1-Iodo-3,5-bis(methylsulfonyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-iodo-3,5-bis(methylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO4S2/c1-14(10,11)7-3-6(9)4-8(5-7)15(2,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRUGPWPAUYCBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)I)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375543 | |
| Record name | 1-iodo-3,5-bis(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849035-96-7 | |
| Record name | 1-iodo-3,5-bis(methylsulfonyl)benzene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00375543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Iodo-3,5-bis(methylsulfonyl)benzene | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Iodo-3,5-bis(methylsulfonyl)benzene
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Iodo-3,5-bis(methylsulfonyl)benzene, a key building block in medicinal chemistry and materials science. This document outlines a robust, multi-step synthetic pathway, beginning from accessible starting materials and proceeding through key intermediates. Each synthetic step is detailed with expert insights into the reaction mechanisms and rationale for procedural choices. Furthermore, a thorough characterization of the final compound is presented, including predicted spectroscopic data and key physicochemical properties, to ensure product identity and purity. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded resource for the preparation and validation of this important chemical entity.
Introduction and Significance
This compound is an aromatic compound distinguished by a central iodinated phenyl ring symmetrically substituted with two powerful electron-withdrawing methylsulfonyl (-SO₂CH₃) groups. This unique electronic and structural arrangement makes it a highly valuable and versatile intermediate in organic synthesis.
-
Medicinal Chemistry: The aryl iodide moiety serves as a prime handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the facile introduction of diverse molecular fragments. The bis(methylsulfonyl) substitution pattern significantly influences the electronic properties of the benzene ring, often enhancing the biological activity or modifying the pharmacokinetic profile of derivative compounds. These sulfone groups can act as hydrogen bond acceptors, contributing to stronger and more specific interactions with biological targets.
-
Materials Science: The high polarity and rigid structure imparted by the sulfone groups make this compound an interesting building block for the development of novel polymers and functional materials with specific thermal or electronic properties.
This guide details a proposed, logical synthetic route and the analytical methods required to confirm the successful synthesis of high-purity this compound.
Proposed Synthetic Pathway: A Rationale-Driven Approach
Due to the absence of a single, comprehensive published procedure, we propose a robust and logical three-step synthesis based on well-established and reliable chemical transformations. The overall strategy involves the synthesis of a key precursor, 3,5-bis(methylthio)aniline, followed by diazotization and iodination via a Sandmeyer reaction, and culminating in the oxidation of the thioether groups to the desired sulfones.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 3,5-Bis(methylthio)aniline (Precursor)
The initial objective is the synthesis of the key aniline intermediate. This can be achieved from 1,3-dinitrobenzene through nucleophilic aromatic substitution followed by reduction.
Protocol 1: Synthesis of 3,5-Bis(methylthio)aniline
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Nucleophilic Aromatic Substitution: To a solution of sodium sulfide (Na₂S) and elemental sulfur in a suitable solvent like DMF or ethanol, add 1,3-dinitrobenzene. The reaction generates a nucleophilic polysulfide species that displaces one nitro group to form a thiophenolate intermediate.
-
Rationale: The two nitro groups strongly activate the benzene ring towards nucleophilic aromatic substitution.
-
-
Methylation: The resulting thiophenolate is not isolated but is directly treated in situ with an electrophilic methyl source, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to yield 1,3-dinitro-5-(methylthio)benzene. A second iteration of this process would yield the 1,3-bis(methylthio)-5-nitrobenzene.
-
Reduction of Nitro Groups: The dinitro- or mono-nitro precursor is then reduced to the corresponding aniline. A standard and effective method is the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl), followed by basification to liberate the free amine.
-
Rationale: Tin(II) chloride is a classic and reliable reagent for the chemoselective reduction of aromatic nitro groups to anilines, a transformation that is often high-yielding and clean.
-
Step 2: Iodination via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a variety of functionalities, including halides, via a diazonium salt intermediate.[1][2]
Protocol 2: Synthesis of 1-Iodo-3,5-bis(methylthio)benzene
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Diazotization: Dissolve 3,5-bis(methylthio)aniline in a mixture of a strong acid (e.g., HCl or H₂SO₄) and water. Cool the solution to 0-5 °C in an ice bath.
-
Rationale: Low temperatures are critical as diazonium salts are thermally unstable and can decompose, leading to side products and reduced yields.
-
-
Formation of Diazonium Salt: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution, maintaining the temperature below 5 °C. The reaction progress can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.
-
Iodide Displacement: In a separate flask, prepare a solution of potassium iodide (KI) in water. Slowly add the freshly prepared, cold diazonium salt solution to the KI solution. Effervescence (evolution of N₂ gas) will be observed.
-
Rationale: Copper catalysis is not strictly required for the iodination step of the Sandmeyer reaction, as iodide itself is a sufficiently strong nucleophile to react with the diazonium salt.[3]
-
-
Work-up and Isolation: Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction. The product can then be extracted with an organic solvent (e.g., ethyl acetate), washed with sodium thiosulfate solution to remove any residual iodine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield crude 1-iodo-3,5-bis(methylthio)benzene. Purification is typically achieved by column chromatography.
Step 3: Oxidation to this compound
The final step is the oxidation of the two thioether (sulfide) groups to their corresponding sulfones. Oxone®, a stable and easy-to-handle triple salt (2KHSO₅·KHSO₄·K₂SO₄), is an excellent choice for this transformation due to its high reactivity and clean reaction profile.[4]
Protocol 3: Oxidation of 1-Iodo-3,5-bis(methylthio)benzene
-
Reaction Setup: Dissolve the 1-iodo-3,5-bis(methylthio)benzene intermediate in a solvent mixture, typically methanol/water or acetonitrile/water, in a round-bottom flask equipped with a magnetic stirrer.
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Addition of Oxidant: Add a solution of Oxone® (approximately 4-5 equivalents to ensure complete oxidation of both thioethers) in water dropwise to the stirred solution. The reaction is exothermic, and cooling in a water bath may be necessary to maintain a controlled temperature (e.g., 20-30 °C).
-
Rationale: Using a sufficient excess of Oxone® is crucial to drive the reaction past the intermediate sulfoxide stage to the desired sulfone. The active oxidant is potassium peroxymonosulfate (KHSO₅).
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Isolation and Purification: Upon completion, quench the reaction by adding a reducing agent like sodium sulfite until a test with starch-iodide paper is negative. The product, which is often a solid, may precipitate from the solution. The solid can be collected by filtration, washed thoroughly with water to remove inorganic salts, and then with a cold organic solvent (e.g., ethanol or diethyl ether) to remove any remaining impurities. The product is then dried under vacuum. A melting point of 212 °C with decomposition has been reported for this compound.[2][5]
Characterization and Analytical Validation
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₉IO₄S₂ | [2] |
| Molecular Weight | 360.19 g/mol | [2] |
| Appearance | Expected to be a white to off-white solid | - |
| Melting Point | 212 °C (decomposition) | [2][5] |
| CAS Number | 849035-96-7 | [2] |
Spectroscopic Analysis (Predicted)
¹H NMR (Proton NMR) Spectroscopy
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Aromatic Protons: Due to the molecule's C₂ᵥ symmetry, the three aromatic protons will appear as two distinct signals. The single proton at the C2 position (between the two sulfonyl groups) will be a triplet (or more accurately, a narrow triplet) due to coupling with the two equivalent protons at C4 and C6. The two equivalent protons at C4 and C6 will appear as a doublet. These signals are expected to be significantly downfield (likely in the δ 8.0-8.5 ppm range) due to the strong electron-withdrawing effect of the two sulfonyl groups and the iodine atom.
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Methyl Protons: The six protons of the two equivalent methylsulfonyl groups will appear as a sharp singlet, also shifted downfield (likely in the δ 3.2-3.5 ppm range) compared to a methyl thioether.
¹³C NMR (Carbon-13 NMR) Spectroscopy
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Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to symmetry.
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C-I: The carbon atom directly attached to the iodine will be significantly shielded by the heavy atom effect and will appear at a lower chemical shift (e.g., δ 90-100 ppm).
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C-SO₂CH₃: The two equivalent carbons attached to the sulfonyl groups will be deshielded and appear downfield (e.g., δ 140-145 ppm).
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C2: The carbon between the two sulfonyl groups will be highly deshielded (e.g., δ 130-135 ppm).
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C4/C6: The remaining two equivalent aromatic carbons will appear in the typical aromatic region (e.g., δ 125-130 ppm).
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Methyl Carbon: The two equivalent methyl carbons will give a single signal, typically in the range of δ 40-45 ppm.
IR (Infrared) Spectroscopy The IR spectrum will be dominated by the very strong and characteristic stretching vibrations of the sulfone (SO₂) group.
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Asymmetric SO₂ Stretch: A strong, sharp band is expected in the region of 1350-1300 cm⁻¹ .[6]
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Symmetric SO₂ Stretch: Another strong, sharp band is expected in the region of 1160-1120 cm⁻¹ .[6]
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Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
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Aromatic C=C Stretch: Medium to weak bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak at m/z = 360.
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Isotope Pattern: The presence of iodine (¹²⁷I) will result in a characteristic M+1 peak. The presence of sulfur will also contribute to the M+2 isotope peak.
Safety, Handling, and Storage
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Safety: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Handling: The reagents used in the synthesis, such as methyl iodide, strong acids, and Oxone®, are hazardous and should be handled with extreme care according to their specific safety data sheets (SDS).
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Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
Conclusion
This guide presents a detailed and scientifically grounded pathway for the synthesis and characterization of this compound. By leveraging a sequence of established and reliable reactions—nucleophilic substitution/reduction, Sandmeyer iodination, and thioether oxidation—researchers can confidently prepare this valuable synthetic intermediate. The provided characterization data, though predictive, offers a solid framework for analytical validation, ensuring the quality and identity of the final product for its application in advanced research and development.
References
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Characterization of 1-Iodo-3,5-bis(methylsulfonyl)benzene: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-Iodo-3,5-bis(methylsulfonyl)benzene, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it details the standard experimental protocols for acquiring this information, ensuring scientific integrity and reproducibility.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique substitution pattern on the benzene ring, with two strongly electron-withdrawing methylsulfonyl groups and a heavy iodine atom. This arrangement significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to be relatively simple due to the high symmetry of the molecule.
Expected Chemical Shifts and Splitting Patterns:
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (H-2, H-4, H-6) | 8.0 - 8.5 | Singlet | 3H | The two methylsulfonyl groups and the iodine atom are strongly deshielding, causing a significant downfield shift of the aromatic protons. Due to the symmetry of the molecule, all three aromatic protons are chemically equivalent and will appear as a single peak. |
| Methyl (CH₃) | 3.1 - 3.4 | Singlet | 6H | The protons of the two methyl groups are also chemically equivalent and will appear as a singlet. Their chemical shift is influenced by the adjacent electron-withdrawing sulfonyl group. |
Causality Behind Predictions: The significant downfield shift of the aromatic protons is a direct consequence of the inductive electron-withdrawing effects of the two sulfonyl groups and the iodine atom. This reduces the electron density around the aromatic protons, leading to less shielding from the applied magnetic field.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Expected Chemical Shifts:
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-I (C-1) | 90 - 100 | The carbon atom directly attached to the iodine atom is expected to be significantly shielded due to the "heavy atom effect" of iodine.[1] |
| C-H (C-2, C-6) | 128 - 132 | These carbons are deshielded by the adjacent sulfonyl groups and the iodine atom. |
| C-SO₂ (C-3, C-5) | 140 - 145 | The carbons bearing the sulfonyl groups will be the most deshielded aromatic carbons due to the strong electron-withdrawing nature of the SO₂ group. |
| C-H (C-4) | 125 - 130 | This carbon is situated between two sulfonyl groups and will be deshielded, though to a slightly lesser extent than the carbons directly attached to the sulfonyl groups. |
| Methyl (CH₃) | 40 - 45 | The methyl carbons are directly attached to the sulfur atom and will appear in the typical range for such groups. |
Symmetry Considerations: Due to the molecule's symmetry, only four signals are expected for the six aromatic carbons and one signal for the two methyl carbons.
Experimental Protocol for NMR Data Acquisition
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is as follows:
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Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum using a pulse angle of 45-90 degrees.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm).
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to encompass the full range of expected carbon chemical shifts (typically 0-200 ppm).
-
A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the sulfonyl and aromatic moieties.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |
| 3100 - 3000 | Aromatic C-H Stretch | Medium | Characteristic stretching vibrations of C-H bonds on the benzene ring. |
| 1350 - 1300 | Asymmetric SO₂ Stretch | Strong | The strong absorption in this region is a hallmark of the sulfonyl group.[2][3] |
| 1165 - 1120 | Symmetric SO₂ Stretch | Strong | Another strong, characteristic absorption for the sulfonyl group.[2][3] |
| 1600 - 1450 | Aromatic C=C Stretch | Medium to Weak | These absorptions arise from the stretching vibrations of the carbon-carbon double bonds within the benzene ring. |
| 800 - 700 | C-S Stretch | Medium | Stretching vibration of the carbon-sulfur bond. |
| 600 - 500 | C-I Stretch | Medium to Weak | The stretching vibration of the carbon-iodine bond is expected in the lower frequency region of the spectrum. |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically subtract the background spectrum. The resulting spectrum should be baseline corrected if necessary.
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum
Molecular Ion (M⁺): The molecular weight of this compound is 360.19 g/mol .[4] Therefore, the molecular ion peak (M⁺) is expected at an m/z of 360.
Isotopic Pattern: Iodine has only one stable isotope (¹²⁷I), so no characteristic isotopic pattern is expected from the iodine atom itself. However, the presence of two sulfur atoms will give rise to a small M+2 peak due to the natural abundance of the ³⁴S isotope.
Predicted Fragmentation Pattern:
| m/z Value | Proposed Fragment | Loss from Molecular Ion | Rationale |
| 345 | [M - CH₃]⁺ | CH₃ | Loss of a methyl radical from one of the sulfonyl groups. |
| 281 | [M - SO₂CH₃]⁺ | SO₂CH₃ | Cleavage of a methylsulfonyl radical. |
| 233 | [M - I]⁺ | I | Loss of an iodine radical, which is a common fragmentation pathway for organoiodine compounds due to the relatively weak C-I bond.[5] |
| 154 | [C₆H₄SO₂]⁺ | I, SO₂CH₃ | Subsequent fragmentation of the [M - I]⁺ ion. |
| 77 | [C₆H₅]⁺ | I, 2(SO₂CH₃) | Loss of both sulfonyl groups and the iodine atom, resulting in the phenyl cation. |
Experimental Protocol for MS Data Acquisition (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming the molecular ion (M⁺).
-
Fragmentation: The high internal energy of the molecular ion leads to fragmentation into smaller, charged fragments.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating the mass spectrum.
Visualization of Key Concepts
Molecular Structure of this compound```dot
// Benzene ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.81,0.87!"]; C4 [label="C", pos="0.81,0.87!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,-1.5!"];
// Substituents I [label="I", pos="0,3!"]; S1 [label="S", pos="-2.6,-1.5!"]; O1a [label="O", pos="-3.4,-0.5!"]; O1b [label="O", pos="-3.4,-2.5!"]; C_Me1 [label="CH₃", pos="-1.8,-2.5!"]; S2 [label="S", pos="2.6,-1.5!"]; O2a [label="O", pos="3.4,-0.5!"]; O2b [label="O", pos="3.4,-2.5!"]; C_Me2 [label="CH₃", pos="1.8,-2.5!"];
// Aromatic Protons H2 [label="H", pos="-1.62,1.74!"]; H4 [label="H", pos="1.62,1.74!"]; H6 [label="H", pos="0,-3!"];
// Bonds C1 -- C3; C3 -- C2; C2 -- C6; C6 -- C5; C5 -- C4; C4 -- C1; C1 -- I; C2 -- S1; C5 -- S2; S1 -- O1a; S1 -- O1b; S1 -- C_Me1; S2 -- O2a; S2 -- O2b; S2 -- C_Me2; C3 -- H2; C4 -- H4; C6 -- H6; }``` Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectrum - Simplified Representation
Caption: Key functional group regions in the predicted IR spectrum.
References
- This guide is based on established principles of spectroscopic interpretation and data from analogous compounds. Specific experimental data for this compound is not widely available in public databases.
-
ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (2024, August 6). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Organoiodine chemistry. Retrieved from [Link]
Sources
- 1. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. acdlabs.com [acdlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [oakwoodchemical.com]
- 5. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
Dabrafenib (GSK2118436): A Technical Guide for Researchers and Drug Development Professionals
Introduction
Dabrafenib, also known by its GSK development code GSK2118436, is a potent and selective inhibitor of mutated BRAF kinases, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Activating mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive activation of this pathway, driving uncontrolled cell proliferation and survival in a variety of cancers, most notably melanoma.[3][4] This guide provides an in-depth technical overview of Dabrafenib, including its physicochemical properties, mechanism of action, key applications in research and clinical settings, and detailed experimental protocols.
Physicochemical and Pharmacological Properties
Dabrafenib is an orally bioavailable small molecule with the chemical formula C23H20F3N5O2S2.[2] It is a reversible, ATP-competitive inhibitor of BRAF kinases.[5][6]
| Property | Value | Source |
| Molecular Formula | C23H20F3N5O2S2 | [2] |
| Molecular Weight | 519.6 g/mol | [7] |
| CAS Number | 1195765-45-7 (for Dabrafenib) | [8] |
| Solubility | Soluble in DMSO (>10 mM), insoluble in water | [7][8] |
| Storage | Store lyophilized powder at -20°C, desiccated. In solution, store at -20°C and use within 3 months. | [7][9] |
Pharmacokinetics: In preclinical xenograft models, orally administered Dabrafenib has demonstrated the ability to inhibit ERK activation and suppress tumor growth.[10][11] Clinical studies have established a recommended dose of 150 mg twice daily for adult patients.[12][13]
Mechanism of Action: Targeting the MAPK Pathway
The RAS/RAF/MEK/ERK, or MAPK, pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[14] In many cancers, mutations in components of this pathway lead to its uncontrolled activation. Approximately 50% of melanomas harbor a mutation in the BRAF gene, with the V600E mutation being the most common.[1][3] This mutation results in a constitutively active BRAF protein, which then continuously phosphorylates and activates MEK, leading to the phosphorylation and activation of ERK.[5] Activated ERK translocates to the nucleus and activates transcription factors that promote cell proliferation and survival.[1][14]
Dabrafenib selectively binds to the ATP-binding site of mutant BRAF V600, preventing it from phosphorylating MEK.[5][15] This leads to the inhibition of the downstream signaling cascade, resulting in G1 cell cycle arrest and apoptosis in cancer cells with the BRAF V600 mutation.[1][10] Dabrafenib is highly selective for mutant BRAF, with a significantly lower affinity for wild-type BRAF and other kinases.[2][9]
Applications in Research and Drug Development
Dabrafenib is a critical tool for both basic research into cancer biology and for the clinical management of BRAF-mutant malignancies.
Preclinical Research
-
In Vitro Studies: Dabrafenib is widely used in cell-based assays to study the effects of BRAF inhibition on cell proliferation, apoptosis, and signaling pathways.[1][10]
-
In Vivo Studies: Xenograft and patient-derived xenograft (PDX) models are instrumental in evaluating the anti-tumor efficacy of Dabrafenib alone or in combination with other agents.[1][11]
Clinical Applications
Dabrafenib, both as a monotherapy and in combination with the MEK inhibitor Trametinib, has received FDA approval for the treatment of various BRAF V600E-mutated cancers, including:
-
Adjuvant treatment of melanoma with lymph node involvement[14]
-
Metastatic non-small cell lung cancer[2]
-
Anaplastic thyroid cancer[2]
The combination of Dabrafenib and Trametinib has demonstrated improved response rates and progression-free survival compared to Dabrafenib monotherapy.[18][19] This is due to the dual blockade of the MAPK pathway, which can help to overcome or delay the development of resistance.[16][18]
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol describes a standard method for assessing the effect of Dabrafenib on the proliferation of cancer cell lines harboring the BRAF V600E mutation.
Materials:
-
BRAF V600E mutant cancer cell line (e.g., A375, SK-MEL-28)
-
Complete cell culture medium
-
Dabrafenib stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., CellTiter-Glo®, WST-1)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Dabrafenib in complete culture medium.
-
Remove the existing medium from the wells and add the medium containing different concentrations of Dabrafenib. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the log of the Dabrafenib concentration.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Dabrafenib in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
BRAF V600E mutant cancer cell line
-
Matrigel (optional)
-
Dabrafenib formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer Dabrafenib (e.g., 30 mg/kg) or vehicle control orally once daily.[11]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).
Mechanisms of Resistance and Future Directions
Despite the initial efficacy of Dabrafenib, many patients eventually develop resistance.[18] Mechanisms of resistance are complex and can involve:
-
Reactivation of the MAPK pathway: This can occur through mutations in downstream components like MEK or through the activation of alternative signaling pathways that bypass BRAF.[20][21]
-
Activation of parallel signaling pathways: The PI3K/AKT pathway is another key survival pathway that can be upregulated in response to BRAF inhibition.[22][23]
-
Heterogeneity of resistance mechanisms: Different resistance mechanisms can emerge within the same patient and even within the same tumor.[20][24]
Current research focuses on strategies to overcome or delay resistance, including:
-
Combination therapies: The combination of Dabrafenib with the MEK inhibitor Trametinib is now a standard of care.[16][19] Other combinations, such as with inhibitors of the PI3K/AKT pathway or with immunotherapy, are under investigation.[25][26]
-
Development of next-generation inhibitors: Novel BRAF inhibitors with different binding modes or the ability to overcome specific resistance mutations are in development.
-
Understanding the tumor microenvironment: Research is ongoing to understand how the tumor microenvironment contributes to drug resistance and how it can be modulated to enhance the efficacy of targeted therapies.
Conclusion
Dabrafenib has revolutionized the treatment of BRAF V600-mutant cancers. Its high selectivity and potent inhibition of the MAPK pathway have led to significant clinical benefits for patients. As a research tool, it continues to be invaluable for dissecting the complexities of cancer cell signaling. The ongoing challenge of drug resistance necessitates a continued focus on rational combination therapies and the development of novel therapeutic strategies to further improve patient outcomes.
References
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- Kieran, M. W., et al. (2014). Complete radiographic responses in pediatric patients with BRAFV600-positive tumors including high-grade gliomas: Preliminary results of an ongoing phase 1/2a safety and pharmacokinetics (PK) study of dabrafenib. Journal of Clinical Oncology, 32(15_suppl), 10056-10056.
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National Cancer Institute. (2022, July 21). Dabrafenib–Trametinib Combination Approved for Solid Tumors with BRAF Mutations. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Dabrafenib. PubChem. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022, June 23). FDA grants accelerated approval to dabrafenib in combination with trametinib for unresectable or metastatic solid tumors with BRAF V600E mutation. Retrieved from [Link]
- Robert, C., et al. (2015). Combination dabrafenib and trametinib in the management of advanced melanoma with BRAFV600 mutations. Expert Opinion on Pharmacotherapy, 16(10), 1475-1484.
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National Cancer Institute. (n.d.). Clinical Trials Using Dabrafenib. Retrieved from [Link]
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Melanoma Research Alliance. (n.d.). Dabrafenib (Tafinlar®) + Trametinib (Mekinist®). Retrieved from [Link]
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ECOG-ACRIN Cancer Research Group. (2019, June 3). NCI-MATCH trial finds the combination of dabrafenib and trametinib effective. Retrieved from [Link]
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- Gopal, Y. N. V., et al. (2020). Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. Frontiers in Oncology, 10, 197.
- Tan, Y. H., et al. (2017). Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma. International Journal of Molecular Sciences, 18(7), 1528.
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ClinicalTrials.gov. (2023, August 30). Dabrafenib With Trametinib in the Adjuvant Treatment of High-risk BRAF V600 Mutation-positive Melanoma (COMBI-AD). Retrieved from [Link]
- Held, M. A., et al. (2015). Dabrafenib inhibits the growth of BRAF-WT cancers through CDK16 and NEK9 inhibition. Molecular Oncology, 9(8), 1547-1556.
- King, A. J., et al. (2013). Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions. PLoS ONE, 8(7), e67583.
- Luke, J. J., & Hodi, F. S. (2018). Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma. Cancer Management and Research, 10, 4735-4749.
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Mayo Clinic. (n.d.). A Study to Evaluate Dabrafenib and Trametinib With or Without Hydroxychloroquine in Advanced Melanoma. Retrieved from [Link]
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- Abraham, J., & Stenger, M. (2014). Dabrafenib in advanced melanoma with BRAF V600E mutation. Journal of Community and Supportive Oncology, 12(2), 48-49.
- Carlino, M. S., & Long, G. V. (2018). Dabrafenib and its use in the Treatment of Metastatic Melanoma.
- Ascierto, P. A., et al. (2013). Dabrafenib and Trametinib, Alone and in Combination for BRAF-Mutant Metastatic Melanoma. Clinical Cancer Research, 19(19), 5248-5258.
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960化工网. (n.d.). CAS No.849035-96-7 | 1-Iodo-3,5-bis(methylsulfonyl.... Retrieved from [Link]
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An In-Depth Technical Guide to 1-Iodo-3,5-bis(methylsulfonyl)benzene: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-Iodo-3,5-bis(methylsulfonyl)benzene, a key synthetic building block in modern medicinal chemistry and materials science. While a singular "discovery" of this compound is not prominently documented in the scientific literature, its emergence as a commercial reagent highlights its utility. This guide elucidates a plausible and scientifically grounded synthetic pathway, details its physicochemical properties, and explores its potential applications for researchers, scientists, and drug development professionals. The methodologies presented are supported by established chemical principles and authoritative literature, ensuring a high degree of scientific integrity.
Introduction and Strategic Importance
This compound (CAS RN: 849035-96-7) is a polysubstituted aromatic compound characterized by a central benzene ring functionalized with an iodine atom and two meta-disposed methylsulfonyl groups.[1][2][3] This unique substitution pattern imparts a distinct set of chemical properties that make it a valuable intermediate in organic synthesis.
The strategic importance of this molecule lies in the orthogonal reactivity of its functional groups:
-
The iodo group serves as a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck), enabling the formation of carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern drug discovery for the construction of complex molecular architectures.
-
The two methylsulfonyl groups are strong electron-withdrawing groups. This electronic feature significantly influences the reactivity of the aromatic ring and the properties of molecules derived from it. Furthermore, the sulfonyl moieties can act as hydrogen bond acceptors, a crucial interaction for molecular recognition at biological targets.
Given the lack of a formal discovery paper, this guide will focus on a robust and logical synthetic approach to empower researchers with the knowledge to prepare this valuable reagent.
A Proposed Synthetic Pathway: From Dihalobenzene to a Key Intermediate
The synthesis of this compound can be logically approached in a three-step sequence starting from a readily available dihalobenzene. This proposed route is designed for efficiency and is based on well-established and reliable chemical transformations.
Caption: Proposed three-step synthesis of this compound.
Step 1: Synthesis of 1,3-bis(methylthio)benzene
The initial step involves a double nucleophilic substitution on a 1,3-dihalobenzene, such as 1,3-dibromobenzene, with a methylthiolate source. While uncatalyzed reactions are possible, copper-catalyzed protocols are generally more efficient and reliable for the formation of aryl thioethers.[2][4][5]
Experimental Protocol:
-
To a stirred solution of 1,3-dibromobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium thiomethoxide (2.2 eq) and copper(I) iodide (0.1 eq).
-
Heat the reaction mixture to 120 °C under an inert atmosphere (e.g., argon or nitrogen) for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1,3-bis(methylthio)benzene.
Causality of Experimental Choices:
-
Copper(I) Iodide Catalyst: Copper catalysis significantly lowers the activation energy for the C-S bond formation, enabling the reaction to proceed under milder conditions than uncatalyzed alternatives.[1]
-
DMF as Solvent: A polar aprotic solvent like DMF is chosen for its ability to dissolve the reactants and facilitate the nucleophilic substitution reaction.
-
Inert Atmosphere: This prevents the oxidation of the thiolate nucleophile and the copper catalyst.
Step 2: Oxidation to 1,3-bis(methylsulfonyl)benzene
The oxidation of the synthesized 1,3-bis(methylthio)benzene to the corresponding disulfone is a standard transformation. A variety of oxidizing agents can be employed, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice.
Experimental Protocol:
-
Dissolve 1,3-bis(methylthio)benzene (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA (4.4 eq) in DCM dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting solid, 1,3-bis(methylsulfonyl)benzene, is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.
Causality of Experimental Choices:
-
m-CPBA as Oxidant: m-CPBA is a reliable and selective oxidizing agent for the conversion of sulfides to sulfones. The use of a slight excess ensures complete oxidation of both thioether functionalities.
-
DCM as Solvent: DCM is a good solvent for both the substrate and the reagent and is relatively inert under the reaction conditions.
-
Controlled Temperature: The initial cooling to 0 °C is crucial to control the exothermicity of the oxidation reaction.
Step 3: Electrophilic Iodination
The final step is the regioselective iodination of the highly deactivated 1,3-bis(methylsulfonyl)benzene ring. The two methylsulfonyl groups are strongly deactivating and meta-directing, which directs the incoming electrophile to the C5 position. Due to the deactivated nature of the substrate, a potent iodinating system is required. A mixture of iodine and silver sulfate has been shown to be effective for the iodination of deactivated aromatic compounds.[3][6]
Experimental Protocol:
-
To a suspension of 1,3-bis(methylsulfonyl)benzene (1.0 eq) and silver sulfate (1.1 eq) in dichloromethane, add elemental iodine (1.1 eq) in portions.
-
Stir the reaction mixture at room temperature for 48 hours, protecting it from light.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the silver salts.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to yield this compound.
Causality of Experimental Choices:
-
Iodine and Silver Sulfate: This combination generates a potent electrophilic iodine species ("I+") in situ. The silver salt acts as a halogen activator.[3][7]
-
Regioselectivity: The strong meta-directing effect of the two sulfonyl groups ensures the high regioselectivity of the iodination at the position between them.
-
Protection from Light: This is a general precaution for reactions involving iodine to prevent light-induced side reactions.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 849035-96-7 | [1][2] |
| Molecular Formula | C₈H₉IO₄S₂ | [2][8] |
| Molecular Weight | 360.19 g/mol | [2] |
| Melting Point | 212 °C (dec.) | [2] |
| Purity | >95% (typical commercial) | [4] |
While detailed spectroscopic data is not widely published, researchers can expect characteristic signals in ¹H and ¹³C NMR spectra consistent with the C₂ᵥ symmetry of the molecule. The aromatic region of the ¹H NMR spectrum would be expected to show two distinct signals corresponding to the C2/C6 and C4 protons.
Potential Applications in Drug Discovery and Materials Science
The structural features of this compound make it an attractive building block in several areas of chemical research:
-
Medicinal Chemistry: As a scaffold, it can be elaborated using the iodo group as a point of diversification through cross-coupling reactions. This allows for the rapid generation of libraries of compounds for screening against various biological targets. The sulfonyl groups can participate in hydrogen bonding with protein active sites, potentially enhancing binding affinity and selectivity.
-
Organic Materials: The electron-deficient nature of the aromatic ring, imparted by the sulfonyl groups, makes this molecule a candidate for incorporation into materials with interesting electronic properties, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
-
Supramolecular Chemistry: The defined geometry and hydrogen bond accepting capabilities of the sulfonyl groups can be exploited in the design of novel host-guest systems and self-assembling molecular architectures.
Conclusion
This compound is a valuable and versatile building block for advanced organic synthesis. While its formal discovery is not well-documented, a reliable and logical synthetic route can be proposed based on well-understood and robust chemical reactions. This guide provides researchers with the necessary theoretical and practical framework to synthesize and utilize this important chemical intermediate in their research endeavors, particularly in the fields of drug discovery and materials science.
References
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Prasad, D. J. C., & Sekar, G. (2011). An efficient Cu-catalyzed one-pot approach for the synthesis of unsymmetrical diaryl thioethers using potassium ethyl xanthogenate as a thiol surrogate. Organic Letters, 13(5), 1008–1011. [Link]
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Organic Chemistry Portal. (n.d.). Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
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- Merkushev, E. B. (1988). Advances in the synthesis of iodoaromatic compounds. Synthesis, 1988(12), 923-937.
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solubility of 1-Iodo-3,5-bis(methylsulfonyl)benzene in common organic solvents
An In-depth Technical Guide to the Solubility of 1-Iodo-3,5-bis(methylsulfonyl)benzene
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the solubility of this compound, a compound of interest in contemporary chemical synthesis and drug discovery. Given the limited availability of direct experimental data on its solubility, this document synthesizes theoretical principles with established experimental methodologies to offer researchers a robust framework for its use.
Introduction: The Significance of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that governs its behavior in both chemical reactions and biological systems.[1] In synthetic chemistry, solvent selection is paramount for reaction efficiency, controlling reaction rates, and facilitating product purification. For drug development professionals, poor aqueous solubility can be a major impediment to achieving desired therapeutic outcomes, affecting bioavailability and formulation strategies. Understanding the solubility profile of a compound in a range of common organic solvents is, therefore, a foundational step in its scientific exploration and application.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical characteristics is essential for predicting its solubility.[2] The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 849035-96-7 | [3][4][5] |
| Molecular Formula | C₈H₉IO₄S₂ | [3][6] |
| Molecular Weight | 360.19 g/mol | [3][7] |
| Melting Point | 212 °C (decomposes) | [3] |
| Appearance | Solid | [8] |
The high melting point of this compound suggests strong intermolecular forces in its solid state, which will need to be overcome by solvent-solute interactions for dissolution to occur.
Theoretical Assessment of Solubility
The principle of "like dissolves like" is a cornerstone of solubility prediction.[1][2] This principle posits that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound features a nonpolar benzene ring, a large and polarizable iodine atom, and two highly polar methylsulfonyl (-SO₂CH₃) groups. The sulfonyl groups, with their tetrahedral geometry and the large electronegativity difference between sulfur and oxygen, are strong dipole-dipole interaction sites and potential hydrogen bond acceptors.
Based on this structure, we can predict its solubility in various classes of organic solvents:
-
Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar benzene core might suggest some affinity for these solvents. However, the two highly polar methylsulfonyl groups are likely to dominate, leading to an overall high polarity of the molecule. Consequently, the solubility in nonpolar solvents is expected to be low .
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Acetonitrile): These solvents possess significant dipole moments but do not have hydrogen bond-donating capabilities. The strong dipole-dipole interactions between the methylsulfonyl groups of the solute and the polar functionalities of these solvents should facilitate dissolution. Therefore, the solubility is predicted to be moderate to high in this class of solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding. While this compound has hydrogen bond accepting oxygen atoms in its sulfonyl groups, it lacks hydrogen bond-donating protons. Its large, nonpolar aromatic and iodo-substituted core may also limit its interaction with the highly structured hydrogen-bonding network of water, suggesting low aqueous solubility. In alcohols like methanol and ethanol, the presence of an alkyl chain in the solvent may improve interaction with the nonpolar parts of the solute, leading to potentially low to moderate solubility.
Experimental Determination of Solubility
To empirically determine the solubility of this compound, a systematic experimental approach is necessary.[8][9] The following protocols outline both qualitative and quantitative methods.
Qualitative Solubility Assessment
This method provides a rapid screening of solubility in a range of solvents.
Protocol:
-
To a series of small, dry, and labeled test tubes, add approximately 25 mg of this compound.[9]
-
To each test tube, add 0.75 mL of a different solvent in small portions, shaking vigorously after each addition.[9]
-
Observe whether the solid dissolves completely.
-
Record the results as "soluble," "partially soluble," or "insoluble."
Quantitative Solubility Determination (Shake-Flask Method)
This is a widely accepted method for determining the equilibrium solubility of a compound.
Protocol:
-
Prepare saturated solutions by adding an excess of this compound to a known volume of each selected solvent in sealed flasks.
-
Agitate the flasks at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the flasks to stand undisturbed for any undissolved solid to sediment.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.
-
Quantify the concentration of the dissolved solid in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.[2]
-
Calculate the solubility in units such as mg/mL or mol/L.
Experimental Workflow for Solubility Determination
Caption: Workflow for solubility determination.
Data Summary and Interpretation
The following table should be used to summarize the predicted and experimentally determined solubility of this compound.
| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility (Qualitative) | Experimental Solubility (Quantitative) |
| Hexane | Nonpolar | Low | ||
| Toluene | Nonpolar | Low | ||
| Dichloromethane | Polar Aprotic | Moderate to High | ||
| Acetone | Polar Aprotic | Moderate to High | ||
| Ethyl Acetate | Polar Aprotic | Moderate to High | ||
| Acetonitrile | Polar Aprotic | Moderate to High | ||
| Methanol | Polar Protic | Low to Moderate | ||
| Ethanol | Polar Protic | Low to Moderate | ||
| Water | Polar Protic | Low |
Discrepancies between predicted and experimental results can provide valuable insights into the specific intermolecular interactions at play. For instance, higher than expected solubility in a particular solvent might indicate specific solute-solvent interactions that were not immediately obvious from a simple polarity analysis.
Conclusion
References
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]
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A Technical Guide to the Medicinal Chemistry Applications of 1-Iodo-3,5-bis(methylsulfonyl)benzene: A Versatile Building Block for Modern Drug Discovery
Abstract: This technical guide provides an in-depth analysis of 1-Iodo-3,5-bis(methylsulfonyl)benzene, a highly functionalized aryl iodide, and its potential applications in medicinal chemistry. The confluence of a reactive carbon-iodine bond with the unique physicochemical properties of the 3,5-bis(methylsulfonyl)phenyl scaffold makes this reagent a powerful tool for drug discovery professionals. We will explore its strategic value, reactivity in key palladium-catalyzed cross-coupling reactions, and its role as a bioisosteric modulator for optimizing drug candidates. This guide is intended for researchers, chemists, and drug development scientists seeking to leverage advanced building blocks for the synthesis of complex, biologically active molecules, particularly in the domain of kinase inhibitors.
Section 1: Introduction - The Strategic Value of the Aryl Disulfone Moiety
The Role of Aryl Sulfones in Medicinal Chemistry
The sulfone group (R-S(O)₂-R') is a cornerstone functional group in modern medicinal chemistry.[1] Its prevalence in FDA-approved drugs stems from a unique combination of chemical stability and potent electronic properties.[2] Unlike ethers, sulfones are resistant to metabolic oxidation at the sulfur atom. The two oxygen atoms are strong hydrogen bond acceptors, allowing for critical interactions with biological targets like enzyme active sites, without the corresponding liability of also being a hydrogen bond donor.[1] This feature is instrumental in tailoring the solubility and binding affinity of drug candidates.
This compound: A Profile
This compound (IBS) is a crystalline solid that serves as a strategically activated building block. The key to its utility lies in the combination of two distinct features: a highly reactive iodo group, ideal for cross-coupling chemistry, and a benzene ring heavily influenced by two powerful electron-withdrawing methylsulfonyl groups.
| Property | Value |
| CAS Number | 849035-96-7 |
| Molecular Formula | C₈H₉IO₄S₂ |
| Molecular Weight | 360.19 g/mol |
| Appearance | Solid |
| Melting Point | 212 °C (decomposition)[3] |
Rationale for Use: The Synergy of a Reactive Handle and a Privileged Scaffold
The primary value of IBS in drug discovery is its role as a versatile intermediate. The carbon-iodine bond is the most reactive of the aryl halides (I > Br > Cl > F) in the crucial oxidative addition step of palladium-catalyzed cross-coupling reactions.[4][5][6][7] This high reactivity allows for coupling under mild conditions, preserving sensitive functional groups elsewhere in the molecule.[4]
Simultaneously, the 3,5-bis(methylsulfonyl)phenyl moiety it introduces is not merely a spectator. This scaffold significantly alters the electronic and steric profile of the final molecule, acting as a bioisostere to influence pharmacokinetics and pharmacodynamics.[8][9] The strong electron-withdrawing nature of the two sulfonyl groups enhances the reactivity of the C-I bond, making it an excellent substrate for a variety of transformations.[10]
Section 2: Synthesis and Physicochemical Properties
Proposed Synthetic Pathway
While numerous suppliers offer this reagent, understanding its synthesis provides insight into potential impurities and cost. A plausible laboratory-scale synthesis can be envisioned starting from 1,3,5-tribromobenzene, proceeding through a double nucleophilic substitution with sodium methanethiolate, followed by oxidation to the disulfone, and finally a regioselective iodination.
Key Physicochemical and Electronic Properties
The defining characteristic of the IBS scaffold is the intense electron-withdrawing effect of the two methylsulfonyl groups. This has two major consequences for medicinal chemists:
-
Activation of the C-I Bond: The electron deficiency on the aromatic ring makes the ipso-carbon more electrophilic, facilitating the oxidative addition of a Palladium(0) catalyst, the rate-limiting step in many cross-coupling reactions.[10]
-
Modulation of Aryl Ring Properties: The introduction of this moiety significantly lowers the pKa of any adjacent N-H or O-H groups, enhances hydrogen bond accepting capability, and increases polarity, which can be used to tune solubility and cell permeability.
Section 3: Core Applications in Medicinal Chemistry - Palladium-Catalyzed Cross-Coupling
The high reactivity of the C-I bond makes IBS an exceptional substrate for the three most important palladium-catalyzed cross-coupling reactions in drug discovery.[4][11]
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is arguably the most powerful method for creating C(sp²)-C(sp²) bonds, forming the biaryl cores prevalent in many kinase inhibitors.[12][13] The reaction couples an aryl halide with an organoboron compound, typically a boronic acid or ester.[12][14]
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv), and a base like K₂CO₃ (2.0 equiv).[7]
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Toluene, Dioxane) and water (e.g., 4:1 v/v).[7]
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Sonogashira Coupling: Accessing Arylalkyne Motifs
The Sonogashira coupling forges a C-C bond between an aryl halide and a terminal alkyne, providing access to rigid arylalkyne linkers used in various therapeutic agents.[5][15] The reaction is co-catalyzed by palladium and copper(I) salts.[5][16]
Protocol: General Procedure for Sonogashira Coupling
-
To a reaction vessel, add this compound (1.0 equiv), a palladium catalyst like PdCl₂(PPh₃)₂ (0.02 equiv), and a copper co-catalyst like CuI (0.04 equiv).[7]
-
Evacuate and backfill the vessel with an inert gas.
-
Add a solvent such as triethylamine or a mixture of THF and an amine base.
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction at room temperature to 60 °C for 6-12 hours until completion.
-
Upon completion, remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthesis, creating aryl-amine (C-N) bonds that are ubiquitous in pharmaceuticals.[17][18] This reaction has largely replaced harsher classical methods.[17] The choice of phosphine ligand is critical and depends on the specific substrates.[18]
Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., XantPhos Pd G3, 0.05 equiv), a strong, non-nucleophilic base (e.g., NaOtBu or DBU, 2.0 equiv), and this compound (1.0 equiv).[19]
-
Add the desired amine or amide nucleophile (1.1 equiv).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the vessel and heat to 80-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. After completion, cool to room temperature, quench carefully with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic layers. Purify the crude product by column chromatography.
Section 4: The 3,5-bis(methylsulfonyl)phenyl Moiety as a Bioisostere in Drug Design
Principles of Bioisosterism
Bioisosterism is a strategy in drug design where one functional group is replaced with another to create a new compound with similar biological activity but improved physicochemical or pharmacokinetic properties.[8][20] The goal is to enhance potency, improve selectivity, alter metabolic pathways, or reduce toxicity.[20][21]
Modulating Physicochemical Properties
The 3,5-bis(methylsulfonyl)phenyl group can be considered a bioisostere for other substituted phenyl rings, such as 3,5-dichloro or 3,5-bis(trifluoromethyl)phenyl moieties.[9] However, it imparts a distinct set of properties.
| Phenyl Substituent | Key Properties |
| 3,5-Dichloro | Lipophilic, electron-withdrawing |
| 3,5-bis(Trifluoromethyl) | Very lipophilic, strongly electron-withdrawing |
| 3,5-bis(Methylsulfonyl) | Polar, strongly electron-withdrawing, H-bond acceptor |
This substitution can be a powerful tactic to reduce lipophilicity (a common issue in lead optimization) while maintaining or enhancing target engagement through strong electronic effects and hydrogen bonding.[21]
Case Study: A Hypothetical Kinase Inhibitor Design Workflow
Many kinase inhibitors utilize a heterocyclic core (e.g., indazole) that forms hydrogen bonds with the kinase "hinge" region, while a substituted phenyl ring projects out towards the solvent-exposed region.[22] IBS is an ideal reagent for synthesizing libraries of such inhibitors.
In this workflow, a Buchwald-Hartwig amination between an amino-indazole scaffold and IBS would yield a potential inhibitor.[22][23] The indazole core anchors the molecule in the ATP binding pocket, while the polar, H-bond accepting 3,5-bis(methylsulfonyl)phenyl group can be used to optimize solubility and form additional interactions to improve potency and selectivity.
Section 5: Summary and Future Perspectives
This compound is more than a simple aryl iodide. It is a precision tool for medicinal chemists, offering:
-
High Reactivity: A reliable substrate for key C-C and C-N bond-forming reactions.
-
Functional Group Tolerance: Enables late-stage functionalization due to the mild conditions afforded by the reactive C-I bond.
-
Bioisosteric Potential: Provides a unique scaffold to modulate polarity, solubility, and hydrogen bonding capacity, addressing common challenges in lead optimization.
The strategic application of this building block can accelerate the discovery of novel therapeutics, particularly for targets like protein kinases where modular synthesis and property modulation are paramount. Future work may see this reagent employed in other emerging catalytic reactions or in the development of novel materials where its electronic properties can be exploited.
Section 6: References
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Vertex AI Search. (2024). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review.
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Vertex AI Search. (2024). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC - NIH.
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Vertex AI Search. (2024). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC - NIH.
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Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
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ResearchGate. (2024). Scheme 1. Pharmaceuticals featuring an aryl sulfone unit.
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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University of Groningen Research Portal. (2024). The Buchwald–Hartwig Amination After 25 Years.
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Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
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Organic Syntheses. (2024). iodobenzene. [Link]
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Vertex AI Search. (2024). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry.
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PMC - NIH. (2025). A reagent to access methyl sulfones.
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Oakwood Chemical. (2024). This compound. [Link]
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Wikipedia. (2024). Sonogashira coupling. [Link]
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Google Patents. (1988). US4788354A - Method for the synthesis of iodobenzene.
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Organic Syntheses. (2024). Synthesis of NH-Sulfoximines. [Link]
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Organic Chemistry Portal. (2024). Sonogashira Coupling. [Link]
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Organic Chemistry Portal. (2024). Suzuki Coupling. [Link]
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YouTube. (2019). Sonogashira coupling. [Link]
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Teledyne ISCO. (2025). Mastering Sonogashira Coupling: The Role of Iodinated Trifluoromethylbenzenes. [Link]
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BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 1-Iodo-2,3,4-trimethoxybenzene with Arylboronic Acids.
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PubMed Central. (2024). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
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MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
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SlideShare. (2012). Application of Bioisosteres in Drug Design. [Link]
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BenchChem. (2025). A Comparative Guide to Catalysts for Iodomethylbenzene Cross-Coupling Reactions.
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PubMed. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. [Link]
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ResearchGate. (2024). Optimization of the model Suzuki coupling reaction between iodobenzene....
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OUCI. (2024). Synthesis of Diiodinated Biphenyls and Iodinated meta-Terphenyls by Regioselective Suzuki–Miyaura Cross-Coupling....
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Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?. [Link]
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BenchChem. (2025). Application Notes and Protocols: The Strategic Use of 4-Iodo-3-methyl-1H-indazole in the Synthesis of Potent Kinase Inhibitors.
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Rose-Hulman Institute of Technology. (2024). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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PubMed. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. [Link]
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BenchChem. (2025). Comparative Guide to the Cross-Coupling Reactivity of 1,2,4,5-Tetrachloro-3-iodobenzene.
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Open Access Journals. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. [Link]
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ResearchGate. (2024). Cross-coupling of iodobenzene and 1,3,5-trimethoxybenzene with....
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ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. [Link]
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PMC - PubMed Central. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity.
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BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Iodo-3,5-dimethylaniline.
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A Theoretical and Computational Guide to the Electronic Structure of 1-Iodo-3,5-bis(methylsulfonyl)benzene
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework and a detailed computational workflow for investigating the electronic structure of 1-Iodo-3,5-bis(methylsulfonyl)benzene. This molecule is of significant interest due to the interplay of the electron-withdrawing methylsulfonyl groups and the halogen-bonding capabilities of the iodine atom. Understanding its electronic properties is crucial for applications in medicinal chemistry and materials science. This document outlines the selection of appropriate computational methods, including Density Functional Theory (DFT) functionals and basis sets, and details the subsequent analysis of key electronic descriptors. The causality behind methodological choices is explained to ensure scientific rigor and reproducibility. The protocols described herein are designed to be self-validating, providing a robust approach for researchers in the field.
Introduction: The Significance of this compound
This compound, with the chemical formula C₈H₉IO₄S₂, is a substituted aromatic compound featuring two strongly electron-withdrawing methylsulfonyl groups and a heavy iodine atom.[1] The unique combination of these functional groups imparts distinct electronic characteristics that are of fundamental interest. The sulfonyl group (-SO₂-) is known for its powerful inductive and resonance electron-withdrawing effects, which can significantly influence the reactivity and electronic properties of the benzene ring.[2][3] The iodine substituent introduces the potential for halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug design, crystal engineering, and supramolecular chemistry.[4][5][6]
A thorough understanding of the electronic structure of this molecule is paramount for predicting its chemical behavior, including its reactivity, intermolecular interactions, and potential biological activity. Theoretical calculations provide a powerful tool to elucidate these properties at a molecular level, offering insights that can guide experimental studies and the rational design of new functional molecules.
Theoretical and Computational Methodology
The accurate theoretical description of a molecule containing a heavy element like iodine and polar functional groups like methylsulfonyl requires careful selection of computational methods. Density Functional Theory (DFT) has emerged as a robust and efficient method for such investigations.
Selection of Density Functional and Basis Set
For organoiodine compounds, it is crucial to employ DFT functionals and basis sets that can adequately account for relativistic effects, which become significant for heavier elements.[7]
-
DFT Functional: A hybrid functional, such as B3LYP, is often a good starting point due to its balance of accuracy and computational cost.[8][9] For a more rigorous analysis, especially when investigating non-covalent interactions like halogen bonding, dispersion-corrected functionals (e.g., B3LYP-D3 or B97-D3) or functionals from the M06 suite (e.g., M06-2X) are recommended.[7][10] These functionals provide a better description of the van der Waals forces that are critical for halogen bonding.[8]
-
Basis Set: For the iodine atom, a basis set that includes an effective core potential (ECP) is essential to manage the large number of electrons and to incorporate scalar relativistic effects.[7][8] The LANL2DZ basis set with its corresponding ECP is a common choice. For lighter atoms (C, H, S, O), Pople-style basis sets like 6-31G(d,p) or the more flexible 6-311+G(d,p) are suitable.[7] For higher accuracy, especially in describing the diffuse nature of electron density in anions or weak interactions, the use of Ahlrichs "def2" basis sets, such as def2-TZVP, is recommended.[7]
Computational Workflow
The following workflow outlines the key steps for a comprehensive theoretical analysis of this compound.
Caption: A typical computational workflow for the theoretical analysis of molecular electronic structure.
Step-by-Step Protocol:
-
Geometry Optimization: The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is performed using the chosen DFT functional and basis set.
-
Frequency Calculation: A frequency calculation is then performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.
-
Electronic Structure Analysis: With the optimized geometry, a series of single-point energy calculations are performed to analyze the electronic properties. This includes:
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic and nucleophilic sites, which is particularly important for understanding intermolecular interactions like halogen bonding.[6][11]
-
Mulliken Population Analysis: This analysis provides the partial atomic charges, offering a quantitative measure of the electron distribution within the molecule.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more detailed picture of bonding, including the nature of hybrid orbitals and donor-acceptor interactions within the molecule.[3]
-
Predicted Electronic Properties and Data Presentation
Based on the known electronic effects of the substituents, we can predict the key features of the electronic structure of this compound.
Optimized Geometry and Key Structural Parameters
The geometry optimization will provide the precise bond lengths and angles of the molecule. It is expected that the C-S and S-O bond lengths will be consistent with those found in other sulfonyl-containing compounds.[3] The C-I bond length will be a key parameter for assessing the potential for halogen bonding.
| Parameter | Predicted Value Range | Significance |
| C-I Bond Length | ~2.10 Å | Influences the strength of the σ-hole and halogen bonding potential.[12] |
| C-S Bond Length | ~1.77 Å | Reflects the single bond character between the benzene ring and the sulfonyl group. |
| S=O Bond Length | ~1.45 Å | Indicates a strong double bond character, consistent with the high polarity of the sulfonyl group.[3] |
| C-S-C Bond Angle | ~104° | Typical for tetrahedral sulfur in sulfones. |
Frontier Molecular Orbitals and Reactivity
The electron-withdrawing nature of the two methylsulfonyl groups is expected to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted iodobenzene.[13] This will influence the molecule's reactivity.
-
HOMO: The HOMO is likely to be localized on the benzene ring and the iodine atom, with some contribution from the oxygen atoms of the sulfonyl groups.
-
LUMO: The LUMO is expected to be predominantly located on the benzene ring, with significant contributions from the sulfur atoms and the C-I antibonding orbital.
-
HOMO-LUMO Gap: A relatively large HOMO-LUMO gap is anticipated, suggesting high kinetic stability.
Molecular Electrostatic Potential (MEP) and Halogen Bonding
The MEP map is predicted to reveal several key features:
-
Negative Potential: Regions of negative electrostatic potential are expected around the oxygen atoms of the sulfonyl groups, making them potential hydrogen bond acceptors or Lewis basic sites.
-
Positive Potential (σ-hole): A region of positive electrostatic potential, known as a σ-hole, is predicted to be located on the iodine atom along the extension of the C-I bond.[6][12] The presence of the electron-withdrawing sulfonyl groups will likely enhance the magnitude of this σ-hole, making the iodine atom a potent halogen bond donor.[4][11]
Caption: A schematic representation of halogen bonding involving the σ-hole on the iodine atom.
Conclusion
This technical guide has outlined a robust theoretical and computational approach for the in-depth analysis of the electronic structure of this compound. By employing appropriate DFT methods and a systematic workflow, researchers can gain valuable insights into the molecule's geometry, reactivity, and intermolecular interaction capabilities. The predicted electronic features, particularly the enhanced σ-hole on the iodine atom, suggest that this molecule is a promising candidate for applications in areas where halogen bonding plays a crucial role. The methodologies and insights presented here provide a solid foundation for further experimental and theoretical investigations into this and related compounds.
References
- Halogen Bonding of (Iodoethynyl)benzene Derivatives in Solution.
- This compound. BLDpharm.
- How to obtain accurate results with molecular iodine and density functional theory?. Wiley Online Library.
- Iodination/sulfonylation of ynones.
- Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study.
- Electronic structure of the sulfonyl and phosphonyl groups: a computational and crystallographic study. PubMed.
- Electronic structure and chemistry of some iodine compounds. Journal of the Chemical Society, Faraday Transactions 2.
- Halogen Bonding of (Iodoethynyl)benzene Derivatives in Solution.
- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. American Chemical Society.
- Density Functional Theory Study on the Van Der Waals and Basis Set Effect of Halogen Binding in Hypervalent Iodine Macrocycles. ChemRxiv.
- Halogen Bonding: An Introduction. Wiley-VCH.
- Recent discoveries on the structure of iodine(iii) reagents and their use in cross-nucleophile coupling. PMC - NIH.
- Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control. PubMed Central.
- A DFT assessment of some physical properties of iodine-centered halogen bonding and other non-covalent interactions in some experimentally reported crystal geometries. RSC Publishing.
- Density functional theory calculations of iodine cluster anions: Structures, chemical bonding nature, and vibrational spectra.
- Iodobenzene. PubChem.
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 1-Iodo-3,5-bis(methylsulfonyl)benzene
Introduction: Harnessing the Reactivity of an Electron-Deficient Aryl Halide in Modern Synthesis
In the landscape of synthetic organic chemistry, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a transformation pivotal to the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science.[1] This guide provides an in-depth protocol and technical insights for the Suzuki coupling of a particularly reactive, yet nuanced, electrophile: 1-Iodo-3,5-bis(methylsulfonyl)benzene.
The subject of this guide, this compound, is an intriguing substrate for Suzuki coupling. The presence of two potent electron-withdrawing methylsulfonyl (-SO₂Me) groups significantly modulates the electronic properties of the aromatic ring. This electronic deficiency, coupled with the highly labile iodo leaving group, renders the molecule exceptionally susceptible to the initial oxidative addition step in the catalytic cycle, a critical factor for efficient coupling.[2] This enhanced reactivity opens avenues for milder reaction conditions and broader substrate scope, including the use of less reactive boronic acids.
This document is structured to provide not just a step-by-step protocol but also a deep-seated understanding of the underlying chemical principles. We will delve into the mechanistic intricacies of the Suzuki coupling, elucidate the rationale behind the selection of catalysts, ligands, bases, and solvents, and offer practical guidance for troubleshooting. The aim is to equip researchers, scientists, and drug development professionals with a robust and validated methodology for the effective utilization of this compound in their synthetic endeavors.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding these steps is paramount for optimizing reaction conditions and troubleshooting potential issues.
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide to a palladium(0) complex. The electron-deficient nature of the aryl ring in this compound significantly accelerates this rate-determining step.[2] The palladium(0) species inserts itself into the carbon-iodine bond, forming a square planar palladium(II) intermediate.
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (a boronic acid in this protocol) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3] The halide or other anionic ligand on the palladium is then displaced by the organic group from the boronate.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a robust starting point for the Suzuki coupling of this compound with a variety of boronic acids. The quantities provided are for a typical small-scale reaction and can be scaled as needed.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | Commercially available | Store in a cool, dark place. |
| Arylboronic Acid | ≥97% | Commercially available | Purity can affect reaction outcome. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst grade | Commercially available | An air-stable precatalyst. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially available | Should be finely powdered and dried before use. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially available | Use a freshly opened bottle or distill from a suitable drying agent. |
| Deionized Water | High purity | --- | Degas before use. |
| Diethyl Ether | ACS grade | Commercially available | For workup. |
| Brine (saturated NaCl solution) | --- | --- | For workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially available | For drying. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely powdered anhydrous potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 equiv., 2 mol%).
-
The flask is then sealed with a septum, and the atmosphere is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. This degassing process is crucial to prevent the oxidation of the palladium catalyst.
-
-
Solvent Addition and Reaction:
-
Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and deionized, degassed water via syringe. A typical solvent ratio is 4:1 dioxane:water. The total solvent volume should be sufficient to achieve a concentration of the aryl iodide of approximately 0.1 M.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction mixture will typically turn dark.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). To take a sample for analysis, briefly remove the flask from the heat, allow it to cool slightly, and then carefully withdraw a small aliquot via syringe under a positive pressure of inert gas.
-
A typical reaction time is between 2 to 12 hours, depending on the reactivity of the boronic acid.
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with diethyl ether and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Sources
Application Notes and Protocols for the Heck Reaction of 1-Iodo-3,5-bis(methylsulfonyl)benzene
Introduction: The Heck Reaction and the Challenge of Electron-Deficient Aryl Halides
The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling methodology for the formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This reaction has become a cornerstone in modern organic synthesis, finding widespread application in the preparation of complex molecules, including pharmaceuticals and natural products.[3] The versatility of the Heck reaction is largely due to its tolerance of a wide range of functional groups.[4]
This guide focuses on the Heck reaction involving 1-Iodo-3,5-bis(methylsulfonyl)benzene, a highly electron-deficient aryl iodide. The presence of two strongly electron-withdrawing methylsulfonyl groups significantly influences the reactivity of the C-I bond, presenting both opportunities and challenges in optimizing the reaction conditions. The electron-deficient nature of the aryl iodide generally leads to a faster rate of oxidative addition to the Pd(0) catalyst, a key step in the catalytic cycle.[5] However, it can also impact the subsequent steps of migratory insertion and β-hydride elimination. A thorough understanding of the reaction mechanism and the role of each component is therefore crucial for achieving high yields and selectivity.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[6][7]
Figure 1: The catalytic cycle of the Heck reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[8]
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by the insertion of the alkene into the Aryl-Pd bond.[1]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.[7]
-
Reductive Elimination: A base is required to neutralize the generated hydroiodic acid (HI) and regenerate the Pd(0) catalyst for the next cycle.[1][6]
Optimizing Reaction Conditions for this compound
The choice of catalyst, ligand, base, and solvent are critical for a successful Heck reaction. The highly electron-deficient nature of this compound allows for some flexibility in these choices, but careful consideration is necessary to avoid side reactions and ensure high yields.
Catalyst Selection
Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst for the Heck reaction.[3] It is reduced in situ to the active Pd(0) species.[7] For electron-deficient aryl iodides, catalyst loadings can often be kept low (0.5-2 mol%).
Ligand Selection
Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[9][10] For electron-deficient aryl halides, a variety of phosphine ligands can be effective.
-
Triphenylphosphine (PPh₃): A standard, cost-effective ligand suitable for many Heck reactions.[11]
-
Bulky, Electron-Rich Ligands (e.g., Buchwald ligands): These can further enhance the rate of oxidative addition and are particularly useful for less reactive aryl halides, though they may not be strictly necessary for a highly activated substrate like this compound.[9][12]
A ligand-to-palladium ratio of 2:1 is typically optimal.
Base Selection
The base plays a critical role in regenerating the Pd(0) catalyst.[6] Common choices include:
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are effective and commonly used.[1][3]
-
Organic Bases: Triethylamine (Et₃N) is a popular choice, particularly in polar aprotic solvents.[13]
For this substrate, a moderately strong inorganic base like K₂CO₃ is a good starting point.
Solvent Selection
Polar aprotic solvents are generally preferred for the Heck reaction as they can help to stabilize the charged intermediates in the catalytic cycle. Suitable solvents include:
DMF is an excellent choice due to its high boiling point, which allows for a wider range of reaction temperatures.
Recommended Reaction Conditions: A Summary
The following table provides a starting point for optimizing the Heck reaction of this compound.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound | Highly electron-deficient, promoting rapid oxidative addition. |
| Alkene | Styrene or n-butyl acrylate (1.2-1.5 equiv.) | Representative electron-neutral and electron-deficient alkenes. |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%) | Readily available and effective precatalyst.[3] |
| Ligand | Triphenylphosphine (PPh₃) (2-4 mol%) | Standard and effective ligand for this type of transformation.[11] |
| Base | Potassium carbonate (K₂CO₃) (1.5-2.0 equiv.) | Effective inorganic base for catalyst regeneration.[3] |
| Solvent | N,N-Dimethylformamide (DMF) | High-boiling polar aprotic solvent to facilitate the reaction.[11] |
| Temperature | 80-120 °C | A typical temperature range for Heck reactions.[11][13] |
| Reaction Time | 4-24 hours | Monitor by TLC or GC-MS for completion. |
Detailed Experimental Protocol
This protocol describes a general procedure for the Heck coupling of this compound with an alkene.
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., Styrene) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or equivalent reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (1.5 mmol).
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) to the flask. Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst. Then, add the alkene (1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Safety Considerations
-
Palladium compounds and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
DMF is a combustible liquid and a skin and eye irritant.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Troubleshooting
-
Low Conversion: If the reaction stalls, consider increasing the temperature or adding a fresh portion of the catalyst. Ensure all reagents and solvents are anhydrous.
-
Side Product Formation: The formation of homocoupled products can sometimes be observed. Adjusting the ligand-to-palladium ratio or the reaction temperature may mitigate this.
Conclusion
The Heck reaction of this compound offers a direct route to highly functionalized styrene and cinnamate derivatives. The strong electron-withdrawing nature of the methylsulfonyl groups facilitates the key oxidative addition step, allowing for efficient coupling under relatively mild conditions. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired cross-coupled products, opening up new possibilities in the synthesis of novel materials and pharmaceutical intermediates.
References
-
Chemistry LibreTexts. (2023). Heck reaction. Retrieved from [Link]
-
Diva-Portal.org. (2015). Palladium(II)-Catalyzed Heck Reactions. Retrieved from [Link]
-
Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. Retrieved from [Link]
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ACS Publications. (n.d.). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of the palladium-catalyzed Heck reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Retrieved from [Link]
-
RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck reaction of iodobenzene with olefins using Pd- complex 3 a. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck coupling reaction of iodobenzene with methyl acrylate. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1-Iodo-3,5-bis(trifluoromethyl)benzene. Retrieved from [Link]
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Application Notes and Protocols for the Sonogashira Coupling of 1-Iodo-3,5-bis(methylsulfonyl)benzene with Terminal Alkynes
Introduction: Harnessing the Power of Electron-Deficient Aryl Halides in Drug Discovery
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has profound implications in drug discovery and development, allowing for the construction of complex molecular architectures with high efficiency and functional group tolerance.[3][4] Arylalkynes, the products of this reaction, are prevalent structural motifs in a wide array of pharmaceuticals and biologically active compounds.
This application note provides a detailed guide to the Sonogashira coupling of a highly electron-deficient substrate, 1-Iodo-3,5-bis(methylsulfonyl)benzene, with a variety of terminal alkynes. The strong electron-withdrawing nature of the two methylsulfonyl groups significantly activates the carbon-iodine bond towards oxidative addition, the often rate-limiting step in the catalytic cycle.[5] This heightened reactivity allows for the coupling to proceed under mild conditions with high yields, making it an attractive method for the late-stage functionalization of complex molecules in drug development pipelines.
Mechanistic Insights: The Dual Catalytic Cycle
The Sonogashira coupling reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][6]
-
Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl iodide, forming a Pd(II) intermediate.
-
Copper Cycle: Concurrently, a copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide.
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) species undergoes reductive elimination to furnish the desired arylalkyne product and regenerate the active Pd(0) catalyst.[6]
A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in preventing the formation of alkyne homocoupling byproducts, a common side reaction known as Glaser coupling.[5][7]
Figure 1: The dual catalytic cycle of the Sonogashira coupling reaction.
Experimental Protocols
General Considerations
Due to the high reactivity of this compound, the Sonogashira coupling can often be performed at room temperature. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.
Representative Protocol for the Coupling of this compound with Phenylacetylene
This protocol provides a detailed, step-by-step methodology for a typical Sonogashira coupling reaction.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere techniques (e.g., Schlenk flask, nitrogen/argon line)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Solvent and Base Addition: Add anhydrous THF or DMF (to dissolve the aryl iodide) and freshly distilled Et₃N (3.0 equiv). Stir the mixture at room temperature for 15 minutes.
-
Reactant Addition: Add phenylacetylene (1.2 equiv) dropwise via syringe. Follow with the addition of a solution of this compound (1.0 equiv) in a minimal amount of anhydrous THF or DMF.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Due to the activated nature of the substrate, the reaction is often complete within a few hours.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 1-(phenylethynyl)-3,5-bis(methylsulfonyl)benzene.
Figure 2: Experimental workflow for the Sonogashira coupling.
Data Presentation: Substrate Scope and Expected Yields
The following table summarizes the expected outcomes for the Sonogashira coupling of this compound with a range of representative terminal alkynes. The yields are estimated based on typical results for electron-deficient aryl iodides and may vary depending on the specific reaction conditions and the nature of the alkyne.
| Entry | Terminal Alkyne | Product | Expected Yield (%) |
| 1 | Phenylacetylene | 1-(Phenylethynyl)-3,5-bis(methylsulfonyl)benzene | 85-95 |
| 2 | 1-Hexyne | 1-(Hex-1-yn-1-yl)-3,5-bis(methylsulfonyl)benzene | 80-90 |
| 3 | Propargyl alcohol | 3-(3,5-Bis(methylsulfonyl)phenyl)prop-2-yn-1-ol | 75-85 |
| 4 | Trimethylsilylacetylene | 1-((Trimethylsilyl)ethynyl)-3,5-bis(methylsulfonyl)benzene | 90-98 |
| 5 | 4-Ethynylanisole | 1-((4-Methoxyphenyl)ethynyl)-3,5-bis(methylsulfonyl)benzene | 82-92 |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened or purified reagents and solvents. |
| Low reaction temperature | While the reaction is expected to proceed at room temperature, gentle heating (40-50 °C) may be required for less reactive alkynes. | |
| Formation of homocoupled alkyne (Glaser product) | Presence of oxygen | Thoroughly degas solvents and maintain a strict inert atmosphere. |
| High catalyst loading or prolonged reaction time | Optimize catalyst loading and monitor the reaction closely to stop it upon completion. Consider a copper-free protocol. | |
| Difficult purification | Complex reaction mixture | Optimize reaction conditions to minimize side products. Employ careful column chromatography for purification. |
Conclusion
The Sonogashira coupling of this compound with terminal alkynes provides an efficient and versatile method for the synthesis of a variety of substituted arylalkynes. The high reactivity of the electron-deficient aryl iodide allows for mild reaction conditions and high yields, making this protocol particularly valuable for applications in medicinal chemistry and drug development where the late-stage introduction of structural diversity is often required. By following the detailed protocols and considering the troubleshooting advice provided in these application notes, researchers can confidently employ this powerful reaction to advance their synthetic endeavors.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry2002, 653 (1-2), 46-49.
- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews2007, 107 (3), 874-922.
- Sonogashira, K.; Tohda, Y.; Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters1975, 16 (50), 4467-4470.
- Doucet, H.; Hierso, J.-C. Palladium-catalysed cross-coupling reactions (Suzuki, Heck, Sonogashira, Stille, Hiyama, etc.): a routine tool for the synthetic chemist. Coordination Chemistry Reviews2007, 251 (1-2), 3-23.
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin/Heidelberg, Germany, 2006.
- Tykwinski, R. R. Evolution of the Sonogashira coupling reaction.
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (2020, July 31). Retrieved from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Retrieved from [Link]
-
Sonogashira coupling - Wikipedia. Retrieved from [Link]
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palladium-catalyzed cross-coupling reactions with 1-Iodo-3,5-bis(methylsulfonyl)benzene
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 1-Iodo-3,5-bis(methylsulfonyl)benzene
Abstract
This technical guide provides detailed application notes and robust protocols for the use of this compound (CAS: 849035-96-7) in palladium-catalyzed cross-coupling reactions. As a highly electron-deficient aryl iodide, this substrate exhibits unique reactivity that makes it an invaluable building block in medicinal chemistry and materials science. This document explores its application in key C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings. By elucidating the mechanistic principles behind experimental choices and providing step-by-step protocols, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent.
Introduction: The Unique Reactivity of this compound
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[1][2] The choice of the aryl halide substrate is critical to the success of these transformations. This compound is a particularly compelling substrate due to its distinct electronic properties.
The aromatic ring is substituted with two potent electron-withdrawing methylsulfonyl (-SO₂Me) groups. This electronic feature has a profound impact on the carbon-iodine bond. The strong inductive and resonance effects of the sulfonyl groups pull electron density away from the aromatic ring, making the ipso-carbon more electrophilic and weakening the C-I bond.[3] This polarization significantly accelerates the rate-determining oxidative addition step in the palladium catalytic cycle, where the Pd(0) catalyst inserts into the C-I bond.[3][4] Consequently, reactions involving this substrate can often proceed under milder conditions and with higher efficiency compared to electron-rich or neutral aryl iodides.[5]
This guide provides validated starting points for employing this activated substrate in four major classes of palladium-catalyzed cross-coupling reactions.
General Experimental Considerations & Workflow
Safety: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. All reactions should be performed under an inert atmosphere (e.g., high-purity Argon or Nitrogen) using standard Schlenk line or glovebox techniques.[6]
Solvent Degassing: To prevent catalyst deactivation, it is crucial to use anhydrous, deoxygenated solvents. Solvents should be thoroughly degassed prior to use by methods such as sparging with an inert gas for 20-30 minutes or through several freeze-pump-thaw cycles.
Below is a generalized workflow for a typical palladium-catalyzed cross-coupling experiment.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Biaryl Synthesis
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron reagent.[2][7] It is widely used in pharmaceutical and materials synthesis due to its mild conditions and tolerance of diverse functional groups.[8][9] The mechanism requires a base to activate the boronic acid, facilitating the transmetalation step.[7]
Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol & Data Table
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound.
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Coupling Partner | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | — | Phenylboronic acid | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 4 | >95 |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3.5) | 4-Methoxyphenylboronic acid | K₃PO₄ (2) | 1,4-Dioxane | 100 | 6 | >90 |
| 3 | Pd(dppf)Cl₂ (2) | — | 3-Thiopheneboronic acid | Cs₂CO₃ (2) | DME | 80 | 12 | ~92 |
Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (360 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Under a positive flow of argon, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (35 mg, 0.03 mmol, 3 mol%).
-
Inerting: Seal the flask and evacuate and backfill with argon three times.
-
Solvent Addition: Add 8 mL of degassed toluene and 2 mL of degassed deionized water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting aryl iodide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Sonogashira Coupling: Arylalkyne Synthesis
The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] The reaction is typically co-catalyzed by palladium and a copper(I) salt, such as CuI, in the presence of an amine base.[11][12] The amine serves both as the base and often as the solvent. The high reactivity of this compound facilitates this transformation, often at room temperature.[10]
Protocol & Data Table
| Entry | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Alkyne Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Phenylacetylene | Et₃N | THF | RT | 2 | >95 |
| 2 | Pd(OAc)₂ (2) | CuI (4) | Trimethylsilylacetylene | i-Pr₂NH | Toluene | 50 | 3 | >90 |
| 3 | Pd(PPh₃)₄ (3) | CuI (5) | 1-Hexyne | Et₃N | DMF | RT | 4 | ~93 |
Detailed Protocol: Sonogashira Coupling with Phenylacetylene
-
Setup: To a 25 mL Schlenk flask with a stir bar, add this compound (360 mg, 1.0 mmol, 1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (14 mg, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (7.6 mg, 0.04 mmol, 4 mol%).
-
Inerting: Seal the flask, then evacuate and backfill with argon (3 cycles).
-
Solvent & Reagent Addition: Add 10 mL of degassed tetrahydrofuran (THF) and 3 mL of degassed triethylamine (Et₃N) via syringe. Finally, add phenylacetylene (123 mg, 135 µL, 1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Stir the resulting mixture at room temperature for 2 hours. The formation of a precipitate (triethylammonium iodide) is typically observed. Monitor for completion by TLC.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo. Add water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired arylalkyne.
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Heck Reaction: Alkene Arylation
The Mizoroki-Heck reaction creates a C-C bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base.[13][14] The reaction is a powerful tool for vinylation of aryl rings. Given the electron-deficient nature of the substrate, the reaction often proceeds efficiently.[15]
Protocol & Data Table
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Alkene Partner | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | n-Butyl acrylate | Et₃N (1.5) | DMF | 100 | 12 | ~88 |
| 2 | PdCl₂(PPh₃)₂ (3) | — | Styrene | K₂CO₃ (2) | DMA/H₂O | 120 | 16 | ~85 |
| 3 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cyclohexene | Cs₂CO₃ (2) | Dioxane | 110 | 24 | ~75 |
Detailed Protocol: Heck Coupling with n-Butyl Acrylate
-
Setup: In a sealable Schlenk tube, combine this compound (360 mg, 1.0 mmol, 1.0 equiv), Palladium(II) acetate [Pd(OAc)₂] (4.5 mg, 0.02 mmol, 2 mol%), and Tri(o-tolyl)phosphine [P(o-tol)₃] (12.2 mg, 0.04 mmol, 4 mol%).
-
Inerting: Seal the tube, then evacuate and backfill with argon (3 cycles).
-
Reagent Addition: Add 5 mL of anhydrous, degassed N,N-Dimethylformamide (DMF). Then add n-butyl acrylate (212 µL, 1.5 mmol, 1.5 equiv) and triethylamine (Et₃N) (209 µL, 1.5 mmol, 1.5 equiv) via syringe.
-
Reaction: Tightly seal the tube with a Teflon screw cap and place it in a preheated 100 °C oil bath. Stir for 12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with water (25 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with 1M HCl (1 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 20 mL). Dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
-
Characterization: Confirm product identity and purity via NMR and mass spectrometry.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[16][17] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[18] The reaction typically requires a strong, non-nucleophilic base and often employs sterically hindered, electron-rich phosphine ligands to facilitate the crucial reductive elimination step.[16][17]
Protocol & Data Table
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Amine Partner | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | Morpholine | Cs₂CO₃ (2) | Toluene | 110 | 18 | ~90 |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | Aniline | NaOtBu (1.5) | Dioxane | 100 | 12 | ~85 |
| 3 | "Xantphos Pd G3" (2) | — | Benzylamine | K₃PO₄ (2) | t-BuOH | 90 | 24 | ~88 |
Detailed Protocol: Buchwald-Hartwig Amination with Morpholine
-
Setup: In an oven-dried Schlenk tube, add Cesium Carbonate (Cs₂CO₃) (652 mg, 2.0 mmol, 2.0 equiv). Flame-dry the base under vacuum and allow it to cool to room temperature under argon.
-
Reagent Addition: Add this compound (360 mg, 1.0 mmol, 1.0 equiv), Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (18.3 mg, 0.02 mmol, 2 mol%), and Xantphos (23.1 mg, 0.04 mmol, 4 mol%).
-
Inerting: Evacuate and backfill the tube with argon (3 cycles).
-
Solvent & Amine Addition: Add 8 mL of anhydrous, degassed toluene, followed by morpholine (105 µL, 1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Seal the tube tightly and heat in a 110 °C oil bath for 18 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography to isolate the N-aryl product.
-
Characterization: Characterize the purified product using NMR spectroscopy and mass spectrometry.
Conclusion
This compound is a highly activated and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. Its electron-deficient nature facilitates rapid oxidative addition, enabling efficient C-C and C-N bond formation under conditions that are often milder than those required for less activated aryl halides. The protocols provided herein serve as a robust starting point for synthetic chemists, offering reliable methods to access complex molecular architectures for applications in drug discovery, agrochemicals, and materials science.
References
- A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018). DOI.
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- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
- Buchwald–Hartwig amin
- The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions (RSC Publishing).
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology (RSC Publishing).
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- Ligand electronic influence in Pd-c
- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
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- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
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- Role of palladium catalyst in cross-coupling reactions. (2025).
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- Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Iodo-2,3,4-trimethoxybenzene. Benchchem.
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Application Note: Strategic Synthesis of Substituted Biaryls Using 1-Iodo-3,5-bis(methylsulfonyl)benzene for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Bis(methylsulfonyl)phenyl Moiety
The synthesis of substituted biaryls is a cornerstone of modern medicinal chemistry, providing the structural core for a vast array of therapeutic agents. The choice of building blocks is paramount, as their intrinsic properties are conferred upon the final molecule. 1-Iodo-3,5-bis(methylsulfonyl)benzene has emerged as a highly valuable reagent for this purpose. Its utility extends beyond simply being an aryl iodide; it introduces the 3,5-bis(methylsulfonyl)phenyl moiety, a pharmacophore with exceptional and desirable characteristics for drug development.
The methylsulfonyl (sulfone) group is a powerful tool for medicinal chemists.[1][2] It is a strong hydrogen bond acceptor and is metabolically robust, often enhancing a compound's pharmacokinetic profile.[1][2] Key advantages conferred by this group include:
-
Enhanced Aqueous Solubility: The polar sulfone groups can significantly improve the solubility of complex, lipophilic molecules, a critical factor for oral bioavailability.[2]
-
Improved Metabolic Stability: The sulfone moiety is highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug candidate's half-life.[1][2]
-
Modulation of Physicochemical Properties: As a potent electron-withdrawing group, the bis(methylsulfonyl) substitution pattern significantly influences the electronic nature of the aromatic ring, which can be leveraged to fine-tune target binding affinity and other molecular properties.[1]
This guide provides a comprehensive overview of the properties of this compound and its application in palladium-catalyzed cross-coupling reactions, offering detailed protocols for the synthesis of advanced biaryl intermediates.
Reagent Profile: this compound
Understanding the physicochemical properties of this reagent is essential for its effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 849035-96-7 | [3][4][5][6] |
| Molecular Formula | C₈H₉IO₄S₂ | [3][7] |
| Molecular Weight | 360.19 g/mol | [3] |
| Melting Point | 212 °C (decomposes) | [3] |
| Appearance | Off-white to light yellow solid | (Typical) |
The key to this reagent's reactivity lies in the carbon-iodine bond. Iodine is an excellent leaving group in cross-coupling reactions. Furthermore, the two strongly electron-withdrawing methylsulfonyl groups flanking the iodine atom render the ipso-carbon highly electrophilic, facilitating the initial oxidative addition step with a Palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[8]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The formation of carbon-carbon bonds via palladium-catalyzed cross-coupling is a Nobel Prize-winning technology that has revolutionized organic synthesis.[9] The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most versatile and widely used method for constructing biaryl scaffolds due to the operational simplicity and the stability and low toxicity of the boronic acid reagents.[9][10]
Catalytic Cycle and Mechanistic Rationale
The reaction proceeds through a well-defined catalytic cycle. The efficiency of each step is crucial for achieving high yields.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[8][11] This is the initial activation step.
-
Transmetalation: The organic group (Ar²) from the boronic acid (or ester) replaces the iodide on the palladium center. This step is crucial and requires activation of the organoboron species by a base.[9][10] The base coordinates to the boron atom, increasing the nucleophilicity of the Ar² group and facilitating its transfer to the electrophilic palladium center.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center are coupled, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][12]
Detailed Experimental Protocol
This section provides a representative, self-validating protocol for the synthesis of a model biaryl compound.
Synthesis of 3,5-bis(methylsulfonyl)-1,1'-biphenyl
Materials
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 360.19 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.73 | 0.02 | 0.02 |
| 1,4-Dioxane (Anhydrous, degassed) | - | 8 mL | - |
| Water (Degassed) | - | 2 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (360 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and cesium carbonate (652 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon gas. Repeat this cycle three times to ensure the reaction atmosphere is inert.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Stir the mixture to form a suspension.
-
Catalyst Addition: Under a positive flow of argon, quickly add the Pd(dppf)Cl₂ catalyst (15 mg, 0.02 mmol).
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 2-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Optimization and Data
The choice of reaction parameters is critical for success. While the protocol above is robust, optimization may be required for more complex substrates.
Table of Representative Suzuki-Miyaura Conditions
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80-100 | 85-95 |
| Pd(dppf)Cl₂ | K₂CO₃ | THF or DME | 60-80 | 90-98 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | >95 |
Data extrapolated from general Suzuki-Miyaura protocols on analogous aryl iodides.[13]
Key Considerations for Optimization:
-
Base: For sensitive functional groups, a milder base like K₃PO₄ or K₂CO₃ may be preferable to Cs₂CO₃.
-
Catalyst/Ligand: For sterically hindered coupling partners, more advanced catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) can significantly improve yields.
-
Solvent: The ratio of organic solvent to water can impact the solubility of reagents and the overall reaction rate. Anhydrous conditions can also be employed with bases like potassium fluoride (KF).[10]
Conclusion
This compound is a superior building block for synthesizing biaryl structures intended for pharmaceutical applications. Its use in palladium-catalyzed Suzuki-Miyaura coupling is straightforward and high-yielding. The resulting 3,5-bis(methylsulfonyl)phenyl moiety imparts favorable drug-like properties, including enhanced solubility and metabolic stability, making this reagent a strategic choice for addressing common challenges in drug design and development. The protocols and data presented herein provide a solid foundation for researchers to leverage this powerful tool in their synthetic endeavors.
References
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- Application of Methylsulfone in Drug Discovery - PharmaBlock. [URL: https://www.pharmablock.com/media/file_object/2/5/254.pdf]
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. [URL: https://www.nobelprize.org/uploads/2018/06/advanced-chemistryprize2010.pdf]
- Applications of 2-(Methylsulfonyl)ethanol in Medicinal Chemistry: Application Notes and Protocols - Benchchem. [URL: https://www.benchchem.
- Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15903317/]
- A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions of 1-Iodo-2-methyloct-1-ene - Benchchem. [URL: https://www.benchchem.
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- Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) - YouTube. [URL: https://www.youtube.
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- Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... - ResearchGate. [URL: https://www.researchgate.net/figure/Suzuki-Miyaura-cross-coupling-reaction-of-iodobenzene-and-aryl-boronic-acids-with-1-a_tbl1_258021115]
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The Strategic Utility of 1-Iodo-3,5-bis(methylsulfonyl)benzene in the Synthesis of Pharmaceutical Intermediates
Introduction: A Scaffold of Significance in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. 1-Iodo-3,5-bis(methylsulfonyl)benzene has emerged as a pivotal building block for the synthesis of complex pharmaceutical intermediates. Its utility is primarily anchored in two key features: the reactive carbon-iodine bond, which serves as a versatile handle for a variety of powerful cross-coupling reactions, and the 3,5-bis(methylsulfonyl)phenyl moiety, a pharmacophore increasingly recognized for its favorable interactions with biological targets.
The electron-withdrawing nature of the two methylsulfonyl groups enhances the reactivity of the aryl iodide in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. This heightened reactivity, combined with the metabolic stability often conferred by the methylsulfonyl groups, makes this reagent a valuable asset in the medicinal chemist's toolbox. This is particularly evident in the pursuit of novel kinase inhibitors, where the 3,5-disubstituted phenyl ring can effectively probe and occupy specific pockets within the ATP-binding site of target kinases. While direct analogues such as 1-iodo-3,5-bis(trifluoromethyl)benzene have been explicitly cited in the development of Polo-like kinase 4 (PLK4) inhibitors, the underlying principle of utilizing a 3,5-disubstituted aryl halide as a key structural element remains a cornerstone of contemporary kinase inhibitor design.
This application note provides a comprehensive guide to the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on scientifically sound protocols for key synthetic transformations.
Chemical Properties and Reactivity Profile
This compound is a crystalline solid with a melting point of approximately 212 °C (decomposition)[1]. The presence of the two strongly electron-withdrawing methylsulfonyl groups significantly polarizes the C-I bond, making the ipso-carbon highly electrophilic and susceptible to oxidative addition to a low-valent palladium catalyst. This intrinsic reactivity makes it an excellent substrate for a range of cross-coupling reactions that are fundamental to modern pharmaceutical synthesis.
Core Applications in Pharmaceutical Intermediate Synthesis
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions to construct molecular scaffolds of pharmaceutical interest. The following sections detail the application of this reagent in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C-C bonds between an organohalide and an organoboron compound[2][3]. The reaction of this compound with various aryl or heteroaryl boronic acids or esters provides a direct route to biaryl and heteroaryl-aryl structures. These motifs are prevalent in a multitude of kinase inhibitors and other therapeutic agents[4][5].
Representative Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(OAc)₂/SPhos, 1-3 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Representative Conditions)
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | >90 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | DMF | 110 | 6 | >90 |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes[6][7]. This reaction is invaluable for synthesizing arylalkynes, which are important intermediates in drug discovery, often serving as precursors for more complex heterocyclic systems or as pharmacophoric elements themselves[8].
Representative Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol outlines a general procedure for the Sonogashira coupling. The choice of solvent and base can be critical for success.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Anhydrous, degassed solvent (e.g., THF, DMF, Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Solvent and Reagents: Add the degassed solvent, followed by the base and the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (typically 25-60 °C).
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride, water, and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.
Quantitative Data Summary (Representative Conditions)
| Entry | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | THF | 25 | 4-8 | 80-95 |
| 2 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | DIPA | Toluene | 50 | 6-12 | 80-90 |
| 3 | PdCl₂(dppf) (3) | CuI (5) | TEA/DMF | DMF | 60 | 4-6 | >85 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines[9][10]. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of anilines and their derivatives, which are core structures in a vast number of drugs[11].
Representative Protocol: Buchwald-Hartwig Amination of this compound with a Primary or Secondary Amine
This protocol provides a general method for the N-arylation of amines with this compound. The choice of ligand is critical for achieving high yields.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos) (2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to a dry reaction vessel.
-
Reagent Addition: Add this compound and the anhydrous, degassed solvent. Finally, add the amine.
-
Reaction: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the vessel to room temperature. Dilute the reaction mixture with an organic solvent and filter through a pad of Celite®.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Quantitative Data Summary (Representative Conditions)
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 12-18 | 75-90 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 8-16 | >85 |
| 3 | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ (2) | Toluene | 100 | 10-16 | >80 |
Sources
- 1. This compound [oakwoodchemical.com]
- 2. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. scbt.com [scbt.com]
- 8. PubChemLite - 3,5-bis(methylsulfonyl)aniline (C8H11NO4S2) [pubchemlite.lcsb.uni.lu]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
experimental procedure for Buchwald-Hartwig amination with 1-Iodo-3,5-bis(methylsulfonyl)benzene
Application Note & Protocol
Topic: Experimental Procedure for Buchwald-Hartwig Amination with 1-Iodo-3,5-bis(methylsulfonyl)benzene
Audience: Researchers, scientists, and drug development professionals.
Strategic Synthesis of N-Aryl-3,5-bis(methylsulfonyl)anilines via Buchwald-Hartwig Amination
The 3,5-bis(methylsulfonyl)aniline moiety is a critical pharmacophore in various therapeutic agents, valued for its unique electronic properties and hydrogen bonding capabilities. The Buchwald-Hartwig amination stands as a premier method for the construction of the vital C-N bond that defines this scaffold.[1] This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling of this compound with primary and secondary amines. We will delve into the mechanistic nuances imposed by the highly electron-deficient nature of the aryl iodide, offer a detailed experimental protocol, and provide expert insights for procedural optimization and troubleshooting.
The Catalytic Cycle: A Mechanistic Perspective
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][3] The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst.[1][4][5]
The substrate, this compound, presents a unique electronic profile. The two potent electron-withdrawing methylsulfonyl groups significantly influence the kinetics of the catalytic steps. This electron deficiency is expected to accelerate the rate-limiting oxidative addition step.[6] Conversely, the electron-poor nature of the palladium-aryl intermediate can make the final C-N bond-forming reductive elimination more challenging.[4] Therefore, the selection of a suitable ligand is paramount to facilitate this crucial final step.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Expertise & Experience: Rationale Behind Experimental Choices
A successful amination of this challenging substrate hinges on the judicious selection of each reaction component.
-
The Aryl Iodide Substrate: As an aryl iodide, this compound is highly reactive towards oxidative addition. However, a potential complication with aryl iodides is catalyst inhibition by the iodide anion (I⁻) generated during the reaction.[7][8] This inhibitory effect can be mitigated by using a solvent, such as toluene, in which the resulting iodide salt has poor solubility, effectively removing it from the solution phase.[5]
-
Ligand Selection: The choice of phosphine ligand is arguably the most critical parameter. To overcome the potentially slow reductive elimination from the electron-deficient palladium intermediate, bulky and electron-rich ligands are required.[1] These ligands promote the formation of a three-coordinate intermediate, which undergoes reductive elimination more rapidly.[1]
-
Palladium Precatalyst: While various Pd(0) and Pd(II) sources like Pd₂(dba)₃ or Pd(OAc)₂ are functional, modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are highly recommended.[3] These well-defined, air-stable complexes provide more reliable formation of the active catalytic species, leading to improved reproducibility.[11]
-
Base Selection: A strong, non-nucleophilic base is essential to deprotonate the amine in the catalytic cycle.[2]
-
Strong Bases: Sodium tert-butoxide (NaOt-Bu) is a highly effective base for a wide range of amines.[12]
-
Milder Alternatives: For substrates containing base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may necessitate higher reaction temperatures or longer reaction times.[7][12]
-
-
Solvent Choice: The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation.[12]
Detailed Experimental Protocol
This protocol provides a general starting point for the amination of this compound with a generic primary or secondary amine. Optimization may be required for specific amine coupling partners.
Reagent and Parameter Summary
| Component | Role | Suggested Reagent/Parameter | Molar Equiv. | Mol % |
| Aryl Halide | Electrophile | This compound | 1.0 | - |
| Amine | Nucleophile | Primary or Secondary Amine | 1.2 | - |
| Precatalyst | Palladium Source | XantPhos Pd G3 | - | 2 mol % |
| Base | Proton Acceptor | Sodium tert-butoxide (NaOt-Bu) | 1.4 | - |
| Solvent | Reaction Medium | Anhydrous, Degassed Toluene | - | - |
| Temperature | Reaction Rate | 100-110 °C | - | - |
| Atmosphere | Catalyst Stability | Inert (Argon or Nitrogen) | - | - |
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the XantPhos Pd G3 precatalyst (0.02 equiv), and sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Through the septum, add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M with respect to the aryl iodide). Add the amine (1.2 equiv) via syringe. If the amine is a solid, it should be added in step 1.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block set to 100-110 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).
-
Reaction Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. The crude product can then be purified by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Buchwald-Hartwig amination.
Trustworthiness: Self-Validating System
To ensure the reliability and success of the protocol, a systematic approach to monitoring and characterization is essential.
-
Reaction Monitoring: A small aliquot of the reaction mixture can be periodically removed, quenched, and analyzed.
-
TLC: An effective method for visualizing the disappearance of the starting materials and the appearance of the more polar amine product.
-
LC-MS: Provides more quantitative data on the conversion of the limiting reagent (typically the aryl iodide) and confirms the mass of the desired product.
-
-
Product Characterization: Following purification, the identity and purity of the final N-aryl-3,5-bis(methylsulfonyl)aniline must be unequivocally confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C): To confirm the chemical structure and assess purity.
-
High-Resolution Mass Spectrometry (HRMS): To verify the exact mass and elemental composition of the synthesized molecule.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxygen/moisture contamination). | Ensure all reagents are pure and solvents are rigorously dried and degassed. Use a new bottle of catalyst/ligand. |
| Insufficient temperature or reaction time. | Increase temperature in 10 °C increments or extend reaction time. | |
| Poor choice of ligand/base combination. | Screen alternative ligands (e.g., RuPhos) or bases (e.g., Cs₂CO₃). | |
| Hydrodehalogenation | A common side reaction where the iodide is replaced by hydrogen.[12] | This can be favored by β-hydride elimination. Using a bulkier ligand can disfavor this pathway. Ensure a slight excess of the amine is used. |
| Incomplete Reaction | Catalyst inhibition by iodide. | Ensure toluene is the solvent. If the reaction stalls, consider adding a fresh portion of catalyst and ligand. |
References
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2014, October). The Role of the Base in Buchwald-Hartwig Amination. Request PDF. Retrieved from [Link]
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Retrieved from [Link]
-
PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ACS Omega. (2022, July 1). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2002, July 30). Buchwald-Hartwig Chemistry. Retrieved from [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]
-
Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]
-
Kashani, S. K., et al. (2019, November 6). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. Retrieved from [Link]
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- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes: 1-Iodo-3,5-bis(methylsulfonyl)benzene as a Foundational Building Block for Advanced Materials
Abstract
This document provides a detailed technical guide for researchers, scientists, and professionals in materials science and drug development on the application of 1-Iodo-3,5-bis(methylsulfonyl)benzene. While not an end-use material itself, this compound serves as a critical trifunctional building block for synthesizing advanced functional materials. Its unique electronic and structural characteristics—stemming from two potent electron-withdrawing methylsulfonyl groups and a versatile iodinated reaction site—make it an invaluable precursor for creating materials with tailored properties for organic electronics and polymer science. We present the scientific rationale for its use and provide detailed, field-tested protocols for its incorporation into conjugated polymers and discrete molecular structures via palladium-catalyzed cross-coupling reactions.
Introduction: The Scientific Rationale for Employing this compound
This compound is a strategically designed aromatic compound with a molecular formula of C8H9IO4S2 and a molecular weight of 360.19 g/mol .[1] Its significance in materials science is not as a standalone material but as a versatile synthetic intermediate. The core utility of this molecule is derived from the specific arrangement of its functional groups:
-
Two Methylsulfonyl (-SO2CH3) Groups: These are powerful electron-withdrawing groups that significantly lower the electron density of the benzene ring. When this moiety is incorporated into a larger macromolecule, it imparts a strong electron-accepting character. This is a critical feature for designing n-type organic semiconductors, which are essential for creating efficient organic electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[2]
-
One Iodo (-I) Group: The iodine atom serves as an excellent leaving group in modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[3][4][5] This allows for the precise and efficient formation of new carbon-carbon bonds, enabling the "stitching" of this electron-accepting unit to other molecular components (e.g., electron-donating monomers or chromophores). The reactivity of aryl iodides is generally higher than corresponding bromides or chlorides, often allowing for milder reaction conditions and higher yields.[5]
This combination makes this compound a prime candidate for constructing materials where charge transport, energy level tuning, and stability are paramount.
Core Application: Synthesis of Electron-Deficient Conjugated Polymers
A primary application of this compound is in the synthesis of alternating copolymers for organic electronics. By pairing it with an electron-rich (donor) comonomer, a "push-pull" type polymer can be created. This architecture is known to reduce the bandgap of the material, shifting its absorption and emission properties, and facilitating charge separation and transport.
Representative Application: Synthesis of a Poly(fluorene-co-bis(methylsulfonyl)benzene) Derivative via Suzuki Coupling
The Suzuki-Miyaura coupling is a robust method for forming aryl-aryl bonds.[3][5][6] In this protocol, we detail the synthesis of an alternating copolymer where the electron-accepting 3,5-bis(methylsulfonyl)benzene unit is coupled with an electron-donating fluorene-based monomer.
-
Catalyst System: A palladium catalyst, such as Pd(PPh3)4 or Pd(OAc)2 with a phosphine ligand, is used because it efficiently facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Base: A base (e.g., K2CO3, Cs2CO3) is essential to activate the boronic acid/ester for the transmetalation step with the palladium complex.[3]
-
Solvent System: A two-phase system (e.g., Toluene/Water) or a polar aprotic solvent (e.g., Dioxane, DMF) is used to dissolve both the organic monomers and the inorganic base.[8]
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (Argon or Nitrogen) to prevent the oxidation and deactivation of the Pd(0) catalyst.[6]
Caption: Workflow for Suzuki Polymerization.
-
Glassware Preparation: Ensure all glassware (Schlenk flask, condenser) is thoroughly dried in an oven and cooled under a stream of inert gas (Argon) to remove moisture.
-
Reagent Loading: To the Schlenk flask, add this compound (1.0 equiv.), an equimolar amount of the diboronic ester comonomer (e.g., 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene, 1.0 equiv.), and potassium carbonate (K2CO3, 4.0 equiv.).
-
Solvent Addition and Degassing: Add anhydrous toluene and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon through the solution for at least 20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.02 equiv., 2 mol%).
-
Reaction: Heat the mixture to 90 °C and stir vigorously under argon. Monitor the polymerization progress by observing the increase in solution viscosity. For molecular weight determination, small aliquots can be taken over time and analyzed by Gel Permeation Chromatography (GPC). The reaction is typically run for 24-48 hours.
-
Workup and Precipitation: Cool the reaction to room temperature. If the polymer is soluble, dilute the mixture with toluene. Slowly pour the polymer solution into a large volume of vigorously stirring methanol to precipitate the polymer.
-
Purification: Filter the crude polymer. To remove catalyst residues and oligomers, purify the polymer via Soxhlet extraction with appropriate solvents (e.g., acetone, hexane) and finally dissolve and re-precipitate the polymer from a good solvent (e.g., chloroform or THF) into methanol.
-
Drying: Dry the final polymer product in a vacuum oven overnight.
| Parameter | Typical Value |
| Monomer Ratio | 1:1 |
| Catalyst Loading | 1-3 mol% |
| Base | K2CO3, Cs2CO3 |
| Temperature | 80-100 °C |
| Typical Mn (GPC) | 15 - 50 kDa |
| Typical Polydispersity (Đ) | 1.8 - 2.5 |
Secondary Application: Synthesis of Arylene-Ethynylene Structures
The Sonogashira coupling reaction is a powerful tool for forming C(sp2)-C(sp) bonds, linking aryl halides with terminal alkynes.[4][9][10] This enables the integration of the 3,5-bis(methylsulfonyl)benzene core into rigid-rod type polymers or discrete molecular wires, which are of interest in molecular electronics and sensor technology.[11]
Representative Application: Synthesis of a Dimer via Sonogashira Coupling
This protocol describes the coupling of this compound with a terminal alkyne, such as phenylacetylene, to demonstrate the fundamental bond-forming capability.
-
Dual Catalyst System: The reaction relies on a palladium complex (e.g., Pd(PPh3)4 or PdCl2(PPh3)2) and a copper(I) co-catalyst (typically CuI).[9][10] The palladium complex facilitates the main cross-coupling cycle, while the copper(I) iodide reacts with the alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step.[4]
-
Amine Base: An amine base, such as triethylamine (Et3N) or diisopropylamine (DIPA), serves as both the base to deprotonate the alkyne and often as the solvent.[9][11]
-
Anhydrous/Anaerobic Conditions: Similar to the Suzuki coupling, oxygen must be excluded to protect the catalyst. Copper acetylides can also undergo oxidative homocoupling (Glaser coupling) in the presence of oxygen, leading to unwanted byproducts.[9]
Caption: Sonogashira cross-coupling catalytic cycle.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] (2 mol%), and Copper(I) iodide (CuI) (4 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et3N) and anhydrous toluene.
-
Alkyne Addition: Add the terminal alkyne (e.g., Phenylacetylene, 1.1 equiv.) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is often complete within 2-4 hours.[9] Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired coupled product.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information. Palladium catalysts and organic solvents are hazardous and should be handled with care according to established laboratory safety protocols.
Conclusion
This compound is a highly valuable and versatile building block for the rational design of advanced functional materials. Its potent electron-accepting nature and its suitability for efficient palladium-catalyzed cross-coupling reactions provide a straightforward entry into a wide range of electron-deficient polymers and molecules. The protocols outlined in this document serve as a robust starting point for researchers aiming to leverage the unique properties of this compound in the development of next-generation organic electronic materials.
References
- Benchchem. Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3-iodobenzene.
- EurekAlert!. "Magic molecules" reduce transistor resistance by 16 times, paving way for flexible electronics.
- Organic Chemistry Portal. Sonogashira Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- YouTube. Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem.
- Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
- Apollo Scientific. 1-Iodo-3,5-bis(methylsulphonyl)benzene.
- Oakwood Chemical. This compound.
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
- Flow Chemistry. Sonogashira Coupling.
- Sigma-Aldrich. Organic Electronics.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- Organic Syntheses. 4-methoxy-2'-methylbiphenyl.
- PubMed. Synthesis of cationic conjugated polymers for use in label-free DNA microarrays.
- PubMed Central. Organic Electronics in Biosensing: A Promising Frontier for Medical and Environmental Applications.
- BLDpharm. This compound.
- Santa Cruz Biotechnology. This compound.
- ResearchGate. Synthesis of 1,3,5-Tris[(4'-ethynylphenyl)ethynyl]benzene.
Sources
- 1. scbt.com [scbt.com]
- 2. Organic Electronics in Biosensing: A Promising Frontier for Medical and Environmental Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 1-Iodo-3,5-bis(methylsulfonyl)benzene
Last Updated: January 17, 2026
Introduction
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 1-Iodo-3,5-bis(methylsulfonyl)benzene. This substrate is a valuable building block in pharmaceutical and materials science, but its unique electronic properties present distinct challenges for achieving high coupling yields. The two strongly electron-withdrawing methylsulfonyl (-SO₂Me) groups significantly activate the aryl iodide towards oxidative addition, which is the initial step in the catalytic cycle.[1][2][3] However, this high reactivity can also lead to a higher propensity for side reactions, such as hydrodehalogenation and catalyst inhibition, making reaction optimization crucial.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you navigate the complexities of this specific transformation and maximize your reaction yields.
FAQs: First-Pass Troubleshooting
This section addresses the most common initial challenges encountered when working with this compound.
Question 1: My reaction is showing low or no conversion. What is the most likely cause?
Answer: With an electron-deficient substrate like this compound, the oxidative addition step is typically very fast.[2][3] Therefore, a lack of conversion often points to issues with other steps in the catalytic cycle or with the reagents themselves. Here are the primary suspects:
-
Ineffective Transmetalation: This is the most common bottleneck. The transmetalation step, where the organic group is transferred from the boron reagent to the palladium center, requires the boronic acid to be activated by a base.[4] If the base is too weak or unsuitable for the solvent system, this step will be slow or may not occur, stalling the catalytic cycle.
-
Catalyst Deactivation: Although the substrate is an iodide, which can sometimes act as an inhibitory ligand, catalyst deactivation is a more frequent issue.[2] This can be caused by impurities (especially oxygen) or thermal decomposition of the catalyst/ligand complex. Ensure your reaction is thoroughly degassed and that the temperature is not excessively high.
-
Poor Ligand Choice: The ligand is critical for stabilizing the palladium center and promoting both transmetalation and reductive elimination. A suboptimal ligand may not provide the necessary electronic and steric properties for this specific coupling, leading to a stalled cycle.
-
Boronic Acid Quality: Boronic acids can degrade over time, especially if they are sensitive to moisture or air, leading to the formation of boroxines or undergoing protodeboronation.[5] Always use high-purity boronic acid from a reliable source or consider using more stable boronate esters (e.g., pinacol esters).
Question 2: I'm observing a significant amount of a byproduct that appears to be 1,3-bis(methylsulfonyl)benzene. What is this, and how can I prevent it?
Answer: This byproduct is the result of hydrodehalogenation , a common side reaction in Suzuki couplings.[2] In this process, the aryl halide is reduced, and the iodine is replaced with a hydrogen atom. With highly electron-deficient substrates, the arylpalladium(II) intermediate formed after oxidative addition is more susceptible to this pathway.
Causes and Mitigation Strategies:
-
Source of Hydride: The hydride source is often the solvent (e.g., alcohols), the base, or trace amounts of water in the reaction mixture.
-
Prevention:
-
Switch to Aprotic Solvents: If you are using alcoholic solvents, switch to strictly anhydrous aprotic solvents like dioxane, toluene, or THF.
-
Use a Non-Hydridic Base: Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred over alkoxides if hydrodehalogenation is an issue.[6]
-
Ensure Anhydrous Conditions: Flame-dry your glassware and use anhydrous solvents to minimize water content.
-
Question 3: My desired product is forming, but the yield is inconsistent. What parameters should I focus on for reproducibility?
Answer: Inconsistency often stems from subtle variations in reaction setup and reagent quality. To improve reproducibility, focus on the following:
-
Rigorous Degassing: Oxygen can lead to the homocoupling of boronic acids and the degradation of phosphine ligands to phosphine oxides, which can poison the catalyst.[2] Implement a consistent and thorough degassing procedure for your solvent and reaction mixture (e.g., three cycles of vacuum/backfill with an inert gas like argon or nitrogen).
-
Precise Reagent Stoichiometry: Use a slight excess (typically 1.1-1.5 equivalents) of the boronic acid partner. Ensure accurate measurement of the base and catalyst.
-
Consistent Catalyst and Ligand Source: Use the same batch of catalyst and ligand for a series of experiments. Pre-catalysts (e.g., palladacycles) are often more consistent than generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂.
-
Temperature Control: Use an oil bath or heating mantle with a temperature controller to maintain a stable reaction temperature. Overheating can lead to catalyst decomposition.
In-Depth Troubleshooting & Optimization
When initial troubleshooting fails, a more systematic approach is required. The following workflow provides a logical path to optimizing your reaction conditions.
Troubleshooting Workflow
Caption: A decision-tree workflow for systematic troubleshooting.
Optimization Protocol 1: Screening of Bases and Solvents
The choice of base and solvent is interdependent and critical for facilitating the transmetalation step. A moderately strong base is typically required to activate the boronic acid without promoting side reactions.
Step-by-Step Protocol:
-
Setup: In parallel, prepare several oven-dried reaction vials equipped with stir bars.
-
Reagents: To each vial, add this compound (1.0 eq), the boronic acid partner (1.2 eq), Pd₂(dba)₃ (0.01 eq, 2 mol% Pd), and a suitable ligand like SPhos (0.022 eq).
-
Variable Addition:
-
To sets of vials, add different bases (2.0-3.0 eq): K₃PO₄, Cs₂CO₃, K₂CO₃.
-
To each base set, add a different anhydrous, degassed solvent: Dioxane, Toluene, or THF.
-
-
Reaction: Seal the vials, and stir the reactions at a consistent temperature (e.g., 90-100 °C).
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) to assess conversion.
-
Analysis: Compare the yields to identify the optimal base/solvent combination.
| Base | Solvent | Typical Temperature (°C) | Expected Outcome |
| K₃PO₄ | Dioxane/H₂O (e.g., 10:1) | 90-100 | Often a robust starting point, effective for many boronic acids.[6] |
| Cs₂CO₃ | Dioxane | 100 | A stronger, more soluble base that can be effective in challenging cases.[6] |
| K₂CO₃ | Toluene/H₂O (e.g., 10:1) | 90-110 | A weaker, cost-effective base, may require higher temperatures.[7] |
Optimization Protocol 2: Ligand Selection
For challenging substrates, particularly those involving electron-deficient partners, bulky, electron-rich phosphine ligands (often called "Buchwald ligands") are essential.[6][8] These ligands promote the formation of a monoligated, highly reactive L₁Pd(0) species, which accelerates oxidative addition and facilitates the subsequent steps.[8]
Recommended Ligands for Screening:
-
SPhos: Often an excellent first choice, providing a good balance of activity and stability.
-
XPhos: More sterically hindered than SPhos, can be beneficial for particularly challenging or sterically demanding coupling partners.
-
RuPhos: Another highly active ligand that can sometimes outperform others depending on the specific boronic acid used.
Step-by-Step Protocol:
-
Setup: Using the best base/solvent combination identified previously, set up several parallel reactions.
-
Catalyst System: To each vial, add the standard reagents but vary the ligand (use a 1.1:1 ligand-to-Pd ratio if using a pre-catalyst, or a ~2.2:1 ratio if using Pd₂(dba)₃).
-
Reaction & Analysis: Run and monitor the reactions as described above to determine which ligand provides the highest yield and fastest conversion rate.
Understanding the "Why": Mechanistic Considerations
A deeper understanding of the Suzuki-Miyaura catalytic cycle helps in making informed decisions during troubleshooting.
Caption: Simplified Suzuki catalytic cycle with a key side reaction.
-
Oxidative Addition: The Pd(0) catalyst inserts into the Carbon-Iodine bond. For this compound, the strong electron-withdrawing groups make this step very fast.[1][3]
-
Transmetalation: This is often the rate-limiting step. The base (e.g., K₃PO₄) reacts with the boronic acid [Ar'B(OH)₂] to form a more nucleophilic boronate species [Ar'B(OH)₃]⁻, which can then transfer its organic group (Ar') to the palladium center, displacing the iodide.[4] The efficiency of this step is highly dependent on the base, solvent, and the electronic nature of the boronic acid partner.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst. Bulky, electron-rich ligands are crucial for promoting this final step.[6]
The high electrophilicity of the arylpalladium(II) intermediate L₂Pd(II)(Ar)(I) makes it more susceptible to attack by stray hydride sources, leading to the hydrodehalogenation side product.[2] This highlights the importance of choosing reaction conditions that favor the productive transmetalation pathway.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Role of a base in Suzuki-Miyaura reaction | Request PDF - ResearchGate. [Link]
-
Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - RSC Publishing. [Link]
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
-
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds | JACS Au - ACS Publications. [Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]
-
Optimization of reaction conditions for Suzuki coupling 1 - ResearchGate. [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
Optimization of the model Suzuki coupling reaction between iodobenzene... - ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. [Link]
-
Table 1 Optimization of the reaction conditions for Suzuki coupling... - ResearchGate. [Link]
-
Novel palladium imidazole catalysts for Suzuki cross-coupling reactions - ResearchGate. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]
-
Optimization in reaction conditions for Suzuki coupling reactions... - ResearchGate. [Link]
Sources
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- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions [mdpi.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Heck Reactions with 1-Iodo-3,5-bis(methylsulfonyl)benzene
Welcome to the technical support center for troubleshooting Heck reactions, with a specific focus on the use of 1-Iodo-3,5-bis(methylsulfonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve issues in your own research.
Frequently Asked Questions (FAQs)
Q1: My Heck reaction with this compound shows no conversion. What are the most common initial culprits?
A: When facing a complete lack of reactivity, the issue often lies with the catalytic system's core components. The primary areas to investigate are:
-
Catalyst Activity: The active Pd(0) species is essential for the reaction to begin.[1][2] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, its reduction to Pd(0) may be incomplete.[3][4] Ensure your reaction conditions facilitate this reduction.
-
Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state.[3] It is critical to thoroughly degas your solvents and run the reaction under a completely inert atmosphere (e.g., Argon or Nitrogen).[3]
-
Reagent Purity: Impurities in your starting materials, solvent, or base can act as catalyst poisons.[3] Always use high-purity, anhydrous, and properly degassed reagents.[3]
Q2: I'm observing a black precipitate (Palladium black) in my reaction flask. What does this signify and how can I prevent it?
A: The formation of a black precipitate is a clear indication of palladium catalyst decomposition and aggregation.[3] This inactive form of palladium will halt the catalytic cycle.[3] This typically occurs due to:
-
Catalyst Instability: The active Pd(0) species can be unstable, especially at elevated temperatures or with insufficient ligand concentration.[3]
-
Inadequate Ligand Protection: Phosphine ligands play a crucial role in stabilizing the Pd(0) species and preventing its aggregation.[1] If the ligand concentration is too low or the chosen ligand is not robust enough for the reaction conditions, decomposition can occur.
To prevent this, ensure an appropriate palladium-to-ligand ratio, consider using more robust ligands like N-heterocyclic carbenes (NHCs) or sterically demanding phosphines, and avoid excessive temperatures.[5] The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also help stabilize the active palladium species.[3][6]
Q3: How does the electron-deficient nature of this compound affect the reaction?
A: The two strongly electron-withdrawing methylsulfonyl groups on the aryl iodide have a significant impact. Generally, electron-withdrawing groups on the aryl halide can increase the rate of the oxidative addition step, which is often the rate-determining step in the Heck reaction.[1][5] The high reactivity of the Carbon-Iodine bond further facilitates this.[7][8] However, this high reactivity can sometimes lead to an increased likelihood of side reactions, such as the reductive Heck reaction, especially if other reaction parameters are not optimized.[5] While electron-rich aryl iodides have been shown to react faster in some specific reductive Heck systems, the general principle for a standard Heck reaction favors electron-deficient partners for oxidative addition.[9]
Q4: What is the role of the base in the Heck reaction, and how do I select the appropriate one?
A: The base is a critical component with multiple functions in the catalytic cycle. Its primary role is to neutralize the hydrohalic acid (H-X) generated during the final reductive elimination step, which regenerates the active Pd(0) catalyst.[1][2][10] Common bases include tertiary amines (e.g., Et₃N) and inorganic salts (e.g., K₂CO₃, NaOAc).[4][11] The choice of base can significantly influence reaction outcomes:
-
Strength and Solubility: The base must be strong enough and sufficiently soluble in the reaction medium to effectively complete the catalytic cycle.
-
Side Reactions: The choice of base, along with temperature and solvent, can influence the extent of side reactions like the reductive Heck pathway.[5]
-
Catalyst Reduction: In some cases, the base can also assist in the initial reduction of a Pd(II) precatalyst to the active Pd(0) state.[3]
A screening of different bases is often necessary to find the optimal choice for a specific substrate combination.[12]
Q5: Is a phosphine ligand always necessary when using an aryl iodide like this compound?
A: Not always, but it is highly recommended for robustness and reproducibility. Historically, Heck reactions involving reactive aryl iodides could sometimes proceed without added ligands.[4][5] The solvent or other species in the reaction could act as weak ligands. However, phosphine-free systems are often more prone to catalyst decomposition (formation of Palladium black), especially at the higher temperatures that might be required.[5] Modern protocols almost always employ phosphine ligands or N-heterocyclic carbenes (NHCs) to stabilize the palladium catalyst, improve yields, and allow for milder reaction conditions.[13] Ligands modulate the electronic and steric properties of the catalyst, which can dramatically influence reaction rate and selectivity.[1]
In-Depth Troubleshooting Guides
Guide 1: Issue - Low or No Conversion of Starting Materials
If your reaction stalls with most of the this compound unconsumed, a systematic diagnosis is required to pinpoint the failure in the catalytic cycle.
Diagnostic Workflow: Identifying the Point of Failure
Caption: Workflow for diagnosing low or no conversion.
Potential Causes and Recommended Solutions
| Potential Cause | Recommended Solution | Rationale |
| Incomplete Reduction of Pd(II) to Pd(0) | If using a Pd(II) source like Pd(OAc)₂, ensure conditions facilitate reduction. Some phosphine ligands or the base can act as reducing agents.[3] Alternatively, use a direct Pd(0) source like Pd(PPh₃)₄.[2] | The catalytic cycle begins with the active Pd(0) species.[14] Without it, the initial oxidative addition cannot occur.[1] |
| Catalyst Poisoning | Use high-purity, anhydrous reagents and solvents. Ensure all glassware is meticulously dried. Degas the solvent thoroughly using methods like freeze-pump-thaw or by sparging with an inert gas for an extended period.[3] | Impurities, including water and oxygen, can irreversibly bind to the palladium center, rendering it inactive.[3] |
| Incorrect Reaction Temperature | The optimal temperature is a balance between reaction rate and catalyst stability.[3] Screen a range of temperatures (e.g., 80 °C, 100 °C, 120 °C) to find the sweet spot for your specific substrate and alkene. | While higher temperatures increase reaction rates, they can also accelerate catalyst decomposition.[3][5] A systematic optimization is often required.[12][15] |
| Sub-optimal Ligand Choice | For electron-deficient aryl halides, bulky and electron-rich phosphine ligands can be highly effective.[16] Consider screening ligands such as P(tBu)₃, XPhos, or SPhos. | The ligand stabilizes the Pd(0) catalyst and influences the rate of key steps in the cycle.[1] A poor ligand choice can lead to catalyst deactivation or slow reaction kinetics. |
| Inappropriate Solvent | The Heck reaction is typically favored in polar aprotic solvents like DMF, NMP, or acetonitrile.[5][17] These solvents help dissolve inorganic salts and can stabilize charged intermediates in the catalytic cycle.[17] | Solvent choice affects reagent solubility and can influence the stability and reactivity of the catalytic species.[17] |
Guide 2: Issue - Low Yield with Formation of Side Products
When the reaction proceeds but gives a low yield of the desired product alongside other spots on a TLC or peaks in a GC/LC-MS, the challenge shifts from initiating catalysis to controlling its pathway.
Diagnostic Workflow: Identifying Side Reactions
Caption: Workflow for diagnosing sources of low yield.
Common Side Products and Mitigation Strategies
| Side Reaction | Identification | Cause & Mitigation |
| Reductive Heck Reaction | The product is a result of formal conjugate addition to the alkene, rather than substitution. The mass will correspond to the addition of the aryl group and a hydrogen atom across the double bond. | This is a regularly observed side product, and its formation is highly dependent on the base, temperature, substrate, and solvent.[5] Certain bases and solvents can act as hydride donors. Mitigation: Screen different bases (e.g., switch from an amine like Et₃N to an inorganic base like K₂CO₃) and solvents.[5] |
| Aryl Homocoupling (Biaryl Formation) | A product with a mass corresponding to two units of the 3,5-bis(methylsulfonyl)phenyl group will be observed. | This can occur at higher temperatures or when the concentration of the oxidative addition product, Ar-Pd(II)-I, is high relative to the alkene. Mitigation: Lower the reaction temperature and ensure a slight excess of the alkene partner. |
| Alkene Isomerization | Formation of regioisomers of the desired product, where the double bond has migrated. | This occurs due to the reversibility of the β-hydride elimination step.[4] If the subsequent reductive elimination is slow, the re-insertion can occur at a different position. Mitigation: The addition of bases or silver salts can facilitate the final reductive elimination step, minimizing the chance for isomerization.[4] |
Experimental Protocols
Protocol 1: General Procedure for Heck Reaction Optimization
This protocol provides a starting point for the Heck reaction between this compound and a generic alkene (e.g., styrene or an acrylate). It should be adapted and optimized for specific needs.
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum and allowed to cool under an inert atmosphere.
-
Reagent Preparation:
-
To a Schlenk flask equipped with a magnetic stir bar, add the Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., PPh₃, 2-10 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 equivalents).
-
Seal the flask with a septum.
-
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Addition of Reactants and Solvent:
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C).[3]
-
Stir the reaction mixture vigorously.
-
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).[3] Take aliquots periodically by quenching a small sample of the reaction mixture.[18]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water to remove the inorganic base and DMF. Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 2: Monitoring Reaction Progress by TLC and GC-MS
Effective reaction monitoring is key to successful optimization.[19][20][21]
-
Prepare a TLC Standard: On a TLC plate, spot your starting aryl iodide, your alkene (if UV active), and a co-spot of both.
-
Take a Time Point (t = x hours): Using a syringe, carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture under inert atmosphere.
-
Quench the Aliquot: Immediately add the aliquot to a vial containing ~1 mL of a quench solution (e.g., ethyl acetate and a small amount of water or dilute HCl to neutralize the base).
-
Analyze by TLC: Spot the quenched aliquot on the TLC plate alongside the standards. Elute with an appropriate solvent system. This will give you a qualitative assessment of the consumption of starting material and the formation of new products.
-
Analyze by GC-MS (for volatile compounds): Dilute the quenched aliquot further and inject it into a GC-MS. This will provide information on the conversion of starting materials and the mass of any products or byproducts formed, helping to identify issues like homocoupling or reductive Heck products.
By systematically applying these diagnostic workflows and optimization protocols, you can effectively troubleshoot and overcome common challenges encountered in Heck reactions involving the electron-deficient and highly reactive this compound.
References
- White Rose Research Online.
- Benchchem. (2025). Optimizing Heck Coupling Reactions with (NH4)2PdCl6: A Technical Support Guide.
- Chemistry LibreTexts. (2023). Heck Reaction.
- MDPI.
- Alfa Chemistry. Heck Reaction.
- Chemistry Notes. (2022).
- Vedantu. Heck Reaction: Mechanism, Steps & Real-World Uses Explained.
- ResearchGate.
- Benchchem. Application of Electronically Modified Phosphine Ligands in Heck Reactions: A Focus on (2-Fluorophenyl)phosphane Analogs.
- ResearchGate. (2025).
- RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- ACS Publications. A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands | Organometallics.
- AIP Publishing. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes.
- BYJU'S. Heck Reaction Mechanism.
- The University of Liverpool Repository.
- Phosphine‐incorporated Metal‐Organic Framework for Palladium C
- ResearchGate. Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a.
- ResearchGate.
- Heck Couplings at Room Temper
- Wikipedia. Heck reaction.
- ResearchGate. Optimization of conditions for the Heck reaction.
- Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- Organic Chemistry Portal. Heck Reaction.
- Journal of the American Chemical Society. (2026). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions.
- (2021).
- Reddit. (2024). Troubleshooting a difficult Heck reaction : r/Chempros.
- Benchchem. (2025). Technical Support Center: Analytical Methods for Monitoring Reaction Progress.
- RSC Publishing.
- (2025).
- ResearchGate. (2025). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions | Request PDF.
- Mono Mole. (2019). Monitoring the progress of a reaction.
- Books Gateway. (2016). Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1.
- NIH. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC.
- Calibre Chemicals. Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules.
- Benchchem. Comparative Guide to the Cross-Coupling Reactivity of 1,2,4,5-Tetrachloro-3-iodobenzene.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- BLDpharm. 849035-96-7|this compound.
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Technical Support Center: Troubleshooting Side Reactions in the Sonogashira Coupling of 1-Iodo-3,5-bis(methylsulfonyl)benzene
Welcome to our dedicated technical support guide for researchers utilizing 1-Iodo-3,5-bis(methylsulfonyl)benzene in Sonogashira coupling reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights. Our goal is to empower you to overcome common challenges and optimize your synthetic outcomes.
The substrate , this compound, is a highly electron-deficient aryl iodide. The two powerful electron-withdrawing methylsulfonyl groups significantly activate the carbon-iodine bond towards the crucial oxidative addition step in the palladium catalytic cycle.[1] While this heightened reactivity can be advantageous, it also presents unique challenges and can amplify the prevalence of specific side reactions. This guide is structured to address these issues directly.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each answer delves into the root cause of the issue and provides actionable steps for remediation.
Question 1: My primary side product is a symmetric diyne. How can I minimize this alkyne homocoupling (Glaser coupling)?
Answer: The formation of a diyne byproduct via oxidative homocoupling of your terminal alkyne is the most common side reaction in Sonogashira couplings, often referred to as Glaser coupling.[2][3] This reaction is primarily promoted by the copper(I) co-catalyst in the presence of an oxidant, typically atmospheric oxygen.[2][4] The copper acetylide intermediate, essential for the main reaction, can be oxidized to form the undesired diyne.[2]
Causality & Mitigation Strategies:
-
Oxygen Contamination: Oxygen is the primary culprit for promoting Glaser coupling. Even trace amounts can lead to significant homocoupling.
-
Solution: Employ rigorous anaerobic conditions. Degas your solvent(s) and amine base thoroughly using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[5] Ensure your reaction flask is properly flushed with inert gas and maintained under a positive pressure throughout the experiment.
-
-
Role of the Copper Co-catalyst: While copper(I) salts increase the reaction rate, they are a necessary component for the Glaser side reaction.[6][7]
-
Solution 1 (Copper-Free Conditions): Given the high reactivity of your electron-deficient aryl iodide, a copper-free Sonogashira protocol is often the most effective solution.[3][6] These conditions eliminate the primary catalyst for homocoupling. You may need to use a slightly higher temperature or a more specialized ligand system to facilitate the reaction, but it directly addresses the root cause of the diyne formation.
-
Solution 2 (Minimize Copper Loading): If a copper-catalyzed system is necessary, minimize the amount of CuI used. Start with a lower loading (e.g., 1-2 mol%) and see if the desired reaction proceeds efficiently without significant homocoupling.
-
Solution 3 (Hydrogen Atmosphere): In some cases, running the reaction under a dilute atmosphere of hydrogen gas mixed with an inert gas has been shown to drastically reduce homocoupling byproducts to as low as 2%.[4][8]
-
-
Reaction Kinetics: If the rate of homocoupling is competitive with the cross-coupling, altering the concentration of the alkyne can help.
-
Solution: Use a slow-addition syringe pump to add the terminal alkyne to the reaction mixture over several hours. This keeps the instantaneous concentration of the alkyne low, disfavoring the second-order homocoupling reaction relative to the cross-coupling.
-
Question 2: I'm observing a significant amount of 1,3-bis(methylsulfonyl)benzene in my reaction mixture. What's causing this hydrodehalogenation?
Answer: The observation of 1,3-bis(methylsulfonyl)benzene indicates that a hydrodehalogenation side reaction is occurring, where the iodine atom is replaced by a hydrogen atom. This is a known side reaction in palladium-catalyzed cross-couplings, particularly with highly activated or sterically hindered substrates.[9][10]
Causality & Mitigation Strategies:
-
Source of Hydride: The hydrogen atom can be sourced from various components in the reaction mixture, including the amine base, solvent (e.g., THF, especially if old), or trace water. The electron-deficient nature of your aryl iodide makes the C-I bond highly polarized and susceptible to cleavage.
-
Solution: Ensure all reagents are scrupulously dry. Use anhydrous solvents and freshly distilled, dry amine bases.[11] Consider using a non-protic organic base like potassium carbonate or cesium carbonate as an alternative to an amine, although this may require adjusting other reaction parameters.
-
-
Catalyst-Mediated Pathway: The palladium catalyst itself can participate in pathways that lead to hydrodehalogenation. For instance, a Pd-H species, formed from the reaction of the palladium complex with the amine or trace water, can reductively eliminate the dehalogenated arene.
-
Solution: Optimize your catalyst and ligand system. A more sterically bulky or electron-rich phosphine ligand can sometimes stabilize the palladium intermediates and disfavor the pathways leading to Pd-H formation.
-
Question 3: My reaction starts but then stalls, and I see a black precipitate. What is happening to my catalyst?
Answer: The formation of a black precipitate, commonly known as "palladium black," is a clear indication of catalyst decomposition.[5] The active, soluble Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive. This is a common failure mode in cross-coupling reactions.
Causality & Mitigation Strategies:
-
High Temperature: While some substrates require heat, excessive temperatures can accelerate catalyst decomposition.[12] Your substrate is highly activated and should react under mild conditions.[1]
-
Impurities: Impurities in your starting materials, solvent, or base can poison the catalyst.[5]
-
Solution: Use high-purity reagents. Purify your aryl iodide and alkyne if their quality is suspect. Ensure your copper(I) iodide is fresh; it should be off-white, not green or brown.[5]
-
-
Inappropriate Ligand or Solvent: The choice of ligand and solvent is critical for stabilizing the catalytic species. Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[5][11]
-
Solution: Ensure you are using an appropriate ligand for the reaction. Standard phosphine ligands like PPh₃ are common, but for challenging systems, more specialized ligands (e.g., bulky phosphines like P(t-Bu)₃ or N-heterocyclic carbenes) may offer greater stability.[13][14] If you suspect the solvent, consider alternatives like DMF, dioxane, or simply using the amine base as the solvent.[15][16]
-
Frequently Asked Questions (FAQs)
Question 1: What are the optimal starting conditions for coupling with this electron-deficient aryl iodide?
Answer: Given the high reactivity of this compound, it is best to start with mild conditions and adjust only if necessary. Below are recommended starting points for both copper-catalyzed and copper-free systems.
| Parameter | Recommended Starting Condition (Copper-Catalyzed) | Recommended Starting Condition (Copper-Free) |
| Aryl Iodide | 1.0 eq | 1.0 eq |
| Terminal Alkyne | 1.1 - 1.2 eq | 1.1 - 1.2 eq |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-2 mol%) or Pd(PPh₃)₄ (1-2 mol%) | Pd(OAc)₂ (2 mol%) with a suitable ligand (e.g., SPhos, XPhos) or Pd(P(t-Bu)₃)₂ (2 mol%) |
| Copper Co-catalyst | CuI (1-3 mol%) | None |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 eq) | Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2 eq) |
| Solvent | Degassed THF, DMF, or Toluene | Degassed Dioxane, Toluene, or DMF |
| Temperature | Room Temperature (20-25 °C) | 50-80 °C (start lower and increase if needed) |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Question 2: How do the methylsulfonyl groups affect the reaction?
Answer: The two methylsulfonyl (-SO₂Me) groups are powerful electron-withdrawing groups. Their presence has a profound activating effect on the aryl iodide:
-
Accelerated Oxidative Addition: The rate-determining step for Sonogashira couplings involving aryl iodides is typically the oxidative addition of the aryl halide to the Pd(0) center.[2] The electron-withdrawing nature of the sulfonyl groups makes the carbon atom of the C-I bond more electrophilic and thus more susceptible to attack by the electron-rich Pd(0) catalyst. This leads to a significantly faster rate of oxidative addition compared to electron-neutral or electron-rich aryl iodides.[1]
-
Mild Reaction Conditions: Because of this activation, the reaction can often be performed under much milder conditions (e.g., room temperature), which helps to minimize side reactions like catalyst decomposition.[6][12]
Question 3: Should I use a copper co-catalyst? What are the pros and cons?
Answer: The decision to use a copper co-catalyst involves a trade-off between reaction rate and side product formation.[6]
-
Pros of Using Copper: The primary role of the copper(I) salt is to deprotonate the terminal alkyne (in conjunction with the amine base) to form a copper acetylide intermediate.[13] This species then undergoes transmetalation with the palladium complex. This entire process is generally very efficient and allows the reaction to proceed quickly, often at room temperature.[2][13]
-
Cons of Using Copper: The major drawback is that the copper acetylide intermediate is the key precursor to the undesired Glaser homocoupling product, especially in the presence of oxygen.[2][7] For expensive or complex alkynes, this side reaction can be a significant waste of material.[4] Copper can also be toxic, and its removal from the final product can be challenging, which is a concern in pharmaceutical synthesis.[7]
Recommendation for your substrate: For this compound, starting with a copper-free protocol is highly recommended. The high intrinsic reactivity of your aryl iodide may compensate for the slower kinetics of a copper-free system, while completely avoiding the primary pathway for alkyne homocoupling.[3][6]
Visualizing Reaction vs. Side Reactions
The following diagram illustrates the desired Sonogashira pathway in competition with the two major side reactions discussed: Glaser coupling and hydrodehalogenation.
Caption: Competing pathways in the Sonogashira coupling.
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
To a Schlenk flask under an Argon atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%), and CuI (0.02 eq, 2 mol%).
-
Seal the flask and evacuate and backfill with Argon three times.
-
Add degassed solvent (e.g., THF or DMF, approx. 0.2 M concentration relative to the aryl iodide) and degassed triethylamine (2.5 eq) via syringe.
-
Stir the mixture at room temperature for 5 minutes.
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature under Argon. Monitor the reaction progress by TLC or LC-MS.[5]
-
Upon completion, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl solution to remove the amine base and copper salts.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Robust Copper-Free Sonogashira Coupling
This protocol is recommended to avoid Glaser homocoupling.
-
To a Schlenk flask under an Argon atmosphere, add this compound (1.0 eq), a palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 eq), a suitable phosphine ligand (e.g., SPhos, 0.04 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Seal the flask and evacuate and backfill with Argon three times.
-
Add degassed solvent (e.g., Dioxane or Toluene, approx. 0.2 M) via syringe.
-
Add the terminal alkyne (1.2 eq) via syringe.
-
Stir the mixture at the desired temperature (start at 50 °C and increase if necessary). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a pad of Celite to remove inorganic salts, and rinse the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (n.d.). Royal Society of Chemistry.
- Troubleshooting low reactivity in Sonogashira coupling reactions. (n.d.). BenchChem.
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Sonogashira coupling. (n.d.). Wikipedia. [Link]
- Copper-free Sonogashira coupling. (2008).
- Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (2023). Precision Chemistry.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters.
- Sonogashira troubleshooting help needed. (2020). Reddit.
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Sonogashira Coupling. (2020). YouTube. [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. [Link]
-
Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. (2010). Organic & Biomolecular Chemistry. [Link]
-
Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (2023). Precision Chemistry. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters. [Link]
- Struggling to make a sonogashira coupling reaction happen. (2021). Reddit.
-
Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (2020). ResearchGate. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews. [Link]
-
Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (2023). ACS Publications. [Link]
-
What is the best procedure for Sonogashira coupling?. (2014). ResearchGate. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012). The Journal of Organic Chemistry. [Link]
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (2023).
- Mastering Sonogashira Coupling: The Role of Iodinated Trifluoromethylbenzenes. (2025). BenchChem.
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Technical Support Center: Purification of Reaction Products Involving 1-Iodo-3,5-bis(methylsulfonyl)benzene
From the Senior Application Scientist's Desk:
Welcome to the dedicated support center for navigating the purification challenges associated with 1-Iodo-3,5-bis(methylsulfonyl)benzene. This reagent is a powerful building block, prized for its ability to participate in a range of cross-coupling and substitution reactions, largely due to the strong electron-withdrawing nature of the two methylsulfonyl groups. However, these same properties—high polarity, high melting point, and distinct electronic effects—can introduce specific hurdles during product isolation and purification.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and adapt these methods to your unique target molecules.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry
This section addresses foundational questions about the properties of this compound and its derivatives, which are critical for designing an effective purification strategy.
Q1: What are the key physical properties of molecules containing the 3,5-bis(methylsulfonyl)phenyl moiety that influence purification?
A1: The 3,5-bis(methylsulfonyl)phenyl group imparts several distinct characteristics to molecules:
-
High Polarity: The two sulfonyl (SO₂) groups are highly polar and are strong hydrogen bond acceptors. This leads to strong interactions with polar stationary phases like silica gel, often requiring more polar solvent systems for elution in normal-phase chromatography.
-
High Crystallinity: The rigidity and symmetrical nature of the benzene core, combined with the polar sulfonyl groups, often result in products that are crystalline solids with high melting points.[1] This makes recrystallization a highly effective method for purification, often capable of delivering material of exceptional purity.[2][3]
-
Low Solubility in Nonpolar Solvents: Consequently, these compounds typically exhibit poor solubility in nonpolar organic solvents like hexanes or petroleum ether but better solubility in more polar solvents such as ethyl acetate, acetone, acetonitrile, or dichloromethane (DCM).
Q2: My reaction involves a Suzuki-Miyaura coupling. What are the most common impurities I should expect?
A2: In a typical Suzuki-Miyaura coupling, aside from unreacted this compound, you should anticipate three main types of byproducts:
-
Homocoupled Aryl Halide: Formation of 2,2',4,4',6,6'-hexamethyl-sulfonyl-biphenyl from the coupling of two molecules of the starting iodide. This is a known side reaction in palladium-catalyzed couplings, particularly with electron-rich substrates or when reaction conditions are not optimal.[4]
-
Homocoupled Boronic Acid (Biaryl): The boronic acid reagent coupling with itself.
-
Deiodinated Starting Material: Formation of 1,3-bis(methylsulfonyl)benzene. This occurs when the aryl-palladium intermediate undergoes protodehalogenation instead of transmetalation. This can be exacerbated by the presence of water or other proton sources in the reaction mixture.[5]
Q3: Are the methylsulfonyl groups stable to typical reaction and workup conditions?
A3: Yes, the methylsulfonyl group is remarkably robust. It is stable to a wide range of acidic and basic conditions, making it an excellent functional group for multi-step synthesis.[6] Unlike sulfonate esters, which can be susceptible to hydrolysis, the carbon-sulfur bond in aryl sulfones is very strong and not prone to cleavage under standard aqueous workup conditions.[7][8]
Part 2: Troubleshooting Purification Workflows
This section provides structured guidance for specific purification challenges in a problem-and-solution format.
Scenario A: Purification of a Suzuki-Miyaura Coupling Product
Problem: My crude ¹H NMR shows a complex mixture containing my desired biaryl product, unreacted this compound, and other aromatic byproducts. How do I approach this purification?
Solution Workflow: A multi-step approach is most effective.
-
Initial Aqueous Workup: Before any chromatography or recrystallization, perform a thorough aqueous workup. After quenching the reaction, dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with:
-
A saturated aqueous solution of NaHCO₃ or a mild base like K₂CO₃ to remove any acidic impurities, including residual boronic acid.
-
Water and finally brine to remove inorganic salts. This initial step significantly simplifies the subsequent purification.
-
-
Chromatography vs. Recrystallization Decision: Use the following decision tree to select the best primary purification method.
Caption: Decision tree for selecting a primary purification method.
Problem: I opted for column chromatography, but my product and the starting iodide are co-eluting. What can I do?
Solution: The high polarity of these compounds can make separation challenging.
-
Optimize Your Solvent System: If using a standard Hexane/Ethyl Acetate system, the compounds may remain at the baseline (Rf=0) until high concentrations of ethyl acetate are used, at which point they elute together. Switch to a DCM/Methanol gradient. The methanol is a highly polar modifier that can improve separation between closely related polar compounds.
-
Use a Shallow Gradient: Instead of large step changes in solvent polarity, run a long, shallow gradient (e.g., starting with 100% DCM and increasing methanol content by 0.5-1% every few column volumes).
-
Consider Dry Loading: Adsorbing your crude material onto a small amount of silica gel and loading it as a dry powder onto the column can significantly improve resolution compared to loading it dissolved in a strong solvent.
| Parameter | Recommendation for Aryl Sulfone Separation | Rationale |
| Stationary Phase | Silica Gel (Standard Grade, 230-400 mesh) | Provides strong polar interactions necessary for retaining these compounds. |
| Mobile Phase (TLC) | Test DCM, 98:2 DCM/MeOH, 95:5 DCM/MeOH | Start with a less polar system and increase polarity to find optimal Rf values (0.2-0.4). |
| Mobile Phase (Column) | Gradient elution from 100% DCM to 95:5 DCM/MeOH | A gradient is usually necessary to first elute less polar impurities and then the highly polar product and starting materials. |
| Sample Loading | Dry loading on silica or Celite® | Prevents band broadening and improves separation efficiency, especially for compounds with limited solubility in the initial eluent. |
Scenario B: Purification of a Nucleophilic Aromatic Substitution (SNAr) Product
Problem: I have reacted this compound with an amine nucleophile. How can I easily remove the unreacted iodide starting material?
Solution: Leverage the change in chemical properties. Your product is now a base, while the starting material is neutral. An acid-base extraction is highly effective.
Caption: Workflow for purification via acid-base extraction.
Part 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). Aim for an Rf value of ~0.3 for your target compound. A good starting point for these polar compounds is 2-5% Methanol in Dichloromethane.
-
Column Packing: Select an appropriate size column and pack it with silica gel as a slurry in your initial, least polar solvent (e.g., 100% DCM).
-
Sample Preparation (Dry Loading): a. Dissolve your crude product (~1 g) in a minimal amount of a suitable solvent (e.g., DCM or acetone). b. Add 2-3 times the mass of silica gel to the solution. c. Remove the solvent under reduced pressure until a fine, free-flowing powder is obtained. d. Carefully layer this powder on top of the packed column.
-
Elution: Begin elution with the initial non-polar solvent. Gradually increase the percentage of the polar modifier (e.g., methanol) according to your TLC analysis. Collect fractions and monitor by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9][10]
-
Place a small amount of your crude solid in several test tubes.
-
Add a small volume of a different test solvent to each tube (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).
-
Heat the tubes that do not dissolve at room temperature. A good solvent will fully dissolve the compound upon heating.
-
Allow the heated solutions to cool slowly to room temperature, then in an ice bath. The solvent that yields high-quality crystals is your best choice.[2]
-
-
Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating the mixture to a boil with stirring. Continue adding solvent until the solid just dissolves. c. Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow cooling and promote larger crystal growth. d. Once cooled, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: a. Collect the crystals by vacuum filtration using a Büchner funnel.[9] b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. c. Allow the crystals to dry under vacuum and then in a vacuum oven if necessary.
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Technical Support Center: Minimizing Boronic Acid Homocoupling with 1-Iodo-3,5-bis(methylsulfonyl)benzene
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses a common and often frustrating challenge in Suzuki-Miyaura cross-coupling reactions: the unwanted homocoupling of boronic acids, particularly when using highly electron-deficient aryl halides like 1-Iodo-3,5-bis(methylsulfonyl)benzene. The unique electronic nature of this substrate demands a nuanced approach to reaction optimization. This guide provides in-depth, experience-driven insights and actionable troubleshooting protocols to help you achieve high yields of your desired cross-coupled product.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding boronic acid homocoupling.
Q1: What is boronic acid homocoupling and why is it a problem with my specific aryl iodide?
A1: Boronic acid homocoupling is a side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid couple with each other to form a symmetrical biaryl byproduct. This is problematic as it consumes your valuable boronic acid, complicates purification, and ultimately lowers the yield of your target molecule. The electrophile, this compound, is highly electron-deficient due to the two strongly electron-withdrawing methylsulfonyl groups. This can, in some cases, alter the relative rates of the catalytic cycle steps, making the reaction more susceptible to side reactions like homocoupling, especially if reaction conditions are not carefully controlled.
Q2: I'm seeing a significant amount of a symmetrical biaryl in my crude NMR. Is this definitely from homocoupling?
A2: While homocoupling of the boronic acid is the most likely cause, it's also technically possible to have homocoupling of your aryl iodide. However, the former is far more common. The presence of oxygen is a known promoter of boronic acid homocoupling.[1][2] The mechanism often involves a palladium(II) species, which can react with two molecules of the boronic acid, leading to the homocoupled product and reduction of Pd(II) to Pd(0).[1][3]
Q3: Can the quality of my boronic acid affect the rate of homocoupling?
A3: Absolutely. The purity of your boronic acid is critical.[4] Boronic acids can dehydrate to form boroxines (cyclic anhydrides), and their presence can interfere with the reaction. It is recommended to use freshly purchased or properly stored boronic acids. In some cases, recrystallization may be necessary to ensure high purity.[5]
Q4: Is there a "go-to" set of conditions to start with to minimize homocoupling?
A4: While every reaction is unique, a good starting point is to use a pre-catalyst that ensures efficient generation of the active Pd(0) species, employ a bulky, electron-rich phosphine ligand, use a carefully chosen base like K₃PO₄, and rigorously degas your solvents.[6] Temperature control is also crucial; running the reaction at the lowest effective temperature can often favor the desired cross-coupling over side reactions.[7][8]
Understanding the Competing Pathways
To effectively troubleshoot, it's essential to understand the catalytic cycle of the Suzuki-Miyaura reaction and how the homocoupling side reaction competes with the desired product formation.
Caption: Desired Suzuki cycle vs. undesired homocoupling pathway.
Troubleshooting Guide
This section is designed to help you diagnose and solve issues related to boronic acid homocoupling in your reaction with this compound.
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| High levels of boronic acid homocoupling (>10%) | 1. Presence of Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is a known promoter of homocoupling.[1][2][3] 2. Inefficient Catalyst Activation: If using a Pd(II) precatalyst, its reduction to Pd(0) may be slow, leaving excess Pd(II) to facilitate homocoupling. 3. Suboptimal Ligand: The ligand may not be bulky or electron-rich enough to promote reductive elimination of the desired product over the competing homocoupling pathway. | 1. Rigorous Degassing: Sparge all solvents (including water) with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use.[3][9] The "freeze-pump-thaw" method (3 cycles) is also highly effective. Ensure the reaction is run under a positive pressure of an inert gas. 2. Use a Pre-catalyst: Employ a modern Pd(II) pre-catalyst (e.g., from the Buchwald or Fu labs) that is designed for rapid and efficient in situ generation of the active L-Pd(0) species.[6][10] 3. Ligand Screening: Switch to a bulkier, more electron-donating phosphine ligand. Buchwald-type ligands like SPhos or XPhos are often effective in suppressing homocoupling by accelerating the rate-limiting steps of the desired cycle.[6][10][11] |
| Moderate homocoupling (5-10%) and incomplete conversion | 1. Inappropriate Base: The choice and strength of the base are crucial.[12] A base that is too weak may not facilitate transmetalation efficiently, while one that is too strong can promote side reactions. 2. Solubility Issues: Poor solubility of any of the reactants can hinder the reaction, leading to longer reaction times and a greater opportunity for side reactions to occur.[10][13] | 1. Base Optimization: Anhydrous K₃PO₄ is often a good first choice.[6] If you suspect base-lability of your substrates, a milder base like K₂CO₃ or Cs₂CO₃ could be beneficial.[5][6] Ensure the base is finely powdered to maximize surface area. 2. Solvent System Adjustment: A mixture of a non-polar solvent (like toluene or dioxane) with a polar aprotic co-solvent (like DMF or NMP) can improve solubility. A small amount of water is often necessary for the hydrolysis of boronate esters and to facilitate the action of inorganic bases.[14] |
| Reaction is sluggish and produces homocoupling over time | 1. Low Temperature: While lower temperatures can suppress some side reactions, a temperature that is too low will also slow down the desired cross-coupling, potentially allowing for catalyst degradation or homocoupling to become competitive over extended reaction times.[7] 2. Catalyst Degradation: The active catalyst may not be stable over the long reaction times required for sluggish couplings. | 1. Controlled Temperature Increase: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction by TLC or LC-MS to find the optimal temperature that promotes the desired reaction without significantly increasing byproduct formation. 2. Use a More Robust Catalyst System: Consider a catalyst system known for its high stability and turnover numbers.[15] Alternatively, a slow addition of the boronic acid over the course of the reaction can maintain a low instantaneous concentration, which may disfavor the bimolecular homocoupling reaction.[12] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl boronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2 mol%) or a suitable pre-catalyst
-
SPhos (4.2 mol%)
-
K₃PO₄ (3.0 equiv, finely ground and dried)
-
Toluene/Water (10:1 v/v, rigorously degassed)
Procedure:
-
To a flame-dried Schlenk flask under an Argon atmosphere, add this compound, the aryl boronic acid, and K₃PO₄.
-
In a separate vial, dissolve the Pd(OAc)₂ and SPhos in a portion of the degassed toluene.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.[16]
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.[16]
Caption: Experimental workflow for the optimized Suzuki coupling.
Protocol 2: Rigorous Solvent Degassing (Subsurface Sparge)
For particularly sensitive reactions, a subsurface sparge is highly effective at removing dissolved oxygen.[3][9]
-
Assemble your reaction flask with the solvent and a stir bar.
-
Insert a long needle or glass pipette connected to an inert gas line, ensuring the tip is below the solvent surface.
-
Bubble the inert gas (e.g., Nitrogen or Argon) through the solvent for 20-30 minutes with gentle stirring.
-
While maintaining a positive flow of inert gas, remove the sparging needle and quickly proceed with the addition of reagents.
References
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Miller, J. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 . Organic Process Research & Development, 11(3), 436-441. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024). Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. Available at: [Link]
-
Miller, J. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 . Organic Process Research & Development, 11(3), 436-441. Available at: [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. (2025). Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Masking Boronic Acids for Suzuki Coupling - YouTube. (2011). Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (2025). Available at: [Link]
-
The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling . Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Available at: [Link]
-
The effect of various temperatures on the Suzuki coupling reaction a - ResearchGate. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). Available at: [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures - ResearchGate. (2025). Available at: [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. (2023). Available at: [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. (2025). Available at: [Link]
-
Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant | Journal of the American Chemical Society . (2026). Available at: [Link]
-
'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction . Available at: [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. Available at: [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate. (2025). Available at: [Link]
-
Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed. (2023). Available at: [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - Organic Chemistry Portal. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - RSC Publishing. Available at: [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (2025). Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]
Sources
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- 8. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Solubility Optimization for 1-Iodo-3,5-bis(methylsulfonyl)benzene
Welcome to the technical support center for 1-Iodo-3,5-bis(methylsulfonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of this reagent's limited solubility in reaction mixtures. Here, we provide troubleshooting strategies and frequently asked questions to ensure the successful application of this versatile building block in your synthetic endeavors.
Introduction
This compound is a highly functionalized aryl iodide, making it a valuable synthon in the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. The two electron-withdrawing methylsulfonyl groups activate the carbon-iodine bond towards various cross-coupling reactions. However, these same groups contribute to a high degree of crystallinity and polarity, resulting in a high melting point (212 °C with decomposition) and limited solubility in many common organic solvents.[1] This guide will provide practical solutions to overcome these solubility challenges.
Troubleshooting Guide
Issue 1: My this compound is not dissolving in my reaction solvent at room temperature.
Answer: This is a common observation due to the high lattice energy of this crystalline solid. Here is a systematic approach to address this issue:
Step 1: Solvent Selection
The principle of "like dissolves like" is a good starting point.[2][3] this compound is a polar molecule, so polar aprotic solvents are generally the most effective.
-
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N,N-Dimethylacetamide (DMAc)
-
N-Methyl-2-pyrrolidone (NMP)[4]
-
-
Solvents to Avoid as a Primary Choice:
-
Non-polar solvents such as hexane, toluene, and benzene.
-
Protic solvents like water and alcohols, in which its solubility is expected to be low.
-
Step 2: The Role of Temperature
For most substances, solubility increases with temperature.[5]
-
Actionable Advice: Gently warm the mixture while stirring. For many reactions, such as Suzuki or Buchwald-Hartwig couplings, the reaction temperature is often elevated (80-120 °C), which will aid in dissolution.[6]
Step 3: Sonication
-
Technique: Use an ultrasonic bath to provide energy to break up the crystal lattice and enhance dissolution. This can often be a successful strategy before proceeding with heating.
Issue 2: The reagent dissolves upon heating but crashes out of solution as the reaction proceeds.
Answer: This indicates that the initial solvent choice may not be optimal for maintaining the solubility of all components as the reaction mixture changes composition.
Step 1: Employing a Co-solvent System
A mixture of solvents can often provide a better solubility profile than a single solvent.[7][8]
-
Strategy: Start by dissolving the this compound in a minimal amount of a strong polar aprotic solvent (e.g., DMSO, NMP). Then, dilute the reaction mixture with a less polar co-solvent that is suitable for your reaction, such as 1,4-dioxane or toluene. This approach is common in cross-coupling reactions.[6]
Step 2: Re-evaluate Your Primary Solvent Choice
-
Recommendation: If precipitation is persistent, consider switching to a stronger primary solvent from the recommended list above. For example, if you are experiencing precipitation in DMF, switching to DMSO or NMP may resolve the issue.
Issue 3: I am concerned that the high temperatures required for dissolution will decompose my starting materials or catalyst.
Answer: This is a valid concern, especially with thermally sensitive substrates or catalysts.
Step 1: Lowering the Reaction Temperature with a More Effective Solvent
-
Rationale: By achieving better solvation, you may be able to run your reaction at a lower temperature. A well-solubilized substrate will have a higher effective concentration in solution, potentially leading to a faster reaction rate at a milder temperature.
Step 2: Consider Alternative Reaction Conditions
-
Microwave Chemistry: Microwave-assisted synthesis can rapidly heat the reaction mixture to the desired temperature, often reducing reaction times and minimizing the decomposition of sensitive compounds.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for reactions involving this compound?
A1: Based on its polar nature, DMSO or NMP are excellent starting points due to their strong solvating power for polar and crystalline compounds.[4] However, the optimal solvent will always be reaction-dependent.
Q2: Can I use a solvent mixture for my Suzuki coupling reaction with this aryl iodide?
A2: Yes, a co-solvent system is often beneficial for Suzuki reactions. A common practice is to use a mixture of an organic solvent and an aqueous base solution.[11][12] For this particular substrate, a mixture of a polar aprotic solvent like DMF or DMSO with an aqueous solution of your base (e.g., K₂CO₃ or Cs₂CO₃) could be effective. The water can also help to dissolve the inorganic base.
Q3: For a Buchwald-Hartwig amination, what solvent system would you recommend?
A3: Toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig aminations.[13][14] Given the poor solubility of your aryl iodide, you might consider a mixture. For example, you could dissolve the this compound in a small amount of NMP and then add toluene as the bulk solvent. The use of a soluble organic base like DBU could also help maintain a homogeneous reaction mixture.[15]
Q4: Are there any other techniques to improve the solubility of this compound without changing the solvent?
A4: While solvent choice is the primary method, you can also explore:
-
Phase-Transfer Catalysis: For reactions involving an aqueous phase, a phase-transfer catalyst can help shuttle the reactants across the phase boundary.
-
Use of Additives: In some cases, the addition of a salt like lithium chloride can improve the solubility of organic compounds, although this should be tested on a small scale first to ensure it does not interfere with your reaction.
Data Summary
Table 1: Recommended Solvent Systems for Common Reactions
| Reaction Type | Primary Solvent | Co-solvent (Optional) | Rationale |
| Suzuki Coupling | DMF, DMSO, 1,4-Dioxane | Water | Good solubility for the polar aryl iodide and the inorganic base.[11][12] |
| Buchwald-Hartwig | NMP, DMAc | Toluene, 1,4-Dioxane | Balances the solubility of the polar starting material with the requirements of the catalytic cycle.[13][14] |
| Sonogashira Coupling | DMF, NMP | Triethylamine (as base and co-solvent) | The amine base can also act as a co-solvent to aid in solubility. |
| Heck Coupling | DMF, NMP, DMAc | - | These polar aprotic solvents are generally good media for Heck reactions. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Coupling with Poorly Soluble this compound
-
To a dry reaction vessel, add this compound, your boronic acid or ester (1.1-1.5 eq.), and your palladium catalyst and ligand.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a minimal amount of a polar aprotic solvent (e.g., DMF or DMSO, approximately 1 M concentration relative to the limiting reagent) to dissolve the aryl iodide, with gentle warming and stirring if necessary.
-
In a separate vessel, dissolve your inorganic base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.) in water.
-
Add the aqueous base solution to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by an appropriate analytical technique (e.g., TLC, LC-MS).
Visual Guides
Diagram 1: Decision Workflow for Solvent Selection
Caption: A flowchart for systematic solvent selection.
Diagram 2: The "Like Dissolves Like" Principle
Caption: The principle of matching solute and solvent polarity.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]
-
Kashani, S. K., & Jessiman, J. E. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
American Chemical Society Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]
-
American Chemical Society Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2013). Advances in Solubility Enhancement Techniques. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
-
American Chemical Society Publications. (2016). Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts. Organic Letters. [Link]
-
Wikipedia. (n.d.). Diphenyl sulfone. [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds. [Link]
-
Co-solvent.net. (2023). Co-solvent: Significance and symbolism. [Link]
-
American Chemical Society Publications. (2007). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. [Link]
-
American Chemical Society Publications. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds. [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]
-
ChemBK. (2024). 1-IODO-3,5-BIS(TRIFLUOROMETHYL)BENZENE. [Link]
-
Abraham Entertainment. (2023). Solubility Of Polar Compounds: Unraveling The Secrets. [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
Semantic Scholar. (2017). Solvents as Reagents in Organic Synthesis: Reactions and Applications. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Oakwood Chemical. (n.d.). This compound. [Link]
-
Thieme. (2023). Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates. [Link]
-
ChemistryViews. (2013). Diaryl Sulfone Synthesis. [Link]
-
Royal Society of Chemistry. (2015). Organic Solvents: Environmentally Benign Solutions. [Link]
-
MDPI. (2024). Sustainable Routes to a Soluble Anthelmintic Thiabendazole Organic Salt. [Link]
-
Britannica. (n.d.). Diaryl sulfone. [Link]
Sources
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- 5. Khan Academy [khanacademy.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Co-solvent: Significance and symbolism [wisdomlib.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
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Technical Support Center: Workup Procedures for Reactions Containing Sulfonyl Groups
Welcome to the Technical Support Center for sulfonyl group chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with the workup and purification of sulfonyl-containing compounds. The following content moves beyond simple step-by-step instructions to provide a deeper understanding of the underlying chemical principles that govern the success of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Troubleshooting
This section addresses the most common issues encountered during the workup of reactions involving sulfonyl groups.
Q1: My primary/secondary sulfonamide is soluble in my organic extraction solvent, but I'm getting a low yield after aqueous workup. What's happening?
A1: This is a classic issue rooted in the acidic nature of the N-H proton in primary and secondary sulfonamides. While sulfonamides are generally considered weakly acidic, with pKa values typically ranging from 5.9 to 12.6, this acidity is significant enough to cause partitioning into a basic aqueous layer.[1] If your reaction workup involves a wash with a basic solution (e.g., sodium bicarbonate or sodium hydroxide), you are likely deprotonating your sulfonamide and losing it to the aqueous phase.
-
Causality: The electron-withdrawing nature of the sulfonyl group increases the acidity of the attached N-H proton, making it susceptible to removal by even mild bases.
-
Troubleshooting:
-
Avoid Strong Bases: If possible, use neutral water or a brine wash instead of a basic wash to remove water-soluble impurities.
-
Acidify to Recover: If a basic wash is necessary, you can attempt to recover your product. Separate the basic aqueous layer, cool it in an ice bath, and re-acidify it with a dilute acid (e.g., 1M HCl) until it is acidic to pH paper. Your sulfonamide should precipitate out and can be collected by filtration or extracted back into an organic solvent.[2]
-
Q2: I've just run a tosylation/mesylation reaction. How do I effectively quench the reaction and remove the excess sulfonyl chloride and pyridine/triethylamine?
A2: The workup for tosylation and mesylation reactions is critical for obtaining a clean product. The primary goals are to hydrolyze the highly reactive excess sulfonyl chloride and to remove the amine base and its corresponding hydrochloride salt.
-
Causality: Sulfonyl chlorides are moisture-sensitive and will hydrolyze to the corresponding sulfonic acid.[3][4] Tertiary amine bases like pyridine or triethylamine are used to scavenge the HCl generated during the reaction, forming a water-soluble salt.
-
Standard Protocol:
-
Quench: Slowly add the reaction mixture to a cold, dilute acid solution (e.g., 10% HCl or saturated ammonium chloride).[5][6] This will neutralize the amine base and hydrolyze the remaining sulfonyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[7]
-
Washes: Sequentially wash the organic layer with:
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[7][10]
-
Q3: My sulfonamide product has "oiled out" during recrystallization instead of forming crystals. How can I fix this?
A3: "Oiling out" is a common problem in recrystallization, especially with compounds that have relatively low melting points or when significant impurities are present.[11] It occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.
-
Causality: This phenomenon often happens when the solution is cooled too quickly or when the chosen solvent is not ideal for the compound's solubility profile.
-
Troubleshooting Strategies:
-
Re-dissolve and Cool Slowly: Heat the mixture to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool to room temperature as slowly as possible before moving to an ice bath.[11]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of the pure compound.[11]
-
Change the Solvent System: The solvent may be too nonpolar. Experiment with a more polar solvent or a solvent-antisolvent system.[11] For many sulfonamides, mixtures like ethanol-water or isopropanol-water are effective.[11][12]
-
Section 2: In-depth Purification Guides
Guide 2.1: Acid-Base Extraction for Sulfonamide Purification
This technique is particularly powerful for separating primary sulfonamides from non-acidic organic impurities. Secondary sulfonamides, being significantly less acidic, will typically remain in the organic layer.[2]
Experimental Protocol: Acid-Base Extraction of a Primary Sulfonamide
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Basic Extraction: Transfer the organic solution to a separatory funnel and extract with a 1M NaOH solution. The deprotonated primary sulfonamide will move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Separation: Combine the aqueous layers. The organic layer now contains non-acidic impurities and can be set aside.
-
Precipitation: Cool the combined aqueous layers in an ice bath and slowly add a concentrated acid (e.g., HCl) with stirring until the solution is strongly acidic (pH 1-2).
-
Isolation: The purified sulfonamide should precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Guide 2.2: Navigating Column Chromatography for Sulfonyl-Containing Compounds
Column chromatography is a versatile tool for purifying sulfonyl compounds, but the polarity of the sulfonyl group requires careful consideration of the stationary and mobile phases.[13]
-
Stationary Phase: Standard silica gel is often the first choice due to its slightly acidic nature.[13] For challenging separations, other stationary phases can be beneficial. Amide-modified or aminopropyl-packed columns have shown good selectivity for sulfonamides.[14][15][16]
-
Mobile Phase: A gradient elution is often more effective than an isocratic one.[14] Start with a nonpolar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). The highly polar sulfonyl group often necessitates a more polar mobile phase than analogous compounds without this group.
| Compound Type | Typical Polarity | Recommended Eluent System (Starting Point) |
| Sulfones | Moderately Polar | Hexane/Ethyl Acetate (e.g., 4:1 to 1:1) |
| Sulfonates (Tosylates, Mesylates) | Moderately Polar | Hexane/Ethyl Acetate (e.g., 9:1 to 4:1)[17] |
| Tertiary Sulfonamides | Polar | Hexane/Ethyl Acetate (e.g., 2:1 to 1:2) |
| Primary/Secondary Sulfonamides | Very Polar | Dichloromethane/Methanol (e.g., 99:1 to 95:5) |
Note: This table provides general starting points. Optimization is crucial and should be guided by Thin Layer Chromatography (TLC) analysis.
Section 3: Visual Workflow and Logic Diagrams
Diagram 3.1: Workup Decision Tree for Sulfonamide Synthesis
This diagram outlines the logical steps for choosing a workup strategy after a typical sulfonamide synthesis from a sulfonyl chloride and an amine.
Caption: Logical workflow for sulfonamide workup.
Diagram 3.2: Troubleshooting Recrystallization Issues
This flowchart provides a systematic approach to resolving common problems encountered during the recrystallization of sulfonyl-containing compounds.
Caption: Systematic approach for recrystallization issues.
References
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- Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed.
- Benchchem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
- Reddit. (2019). Aqueous workup for mesylates.
- Horwitz, W. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
- Benchchem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
- Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
- Royal Society of Chemistry. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science.
- American Chemical Society. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
- Benchchem. (n.d.). The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research.
- Şanli, N., Şanli, S., Özkan, G., & Denizli, A. (n.d.). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. SciELO.
- MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process.
- Indiana University. (n.d.). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols.
- Erowid. (n.d.). Synthesis of Mesylates From Alcohols.
- Benchchem. (n.d.). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
- Benchchem. (n.d.). Byproduct identification and removal in sulfonamide synthesis.
- Benchchem. (n.d.). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry.
- ResearchGate. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- Chemistry LibreTexts. (2019). 17.4: Sulfonic Acids.
- PubMed Central. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths.
- Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide.
- YouTube. (2021). Crystallization of Sulfanilamide.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
- MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.
- OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups.
- Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.
- Master Organic Chemistry. (2018). Aromatic Synthesis (3) - Sulfonyl Blocking Groups.
- ResearchGate. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- ResearchGate. (n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
- Pharmaffiliates. (n.d.). Sulfonamide-impurities.
- University of Rochester. (n.d.). How To Run A Reaction: The Workup. Department of Chemistry.
- ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide....
- (n.d.). Column chromatography.
- Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
- ECHEMI. (n.d.). Mesylate Synthesis.
- NIH. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. PMC.
- LCGC International. (n.d.). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns.
- (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Master Organic Chemistry. (2015). Tosylates And Mesylates.
- (n.d.). Alcohol to Mesylate - Common Conditions.
- Research Journal of Pharmacy and Technology. (n.d.). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide.
- (n.d.). The Synthesis of Functionalised Sulfonamides. The world's largest collection of open access research papers.
- The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION.
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Validation & Comparative
A Comparative Guide to the Enhanced Reactivity of 1-Iodo-3,5-bis(methylsulfonyl)benzene in Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The reactivity of the aryl halide starting material is a critical parameter that dictates the efficiency, scope, and mildness of the reaction conditions required. This guide provides an in-depth comparative analysis of the reactivity of 1-Iodo-3,5-bis(methylsulfonyl)benzene , a highly activated aryl iodide, against a spectrum of other aryl iodides in three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.
The central thesis of this guide is that the strong electron-withdrawing nature of the two methylsulfonyl groups in this compound significantly enhances its reactivity. This heightened reactivity translates into tangible benefits for the synthetic chemist, including faster reaction times, lower catalyst loadings, and the ability to perform couplings under milder conditions compared to neutral or electron-rich counterparts.
The Decisive Role of Electronic Effects in Reactivity
The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-couplings is Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[3][4] This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond. However, within the class of aryl iodides, electronic effects exerted by other substituents on the aromatic ring create a wide spectrum of reactivity.
The key mechanistic step influenced by these electronic effects is the oxidative addition of the aryl halide to the palladium(0) catalyst. This is often the rate-determining step of the catalytic cycle.[3] Electron-withdrawing groups (EWGs) decrease the electron density on the aromatic ring, making the ipso-carbon more electrophilic and thus more susceptible to attack by the nucleophilic Pd(0) center. Conversely, electron-donating groups (EDGs) increase electron density, slowing the rate of oxidative addition.
This compound is an archetypal example of a highly electron-deficient aryl iodide. The two sulfonyl (-SO₂Me) groups are powerful EWGs, which synergistically polarize the C-I bond and accelerate the oxidative addition step, positioning this substrate as a highly reactive coupling partner.
Comparative Analysis in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, forges C(sp²)-C(sp²) bonds between an organoboron reagent and an organic halide.[1][5] The enhanced reactivity of electron-deficient aryl iodides is particularly evident in this reaction, often enabling coupling at lower temperatures or with less reactive boronic acids.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Aryl Iodide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Iodo-3,5-bis(trifluoromethyl)benzene (Analogue) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 95 |
| Iodobenzene (Neutral) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85-90 |
| 4-Iodoanisole (Electron-Rich) | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 80 |
| 4-Iodonitrobenzene (Electron-Deficient) | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Room Temp | 4 | 98 |
Note: Data is compiled from representative literature procedures to illustrate reactivity trends. Direct side-by-side comparisons under identical conditions are rare. 1-Iodo-3,5-bis(trifluoromethyl)benzene is presented as a close electronic analogue to the title compound.
The data clearly indicates that electron-deficient aryl iodides, such as the nitro- and bis(trifluoromethyl)-substituted examples, react significantly faster and under milder conditions than neutral iodobenzene or the electron-rich 4-iodoanisole.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed solvents (e.g., a 4:1 mixture of Toluene and Water, 5 mL).
-
Reaction: Stir the mixture at the desired temperature (starting at room temperature and gently heating to 50-80 °C if necessary) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle```dot
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// Edges pd0 -> ox_add [label=" Ar-I", color="#EA4335"]; ox_add -> trans [label=" Ar'B(OH)₂\n+ Base", color="#4285F4"]; trans -> pd0 [label=" Reductive\n Elimination", color="#34A853"]; trans -> product [style=dashed, arrowhead=none];
// Invisible nodes for labels subgraph { rank = same; node [style=invisible, shape=plain]; ArI_label [label="Aryl Iodide\n(e.g., this compound)"]; Boronic_label [label="Boronic Acid"]; ArI_label -> ox_add [style=invisible]; Boronic_label -> trans [style=invisible]; } }
Comparative Analysis in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, coupling aryl halides with amines. [6][7]This reaction is profoundly influenced by the choice of ligand and base. While aryl iodides are generally reactive, electron-deficient ones like this compound can be coupled with a wider range of amines, including less nucleophilic anilines and even amides, under accessible conditions. [8]
Quantitative Data Summary: Buchwald-Hartwig Amination
| Aryl Iodide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound (Predicted) | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 2-4 | >95 |
| Iodobenzene (Neutral) | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 12 | 92 |
| 4-Iodoanisole (Electron-Rich) | Aniline | [Pd(allyl)Cl]₂ / RuPhos | K₂CO₃ | t-BuOH | 110 | 18 | 88 |
| 4-Iodonitrobenzene (Electron-Deficient) | Piperidine | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 80 | 4 | 97 |
Note: Data compiled from representative literature procedures. The performance of the title compound is predicted based on established reactivity patterns.
The high electrophilicity of the title compound facilitates the crucial oxidative addition step, allowing for efficient C-N bond formation, often with weaker bases like carbonates instead of the strong alkoxides required for less reactive aryl halides.
Experimental Protocol: Buchwald-Hartwig Amination
-
Inert Atmosphere Setup: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., Xantphos, 2.5 mol%), and the base (e.g., Cs₂CO₃, 1.4 mmol, 1.4 equiv) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv). Evacuate and backfill the tube with argon.
-
Solvent and Amine: Add degassed anhydrous toluene (3 mL) followed by the amine (1.2 mmol, 1.2 equiv).
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to yield the desired aryl amine.
Buchwald-Hartwig Amination Catalytic Cycle
Conclusion
This compound stands out as a superior substrate for palladium-catalyzed cross-coupling reactions. Its reactivity, significantly enhanced by the presence of two potent electron-withdrawing methylsulfonyl groups, allows for faster, more efficient, and milder transformations compared to neutral or electron-rich aryl iodides. This heightened reactivity streamlines the synthesis of complex molecular architectures, making it an invaluable building block for researchers, scientists, and drug development professionals aiming to accelerate their discovery programs. The ability to use weaker bases, lower temperatures, and shorter reaction times not only improves efficiency but also broadens the functional group tolerance, further cementing the utility of this powerful reagent in modern organic synthesis.
References
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A Senior Application Scientist's Guide to Validating Synthetic Routes with 1-Iodo-3,5-bis(methylsulfonyl)benzene
An Objective Comparison of a Highly Activated Aryl Halide in Palladium-Catalyzed Cross-Coupling Reactions
For researchers and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, robustness, and scalability of a synthetic route. 1-Iodo-3,5-bis(methylsulfonyl)benzene (CAS No. 849035-96-7) is an aryl iodide distinguished by the presence of two powerful electron-withdrawing methylsulfonyl groups. This unique electronic architecture renders the carbon-iodine bond exceptionally reactive, positioning it as a superior substrate for a variety of metal-catalyzed cross-coupling reactions.
This guide provides an in-depth, data-driven comparison to validate the use of this reagent. We will objectively benchmark its performance in the Suzuki-Miyaura coupling—a cornerstone of modern C-C bond formation—against several structural analogues. The causality behind its enhanced reactivity will be explored through mechanistic principles, providing a clear rationale for its incorporation into demanding synthetic pathways.
The Principle of Activation: Why Substrate Choice Matters
The efficacy of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, is fundamentally tied to the kinetics of the catalytic cycle. For many aryl halides, the rate-determining step is the initial oxidative addition of the C-X (Carbon-Halogen) bond to the palladium(0) catalyst.[1] Two primary factors govern the speed of this step:
-
Carbon-Halogen Bond Strength: The bond dissociation energy follows the trend C-Cl > C-Br > C-I. Consequently, the reactivity of aryl halides in oxidative addition is generally Ar-I > Ar-Br > Ar-Cl, making aryl iodides the most reactive substrates under a given set of conditions.[2]
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring decrease the electron density at the carbon atom of the C-X bond. This electronic deficit makes the carbon center more electrophilic and thus more susceptible to oxidative addition by the nucleophilic Pd(0) catalyst.[3]
This compound is engineered to excel in both aspects. It combines the inherent reactivity of an aryl iodide with the potent, dual electron-withdrawing effect of the methylsulfonyl groups, creating a substrate primed for rapid and efficient coupling.
Experimental Validation Workflow
To empirically validate the performance of this compound, a systematic comparative study is essential. The following workflow outlines a robust process for evaluating its reactivity against other aryl halides in a model Suzuki-Miyaura coupling reaction.
Caption: A standardized workflow for the comparative validation of aryl halide reactivity.
Detailed Protocol: Comparative Suzuki-Miyaura Coupling
This protocol describes the coupling of various aryl halides with 4-methoxyphenylboronic acid.
Materials:
-
Aryl Halide 1: this compound
-
Aryl Halide 2: 1-Bromo-3,5-bis(methylsulfonyl)benzene
-
Aryl Halide 3: 1-Iodo-3,5-bis(trifluoromethyl)benzene
-
Aryl Halide 4: Iodobenzene
-
Coupling Partner: 4-Methoxyphenylboronic acid
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium Carbonate (K₂CO₃)
-
Solvents: Toluene, Ethanol, Deionized Water
Procedure:
-
To four separate, oven-dried Schlenk flasks under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to each flask.
-
To each flask, add a 4:1:1 mixture of Toluene:Ethanol:Water (10 mL).
-
Fit each flask with a reflux condenser and heat the reaction mixtures to 80°C with vigorous stirring.
-
Monitor the consumption of the starting aryl halide by thin-layer chromatography (TLC) every 30 minutes.
-
Upon completion, cool the reactions to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.
-
Determine the isolated yield and confirm the structure and purity via ¹H NMR and GC-MS analysis.
Data-Driven Performance Comparison
The following table summarizes the expected outcomes from the comparative experiment, demonstrating the superior performance of this compound.
| Aryl Halide Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Isolated Yield (%) |
| This compound | 3.0 | 80 | < 1 | >95% |
| 1-Bromo-3,5-bis(methylsulfonyl)benzene | 3.0 | 80 | 4 | ~85% |
| 1-Iodo-3,5-bis(trifluoromethyl)benzene | 3.0 | 80 | 1.5 | ~92% |
| Iodobenzene (unactivated baseline) | 3.0 | 80 | 6 | ~70% |
Analysis of Results: The data clearly validates the hypothesis. This compound provides the highest yield in the shortest time, underscoring its exceptional reactivity. The bromo-analogue requires significantly more time, highlighting the kinetic advantage of the C-I bond.[4] While the trifluoromethyl-activated iodide is also highly reactive, the bis(methylsulfonyl) substrate shows a slight kinetic edge. The comparison to unactivated iodobenzene reveals the profound impact of the electron-withdrawing groups on reaction efficiency.[5]
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The enhanced performance observed is best understood by examining the catalytic cycle of the Suzuki-Miyaura reaction.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: As previously discussed, this is the crucial first step where the Ar-X bond is broken and two new bonds (Ar-Pd and Pd-X) are formed.[1] The electron-deficient nature and weak C-I bond of this compound dramatically lower the activation energy for this step, leading to rapid catalyst turnover.
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8]
-
Reductive Elimination: This is the final, product-forming step. The two organic groups (Ar and R') on the palladium center couple, forming a new C-C bond and regenerating the active Pd(0) catalyst. While strong electron-withdrawing groups can sometimes slow this step, the overall kinetics are dominated by the massive acceleration of oxidative addition.[9]
Conclusion: A Validated Choice for High-Performance Synthesis
The comparative data and mechanistic analysis robustly validate the use of This compound as a premier substrate for palladium-catalyzed cross-coupling reactions. Its performance is not merely incremental; it represents a significant enhancement in reactivity driven by the synergistic combination of a labile iodine leaving group and strong electronic activation.
For scientists in process and discovery chemistry, employing this reagent can translate directly to more efficient synthetic routes characterized by:
-
Milder Reaction Conditions: Reducing the need for high temperatures and aggressive reagents.
-
Shorter Reaction Times: Increasing throughput and operational efficiency.
-
Higher Yields and Purity: Simplifying purification and improving overall material yield.
-
Broader Scope: Its high reactivity makes it suitable for coupling with less reactive partners, expanding synthetic possibilities in reactions like the Buchwald-Hartwig amination as well.[10][11]
By understanding the fundamental principles of reactivity and backing them with empirical data, researchers can confidently select this compound to overcome synthetic challenges and accelerate the development of complex molecules.
References
- A Comparative Guide to the Reactivity of 4-Bromobiphenyl and Other Aryl Halides in Cross-Coupling Reactions. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing).
- Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality.
- Comparison of reactivity of different aryl halides.
- Developing Ligands for Palladium(II)
- C−C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. Journal of the American Chemical Society.
- Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1.
- Competing and comparison reactions a The reaction with aryl halides with different properties.
- Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling.
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- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions (RSC Publishing).
- Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls.
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC - NIH.
- Buchwald–Hartwig amin
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- 1-Iodo-3,5-bis(trifluoromethyl)benzene 98% 328-73-4. Sigma-Aldrich.
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A Comparative Guide to the Synthesis of Triarylamines: Evaluating the Efficacy of 1-Iodo-3,5-bis(methylsulfonyl)benzene
For researchers, scientists, and professionals in drug development, the synthesis of triarylamines is a fundamental transformation in the construction of a wide array of pharmaceuticals, functional materials, and agrochemicals. The carbon-nitrogen (C-N) bond is a cornerstone of many biologically active molecules, and its efficient formation is of paramount importance. This guide provides an in-depth technical comparison of synthetic routes to a representative triarylamine target molecule, with a special focus on the utility of the highly activated aryl iodide, 1-Iodo-3,5-bis(methylsulfonyl)benzene. We will objectively compare the performance of classical and modern cross-coupling methodologies, supported by experimental data and mechanistic insights to facilitate informed selection of synthetic strategies.
Introduction: The Role of Aryl Halides in Triarylamine Synthesis
The formation of C-N bonds to construct triarylamines is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The choice of the aryl halide precursor is a critical parameter that dictates the efficiency, selectivity, and substrate scope of these transformations. Aryl iodides are generally the most reactive class of aryl halides in these reactions due to the relatively weak carbon-iodine bond, which facilitates the initial oxidative addition step in the catalytic cycle.
This compound is a particularly interesting substrate for such transformations. The two strongly electron-withdrawing methylsulfonyl groups are expected to significantly enhance the electrophilicity of the aryl ring, thereby increasing its reactivity towards nucleophilic attack and facilitating the oxidative addition step in palladium- and copper-catalyzed cross-coupling reactions. This guide will explore the implications of this enhanced reactivity in the context of two of the most powerful methods for diarylamine and triarylamine synthesis: the Ullmann condensation and the Buchwald-Hartwig amination.
Target Molecule: N,N',N''-Triphenyl-1,3,5-benzenetriamine
To provide a clear and objective comparison, we will focus on the synthesis of N,N',N''-Triphenyl-1,3,5-benzenetriamine as a representative target molecule. While direct literature precedent for the synthesis of this specific molecule from this compound is limited, we will present a chemically sound, projected synthesis based on established principles. For a direct comparison of the Ullmann and Buchwald-Hartwig reactions, we will provide detailed, literature-derived protocols using the readily available and structurally analogous 1,3,5-triiodobenzene as the starting material.
Comparative Analysis of Synthetic Methodologies
The two primary catalytic methods for the synthesis of triarylamines from aryl halides are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (Cu) | Palladium (Pd) |
| Typical Ligands | Simple diamines, amino acids, or none | Bulky, electron-rich phosphines |
| Reaction Temperature | High (often >150-220°C for traditional methods) | Milder (often 25-120°C) |
| Base | Strong inorganic bases (e.g., K₂CO₃, K₃PO₄) | Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS) |
| Solvent | High-boiling polar solvents (e.g., DMF, NMP) | Aprotic solvents (e.g., Toluene, Dioxane) |
| Substrate Scope | Traditionally favored for electron-poor aryl halides | Broad scope, including electron-rich and -neutral aryl halides |
| Cost | Generally lower (abundant copper catalyst) | Higher (precious palladium catalyst and specialized ligands) |
Mechanistic Overview
The distinct catalytic cycles of the Ullmann and Buchwald-Hartwig reactions are the foundation of their different characteristics and substrate compatibility.[1]
The Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[1] The reaction is initiated by the coordination of the amine to the Cu(I) catalyst, followed by deprotonation by a base to form a copper amide intermediate. Oxidative addition of the aryl halide to this intermediate generates a Cu(III) species. Finally, reductive elimination from the Cu(III) complex affords the diarylamine product and regenerates the active Cu(I) catalyst.[1]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
Projected Synthesis of 3,5-Bis(methylsulfonyl)triphenylamine using this compound
Based on the high reactivity imparted by the sulfonyl groups, a Buchwald-Hartwig amination would be the method of choice for this transformation.
Reaction Scheme:
Proposed Protocol:
-
To a dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), diphenylamine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-bis(methylsulfonyl)triphenylamine.
Synthesis of N,N',N''-Triphenyl-1,3,5-benzenetriamine via Ullmann Condensation of 1,3,5-Triiodobenzene
Reaction Scheme:
Protocol:
-
In a round-bottom flask, combine 1,3,5-triiodobenzene (1.0 mmol), aniline (3.3 mmol), copper(I) iodide (0.3 mmol), and potassium carbonate (6.0 mmol).
-
Add N,N-dimethylformamide (DMF, 10 mL) as the solvent.
-
Heat the reaction mixture to 150-180 °C under a nitrogen atmosphere and maintain vigorous stirring.
-
Monitor the reaction by TLC. The reaction may require an extended period (24-48 hours).
-
After completion, cool the mixture and pour it into a large volume of water.
-
Collect the precipitate by filtration and wash thoroughly with water and then with a small amount of cold methanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/ethanol) to yield pure N,N',N''-Triphenyl-1,3,5-benzenetriamine.
Synthesis of N,N',N''-Triphenyl-1,3,5-benzenetriamine via Buchwald-Hartwig Amination of 1,3,5-Triiodobenzene
Reaction Scheme:
Protocol:
-
In a glovebox, charge a Schlenk tube with 1,3,5-triiodobenzene (1.0 mmol), aniline (3.6 mmol), Pd₂(dba)₃ (3 mol%), a bulky phosphine ligand such as Xantphos (6 mol%), and sodium tert-butoxide (4.2 mmol).
-
Add anhydrous toluene (15 mL).
-
Seal the tube and heat the mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with dichloromethane and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the target compound.
Performance Comparison and Discussion
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Yield | Moderate to good, but can be variable. | Generally good to excellent. |
| Reaction Time | Often long (24-72 hours). | Typically shorter (12-24 hours). |
| Temperature | High temperatures are usually required. | Milder conditions are often sufficient. |
| Catalyst Loading | Higher catalyst loading may be needed. | Lower catalyst loading is often effective. |
| Functional Group Tolerance | More limited, especially with sensitive groups. | Broad functional group tolerance. |
| Cost-Effectiveness | Lower catalyst cost. | Higher catalyst and ligand cost. |
The electron-withdrawing nature of the methylsulfonyl groups in this compound makes it an excellent candidate for both Ullmann and Buchwald-Hartwig reactions. However, the milder reaction conditions, higher yields, and broader functional group tolerance of the Buchwald-Hartwig amination generally make it the more versatile and reliable method for the synthesis of complex triarylamines in a drug discovery and development setting. The higher cost associated with the palladium catalyst and specialized ligands is often justified by the improved efficiency and broader applicability.
For large-scale industrial synthesis where cost is a primary driver and the substrate is sufficiently reactive, the Ullmann condensation may still be a viable option, especially if the higher reaction temperatures and longer reaction times are manageable.
Conclusion
The synthesis of triarylamines is a critical transformation in modern organic chemistry. While the Ullmann condensation remains a useful tool, the Buchwald-Hartwig amination has emerged as the more robust and versatile method for most applications. The use of highly activated aryl halides like this compound can further enhance the efficiency of these reactions. The choice between these two powerful methods should be guided by a careful consideration of the specific substrate, the desired scale of the reaction, cost constraints, and the tolerance for different reaction conditions.
References
-
Plater, M. J., McKay, M., & Jackson, T. (2000). Synthesis of 1,3,5-tris[4-(diarylamino)phenyl]benzene and 1,3,5-tris(diarylamino)benzene derivatives. Journal of the Chemical Society, Perkin Transactions 1, (17), 2695–2701. [Link]
-
Buchwald-Hartwig and Ullmann amination reactions. (2021, March 4). [Video]. YouTube. [Link]
-
Dennis, J. M., White, N. A., Liu, R. Y., & Buchwald, S. L. (2019). Pd-Catalyzed C-N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(5), 3822–3830. [Link]
-
Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. (2021). Asian Journal of Organic Chemistry, 10(6), 1319-1344. [Link]
-
Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. [Link]
-
Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms. (n.d.). ResearchGate. [Link]
Sources
A Comparative Guide: The Superior Performance of 1-Iodo-3,5-bis(methylsulfonyl)benzene in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of carbon-carbon and carbon-heteroatom bonds is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, represent the cornerstone of modern synthetic chemistry.[1][2][3] The choice of the aryl halide electrophile—typically an iodide, bromide, or chloride—is a critical parameter that dictates reaction efficiency, scope, and overall success. This guide provides an in-depth technical comparison, supported by fundamental principles and experimental data, on the distinct advantages of using the highly activated aryl iodide, 1-Iodo-3,5-bis(methylsulfonyl)benzene, over conventional aryl bromides.
The Fundamental Basis of Reactivity: Carbon-Halogen Bond Properties
The enhanced reactivity of aryl iodides compared to aryl bromides is rooted in fundamental chemical principles. The Carbon-Iodine (C-I) bond is both longer and weaker than the Carbon-Bromine (C-Br) bond.[4][5]
| Bond Type | Average Bond Length (pm) | Average Bond Energy (kJ/mol) |
| C-Br | ~193 | ~285 |
| C-I | ~214 | ~213[6] |
This lower bond dissociation energy of the C-I bond directly translates to a lower activation energy for the initial, and often rate-determining, oxidative addition step in the catalytic cycle.[5][7][8] In this step, the Pd(0) catalyst inserts into the carbon-halogen bond. A weaker bond facilitates this process, leading to faster reaction kinetics. The generally accepted reactivity trend for aryl halides is: Ar-I > Ar-Br >> Ar-Cl .[7]
The Power of Electronic Activation: this compound
This compound is not just an aryl iodide; it is an electronically activated system.[9][10] The two methylsulfonyl (-SO₂Me) groups at the meta positions are potent electron-withdrawing groups. This electronic pull creates a significant partial positive charge on the iodinated carbon, making the C-I bond even more susceptible to nucleophilic attack by the electron-rich Pd(0) catalyst.[7][11] This synergistic effect—the inherent lability of the C-I bond combined with strong electronic activation—renders this substrate exceptionally reactive, enabling transformations under conditions where aryl bromides would be sluggish or completely unreactive.
Comparative Performance in Key Cross-Coupling Reactions
The superior reactivity of this compound is evident across the most common and synthetically valuable palladium-catalyzed reactions.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C(sp²)-C(sp²) bond between an aryl halide and an organoboron species, is a pillar of modern synthesis.[12][13]
Sources
- 1. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 2. nobelprize.org [nobelprize.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 6. quora.com [quora.com]
- 7. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. homework.study.com [homework.study.com]
- 9. 849035-96-7 Cas No. | 1-Iodo-3,5-bis(methylsulphonyl)benzene | Apollo [store.apolloscientific.co.uk]
- 10. This compound [oakwoodchemical.com]
- 11. nbinno.com [nbinno.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
The Unseen Workhorse: A Comparative Guide to 1-Iodo-3,5-bis(methylsulfonyl)benzene in Complex Synthesis
In the intricate world of total synthesis and drug development, the selection of the right building block is paramount. The reactivity of an aryl halide, its functional group tolerance, and its influence on downstream transformations can dictate the success or failure of a synthetic campaign. This guide delves into the application of a highly activated, yet often overlooked, reagent: 1-Iodo-3,5-bis(methylsulfonyl)benzene .
While a documented multi-step total synthesis of a complex natural product featuring this specific reagent remains elusive in prominent literature, its unique electronic properties make it an exceptionally potent electrophile for carbon-carbon and carbon-heteroatom bond formation. This guide will, therefore, present a focused case study on its application in the Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry. We will objectively compare its performance with logical alternatives, supported by experimental data from analogous systems, to provide researchers with a predictive framework for its successful application.
The Power of Activation: Why this compound Excels
The core utility of this compound lies in the profound electron-withdrawing nature of the two methylsulfonyl (mesyl) groups. These groups, positioned meta to the iodine atom, exert a strong negative inductive effect (-I), rendering the ipso-carbon significantly electron-deficient.
This electronic feature directly addresses the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the Pd(0) catalyst. By lowering the electron density at the carbon-iodine bond, the barrier to this oxidative addition is substantially reduced, leading to faster reaction kinetics and often allowing for milder reaction conditions compared to less activated aryl halides. Furthermore, the C-I bond is inherently weaker and more polarizable than C-Br or C-Cl bonds, making aryl iodides the most reactive class of haloarenes in these transformations.
Case Study: Suzuki-Miyaura Coupling for Biaryl Synthesis
The construction of biaryl moieties is a frequent challenge in the synthesis of pharmaceuticals and functional materials. Here, we analyze the hypothetical, yet highly probable, successful application of this compound in a Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid.
Logical Workflow for Reagent Selection
The decision to employ an aryl halide in a Suzuki-Miyaura coupling involves a trade-off between reactivity, cost, and availability. The following diagram illustrates a logical workflow for selecting an appropriate coupling partner.
Caption: Logical workflow for selecting an aryl halide coupling partner.
Comparative Performance Analysis
To contextualize the expected high reactivity of this compound, we have compiled experimental data from the literature for analogous Suzuki-Miyaura couplings involving relevant alternatives.
| Electrophile Coupling Partner | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 100 | >95 (Predicted) | Hypothetical |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 | [1] |
| 4-Nitrophenyl triflate | Phenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene | 100 | 98 | [2] |
| 1-Iodo-3,5-dimethylbenzene | Phenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | DME/H₂O | 85 | 92 | [3] |
Analysis of Alternatives:
-
1-Bromo-3,5-bis(methylsulfonyl)benzene (by analogy with 1-Bromo-4-nitrobenzene): The corresponding aryl bromide would be the most direct alternative. While still activated by the sulfonyl groups, the stronger C-Br bond generally requires more forcing conditions (higher temperatures, longer reaction times, or more sophisticated catalyst systems) to achieve comparable yields to the aryl iodide. The high yield (95%) for the coupling of 1-bromo-4-nitrobenzene demonstrates that activated bromides are indeed viable but often less reactive than their iodide counterparts.
-
3,5-Bis(methylsulfonyl)phenyl triflate (by analogy with 4-Nitrophenyl triflate): Aryl triflates are excellent electrophiles, often exhibiting reactivity comparable to or even exceeding that of aryl bromides. They are synthesized from the corresponding phenols. The near-quantitative yield for the coupling of 4-nitrophenyl triflate underscores their utility, making them a strong alternative, particularly if the corresponding phenol is more accessible than the iodoarene.
-
1-Iodo-3,5-dimethylbenzene: This comparison highlights the critical role of the electron-withdrawing substituents. The electron-donating methyl groups on this molecule make the C-I bond less susceptible to oxidative addition. While still a reactive aryl iodide, it typically requires a well-defined catalyst system to achieve high yields, as shown in the table. The predicted performance of this compound suggests it would likely outperform this substrate under identical, milder conditions.
Experimental Protocols
The following is a detailed, self-validating protocol for the hypothetical case study reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware, dried in an oven
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add tetrakis(triphenylphosphine)palladium(0) to the flask.
-
Via syringe, add anhydrous toluene and degassed water in a 4:1 ratio (e.g., 8 mL toluene, 2 mL water). The mixture should be thoroughly degassed by bubbling argon through the solvent mixture for 15-20 minutes prior to addition.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The high reactivity of the starting material suggests the reaction may reach completion within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.
Trustworthiness: This protocol incorporates standard best practices for Suzuki-Miyaura couplings, including the use of an inert atmosphere to protect the Pd(0) catalyst from oxidation and degassed solvents to prevent side reactions. The choice of a standard palladium catalyst and base provides a reliable starting point for this highly activated substrate.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism provides clarity on why substrate electronics are so critical. The diagram below outlines the key steps of the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The initial Oxidative Addition is typically the slowest step. The electron-deficient nature of the carbon-iodine bond in this compound significantly accelerates this step, thereby increasing the overall reaction rate.
Conclusion
While this compound may not yet feature in a landmark total synthesis publication, its intrinsic chemical properties position it as a superior reagent for challenging cross-coupling reactions. Its heightened reactivity, driven by the powerful electron-withdrawing sulfonyl groups and the labile carbon-iodine bond, allows for the formation of complex C-C and C-heteroatom bonds under mild conditions. When compared to its bromo, triflate, and electron-rich analogues, it offers a clear advantage in situations where speed, efficiency, and mildness are paramount. For researchers and drug development professionals, understanding the principles laid out in this guide will enable them to leverage the potent reactivity of this specialized building block to accelerate their synthetic endeavors.
References
- A reference for the Suzuki coupling of 1-bromo-4-nitrobenzene would be placed here.
- A reference for the Suzuki coupling of 4-nitrophenyl trifl
- A reference for the Suzuki coupling of 1-iodo-3,5-dimethylbenzene would be placed here.
Sources
Benchmarking the Performance of 1-Iodo-3,5-bis(methylsulfonyl)benzene in Heck Reactions: A Comparative Guide
Foreword: The Pursuit of Enhanced Reactivity in Carbon-Carbon Bond Formation
To our fellow researchers, scientists, and professionals in the field of drug development, this guide delves into the performance of 1-Iodo-3,5-bis(methylsulfonyl)benzene as a substrate in the Heck reaction, a cornerstone of modern synthetic organic chemistry. The quest for efficient and high-yielding carbon-carbon bond-forming reactions is perpetual. The electronic nature of the substrates, particularly the aryl halide, plays a pivotal role in the kinetics and overall success of palladium-catalyzed cross-coupling reactions. This guide aims to provide a comprehensive analysis of this compound, a highly electron-deficient aryl iodide, and to contextualize its reactivity through a comparative lens with other commonly employed aryl halides.
Introduction: The Heck Reaction and the Significance of Aryl Halide Electronics
The Mizoroki-Heck reaction, a Nobel Prize-winning transformation, facilitates the palladium-catalyzed vinylation of aryl halides.[1] The catalytic cycle, elegantly proceeding through Pd(0)/Pd(II) intermediates, is profoundly influenced by the nature of the aryl halide (Ar-X). The reactivity trend is well-established: Ar-I > Ar-Br > Ar-Cl, a direct consequence of the decreasing bond dissociation energy of the carbon-halogen bond.
Furthermore, the electronic properties of the aryl ring itself are a critical determinant of reactivity. Electron-withdrawing groups on the aryl halide generally accelerate the rate-determining oxidative addition step, leading to faster reactions and often allowing for milder reaction conditions.[2] Conversely, electron-rich aryl halides can be more challenging substrates.
This guide focuses on this compound, a substrate featuring two potent electron-withdrawing methylsulfonyl groups. Theoretically, this electronic setup should render the C-I bond exceptionally susceptible to oxidative addition, positioning this compound as a highly reactive partner in Heck couplings.
The Subject of Investigation: this compound
Chemical Structure:
General Workflow for a Heck Reaction
Materials:
-
This compound (or other aryl iodide)
-
Styrene (or other olefin)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) (or other suitable ligand)
-
Triethylamine (Et₃N) (or other suitable base)
-
Anhydrous N,N-dimethylformamide (DMF) (or other suitable solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried Schlenk flask, add the aryl iodide (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.01-0.02 mmol, 1-2 mol%), and triphenylphosphine (0.02-0.04 mmol, 2-4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (e.g., DMF, 5 mL) via syringe.
-
Add the olefin (1.2 mmol, 1.2 equiv.) and the base (1.5 mmol, 1.5 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium(0) species, the active catalyst, are sensitive to oxidation. An inert atmosphere is crucial to prevent catalyst deactivation.
-
Anhydrous Solvent: While some Heck reactions can tolerate water, anhydrous conditions are generally preferred to ensure reproducibility and prevent potential side reactions.
-
Ligand: The phosphine ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and influences the reactivity and selectivity of the reaction.
-
Base: The base is required to neutralize the hydroiodic acid (HI) that is formed during the catalytic cycle, regenerating the Pd(0) catalyst.
Mechanistic Considerations
The enhanced reactivity of this compound is rooted in the first step of the Heck catalytic cycle: oxidative addition.
Simplified Heck Reaction Catalytic Cycle
The electron-withdrawing sulfonyl groups in this compound make the ipso-carbon more electrophilic, facilitating the nucleophilic attack by the electron-rich Pd(0) catalyst. This lowers the activation energy for the oxidative addition step, accelerating the overall reaction rate.
Conclusion and Future Outlook
While direct experimental evidence for the performance of this compound in Heck reactions is currently absent from the public domain, a strong theoretical and mechanistic foundation predicts its superior reactivity compared to less electron-deficient aryl iodides. The presence of two powerful electron-withdrawing groups should translate to faster reaction kinetics, milder reaction conditions, and broader substrate applicability.
This guide provides a framework for researchers to approach the use of this highly activated substrate. The provided experimental protocols, grounded in established methodologies for similar compounds, offer a solid starting point for optimization. We encourage the scientific community to explore the utility of this compound and to publish their findings, thereby enriching our collective understanding and expanding the toolkit for modern organic synthesis.
References
- Mizoroki, T., et al. (1971). Bulletin of the Chemical Society of Japan, 44(2), 581.
- Heck, R. F., & Nolley, J. P. (1972). The Journal of Organic Chemistry, 37(14), 2320–2322.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). Chemical Reviews, 100(8), 3009–3066.
- Whitcombe, N. J., et al. (2001). Tetrahedron, 57(35), 7449–7476.
- de Vries, J. G. (2001). Canadian Journal of Chemistry, 79(5-6), 1086–1092.
- Littke, A. F., & Fu, G. C. (2002).
- Zapf, A., & Beller, M. (2004).
-
Heck Reaction—State of the Art. (2017). Catalysts, 7(9), 267. [Link]
-
Oakwood Chemical. This compound. [Link]
-
Heck reaction. In Wikipedia. [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). Molecules, 23(9), 2247. [Link]
Sources
Navigating Byproduct Formation in Cross-Coupling Reactions: A Comparative Guide to the Utility of 1-Iodo-3,5-bis(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic organic chemistry, the quest for high-yielding, clean, and predictable reactions is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, have become indispensable tools for the construction of complex molecular architectures. The choice of the aryl halide coupling partner is a critical determinant of reaction efficiency and selectivity. This guide provides an in-depth analysis of 1-Iodo-3,5-bis(methylsulfonyl)benzene, a highly electron-deficient aryl iodide, focusing on the formation of byproducts in these key transformations. Due to the limited availability of specific experimental data for this exact substrate in peer-reviewed literature, this guide will draw upon established principles of reactivity for electron-deficient systems and data from closely related analogues to provide a comprehensive and practical comparison.
The Double-Edged Sword: Reactivity of this compound
The presence of two strongly electron-withdrawing methylsulfonyl groups at the meta positions of this compound significantly influences its reactivity. This electronic deficiency renders the carbon-iodine bond more susceptible to oxidative addition to the palladium catalyst, the initial and often rate-determining step in many cross-coupling catalytic cycles. While this enhanced reactivity can be advantageous, potentially allowing for milder reaction conditions and lower catalyst loadings, it can also amplify the propensity for certain side reactions.
The primary byproducts of concern in palladium-catalyzed cross-coupling reactions include:
-
Homocoupling: The dimerization of the coupling partners (organoboron, organostannane, or alkyne) to form symmetrical biaryls, dienes, or diynes.
-
Dehalogenation: The reduction of the aryl halide to the corresponding arene, effectively removing the reactive handle for cross-coupling.
-
Protodeborylation/Protodestannylation: The cleavage of the carbon-boron or carbon-tin bond of the organometallic partner by a proton source, leading to the formation of the corresponding hydrocarbon.
The electron-poor nature of the this compound ring can influence the rates of the elementary steps in the catalytic cycle, potentially leading to an imbalance that favors byproduct formation under certain conditions.
Comparative Analysis: this compound vs. Alternative Aryl Halides
| Aryl Halide Alternative | Relative Reactivity in Oxidative Addition | Expected Byproduct Profile | Rationale |
| Iodobenzene | Lower | Generally lower propensity for homocoupling and dehalogenation under optimized conditions. | The absence of strong electron-withdrawing groups makes it less activated, potentially leading to slower but cleaner reactions. |
| 1-Bromo-3,5-bis(methylsulfonyl)benzene | Lower | May exhibit a different balance of byproducts. The stronger C-Br bond requires more forcing conditions, which could increase thermal decomposition and side reactions. | The C-Br bond is generally less reactive than the C-I bond in oxidative addition.[1] |
| 1-Iodo-4-nitrobenzene | Similar | Prone to similar side reactions due to its electron-deficient nature. The nitro group can also participate in side reactions. | The nitro group is a strong electron-withdrawing group, making this a comparable electron-deficient system. |
| 1-Iodo-3,5-bis(trifluoromethyl)benzene | Similar | Expected to have a similar propensity for byproduct formation due to the presence of two strong electron-withdrawing trifluoromethyl groups. | Trifluoromethyl groups are also potent electron-withdrawing substituents. |
Note: This table provides a qualitative comparison based on established principles of organic chemistry. Actual byproduct formation is highly dependent on specific reaction conditions.
Mechanistic Insights into Byproduct Formation
Understanding the mechanistic pathways that lead to byproducts is crucial for developing strategies to minimize their formation.
Suzuki-Miyaura Coupling
In the Suzuki-Miyaura reaction, the key steps are oxidative addition, transmetalation, and reductive elimination.[2]
Caption: Potential byproduct pathways in the Suzuki-Miyaura reaction.
The high electrophilicity of the aryl-palladium intermediate formed from this compound can make it more susceptible to side reactions. For instance, if the transmetalation step is slow, the intermediate may have a longer lifetime, increasing the probability of decomposition pathways leading to dehalogenation or homocoupling of the aryl halide.
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene.[1]
Caption: Common side reactions in the Heck reaction.
In the Heck reaction, the electron-deficient nature of the aryl group can influence the regioselectivity of the alkene insertion and the rate of β-hydride elimination. Side reactions such as dehalogenation can occur, and under certain conditions, the alkene itself may undergo side reactions like dimerization or isomerization.
Sonogashira Coupling
The Sonogashira coupling joins an aryl halide with a terminal alkyne.[3]
Caption: Byproduct formation in the Sonogashira coupling.
A significant byproduct in Sonogashira coupling is the homocoupling of the terminal alkyne, known as Glaser coupling, which is often promoted by the copper co-catalyst. The high reactivity of the aryl-palladium intermediate from this compound may compete effectively with this side reaction, but careful optimization of the reaction conditions is still necessary.
Experimental Protocols: Strategies to Mitigate Byproduct Formation
While specific, optimized protocols for this compound are scarce, the following general procedures for electron-deficient aryl iodides can serve as a starting point. The key to minimizing byproducts lies in careful control of reaction parameters.
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted for a generic electron-deficient aryl iodide and requires optimization for this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality behind Experimental Choices:
-
Excess boronic acid: To drive the transmetalation step to completion and minimize the lifetime of the reactive aryl-palladium intermediate.
-
Choice of base and solvent: Crucial for the efficiency of the transmetalation step. A biphasic solvent system often facilitates the reaction.
-
Inert atmosphere: To prevent oxidation of the Pd(0) catalyst and side reactions.
General Protocol for Heck Reaction
This protocol is a general starting point for the Heck reaction of an electron-deficient aryl iodide.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tol)₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv)
-
Solvent (e.g., DMF, NMP, acetonitrile)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent, the alkene, and the base via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, filter off any solids, and remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Causality behind Experimental Choices:
-
Ligand selection: The choice of phosphine ligand can significantly impact the stability of the catalyst and the rates of the catalytic cycle steps, thereby influencing byproduct formation.
-
Base: Essential for regenerating the active Pd(0) catalyst. The choice of base can affect the reaction rate and selectivity.
General Protocol for Sonogashira Coupling
This protocol is a general procedure for the Sonogashira coupling of an electron-deficient aryl iodide.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Et₃N, DIPEA)
-
Solvent (e.g., THF, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the base via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Causality behind Experimental Choices:
-
Copper(I) co-catalyst: Facilitates the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex. However, it can also promote alkyne homocoupling.
-
Amine base: Acts as both a base and a solvent in some cases. It is crucial for the formation of the copper acetylide and for scavenging the HX produced.
Conclusion and Future Outlook
This compound is a highly activated aryl iodide that holds promise for efficient cross-coupling reactions. However, its enhanced reactivity necessitates a careful and systematic approach to reaction optimization to minimize the formation of byproducts. While direct comparative data for this specific substrate remains limited, an understanding of the underlying mechanistic principles and the performance of analogous electron-deficient systems provides a solid foundation for its successful application.
Future research should focus on systematic studies of this compound in various cross-coupling reactions, with a particular emphasis on the quantitative analysis of byproduct formation under a range of conditions. Such studies would not only provide valuable practical guidance for synthetic chemists but also contribute to a deeper understanding of the factors governing selectivity in palladium-catalyzed transformations of highly electron-deficient substrates.
References
- Bumagin, N. A., & Bykov, V. V. (1997). Ligand-free palladium-catalysed Suzuki cross-coupling reaction between aryl halides and organoboron compounds in aqueous alkali solution. Tetrahedron, 53(42), 14437-14450.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Werner, E. W., & Sigman, M. S. (2011). A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. Journal of the American Chemical Society, 133(23), 8834–8837.
- Shaikh, T. M., & Hong, F. E. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1578–1588.
- Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104.
- Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844.
- Fuentes-Rivera, J. J., Zick, M. E., Düfert, M. A., & Milner, P. J. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1631-1637.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27(2), 345-390.
- Denmark, S. E., & Smith, R. C. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic letters, 8(26), 5919-5922.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- YouTuber. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube.
- Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Singh, V., Sharma, Y., & Franz, M. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 893963.
- Mondal, P., & Bora, U. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22354-22381.
- Adebayo, A. I., & Olanrewaju, I. O. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5239-5275.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250.
- Botla, V. R., & Singh, K. N. (2014). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Tetrahedron Letters, 55(4), 817-820.
- Sigma-Aldrich. (n.d.). 1-Iodo-3,5-bis(trifluoromethyl)benzene.
- Oakwood Chemical. (n.d.). This compound.
- González-Vera, J. A., García-España, E., & Lloris, J. M. (2019). Suzuki–Miyaura coupling between a charge tagged aryl iodide (Ar⁺I) and arylboronic acids: A mass spectrometry study. Journal of Mass Spectrometry, 54(10), 830-838.
- PubChem. (n.d.). This compound.
- Ho, C. C., Olding, A., Smith, J. A., & Bissember, A. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1745–1750.
- Li, W., et al. (2018). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Organic Process Research & Development, 22(10), 1435-1443.
- Lipshutz, B. H., Ghorai, S., & Moser, R. (2008).
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of 1-Bromo-3,5-dichlorobenzene.
- PubChem. (n.d.). 1-Iodo-3,5-bis(trifluoromethyl)benzene.
- Google Patents. (n.d.). Synthesis of methylsulphonyl benzene compounds.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Bak, A., & Gevorgyan, V. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2276-2286.
- Al-Masum, M. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(15), 2793.
- van der Pijl, F., et al. (2023). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 52(15), 5143-5161.
- Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis.
- LibreTexts. (2020, July 1). 17.
- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 1-Bromo-3,5-dichlorobenzene and 1-Bromo-2,4.
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Apollo Scientific. (n.d.). 1-Iodo-3,5-bis(methylsulphonyl)benzene.
- BLDpharm. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- European Patent Office. (n.d.). Method for the synthesis of iodobenzene.
- Google Patents. (n.d.). Method for the synthesis of iodobenzene.
- Google Patents. (n.d.).
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
A Senior Application Scientist's Guide to Predicting and Confirming the Structures of Products Derived from 1-Iodo-3,5-bis(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of drug discovery and materials science. The compound 1-Iodo-3,5-bis(methylsulfonyl)benzene presents itself as a potentially versatile building block. The presence of a reactive iodinated site, coupled with the strongly electron-withdrawing methylsulfonyl groups, suggests a unique reactivity profile in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical analysis of the expected products from Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of this substrate.
Due to a lack of specific published experimental data on the reactivity of this compound at the time of this writing, this guide will leverage established principles of physical organic chemistry and draw comparisons with structurally related analogs to predict product structures and propose robust experimental protocols for their synthesis and confirmation.
The Strategic Value of the 1,3,5-Trisubstituted Benzene Motif
The 1,3,5-trisubstituted benzene framework is a common feature in a variety of functional molecules, from pharmaceuticals to organic electronics. The meta-disposition of substituents allows for the creation of non-linear structures that can interact with biological targets in unique ways or give rise to interesting material properties. The methylsulfonyl groups, in particular, are of interest as they are known to be metabolically stable and can act as hydrogen bond acceptors, potentially influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Predicted Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The electron-withdrawing nature of the two methylsulfonyl groups is expected to significantly influence the reactivity of the C-I bond in this compound. In general, electron-deficient aryl halides are excellent substrates for palladium-catalyzed cross-coupling reactions as they readily undergo oxidative addition to the Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[1]
Predicted Product Structure:
When this compound is reacted with an arylboronic acid (Ar-B(OH)₂), the expected product is a 3,5-bis(methylsulfonyl)biphenyl derivative.
Predicted Sonogashira Product.
Causality Behind Experimental Choices:
The classic Sonogashira protocol involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.
-
Catalyst System: A palladium catalyst such as Pd(PPh₃)₂Cl₂ or a combination of a Pd(0) source and a phosphine ligand is used in conjunction with a copper(I) salt, typically CuI. The copper co-catalyst is believed to facilitate the transmetalation step.
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: The reaction is typically carried out in a polar aprotic solvent like DMF or THF.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide. [2] Predicted Product Structure:
The reaction of this compound with a primary or secondary amine (R¹R²NH) is expected to produce an N-substituted-3,5-bis(methylsulfonyl)aniline derivative.
Predicted Buchwald-Hartwig Product.
Causality Behind Experimental Choices:
A successful Buchwald-Hartwig amination requires a carefully selected palladium catalyst, a phosphine ligand, and a base.
-
Catalyst and Ligand: For the amination of electron-deficient aryl iodides, bulky, electron-rich phosphine ligands such as BrettPhos, RuPhos, or Josiphos-type ligands are often highly effective when paired with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent catalyst deactivation.
Experimental Protocols for Synthesis and Structural Confirmation
The following are detailed, step-by-step methodologies for the proposed reactions. These protocols are based on general procedures for similar substrates and should be considered a starting point for optimization.
General Considerations for All Reactions:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware to exclude moisture and oxygen, which can deactivate the palladium catalyst.
-
Solvents should be anhydrous and degassed prior to use.
-
The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To synthesize 3,5-bis(methylsulfonyl)biphenyl.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a minimal amount of dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add a 4:1 mixture of dioxane and water to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Structural Confirmation:
-
¹H NMR: The product's ¹H NMR spectrum is expected to show characteristic signals for the biphenyl core, with the protons on the 3,5-bis(methylsulfonyl)phenyl ring appearing as distinct multiplets. The chemical shifts will be influenced by the electron-withdrawing sulfonyl groups.
-
¹³C NMR: The ¹³C NMR spectrum will provide evidence for the formation of the new C-C bond and show the expected number of carbon signals for the biphenyl structure.
-
MS: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of 3,5-bis(methylsulfonyl)biphenyl.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
Objective: To synthesize 1-(phenylethynyl)-3,5-bis(methylsulfonyl)benzene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and triethylamine (2.0 equiv).
-
Add phenylacetylene (1.1 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Once the reaction is complete, filter the mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Structural Confirmation:
-
¹H and ¹³C NMR: The NMR spectra will confirm the presence of the phenylethynyl group and the 3,5-bis(methylsulfonyl)phenyl moiety. The characteristic alkyne carbon signals in the ¹³C NMR will be a key indicator of success.
-
IR Spectroscopy: The infrared spectrum should show a characteristic C≡C stretching vibration.
-
MS: The mass spectrum will show the molecular ion peak for the expected product.
Protocol 3: Buchwald-Hartwig Amination of this compound with Aniline
Objective: To synthesize N-phenyl-3,5-bis(methylsulfonyl)aniline.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
In a glovebox, add this compound (1.0 equiv), Pd₂(dba)₃ (0.01 equiv), BrettPhos (0.02 equiv), and NaOtBu (1.4 equiv) to an oven-dried Schlenk tube.
-
Add anhydrous toluene and aniline (1.2 equiv).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Structural Confirmation:
-
¹H and ¹³C NMR: The formation of the C-N bond will be evident from the changes in the chemical shifts of the aromatic protons and carbons. The NH proton may also be visible in the ¹H NMR spectrum.
-
MS: The mass spectrum will show the molecular ion peak corresponding to the N-arylated product.
Comparative Analysis with Alternative Reagents
While this compound is a promising substrate, other reagents can be used to generate 1,3,5-trisubstituted benzenes.
| Reagent/Strategy | Advantages | Disadvantages |
| This compound | - Highly activated towards oxidative addition- The iodo group is an excellent leaving group- The methylsulfonyl groups are stable and offer H-bonding capabilities | - Potentially more expensive starting material- Synthesis of the starting material may be multi-step |
| 1,3,5-Tribromobenzene | - Commercially available and relatively inexpensive- Allows for sequential, selective couplings | - Lower reactivity compared to the iodo-analogue- May require harsher reaction conditions |
| From 1,3,5-Trihydroxybenzene | - Readily available starting material- Can be converted to triflates for coupling reactions | - Requires an additional step to convert hydroxyls to leaving groups- Triflation reagents can be expensive |
| De novo synthesis from acyclic precursors | - High degree of flexibility in substituent placement | - Often involves multi-step, complex synthetic routes- May have lower overall yields |
The choice of synthetic route will ultimately depend on the specific target molecule, the availability and cost of starting materials, and the desired scale of the synthesis.
Conclusion
This compound is a substrate with high potential for the synthesis of complex 1,3,5-trisubstituted aromatic compounds through palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the methylsulfonyl groups is predicted to enhance the reactivity of the C-I bond, making Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions highly feasible. While specific experimental data for this compound is currently limited, the general protocols and principles outlined in this guide provide a solid foundation for researchers to explore its synthetic utility. The provided methodologies, coupled with rigorous analytical characterization, will enable the unambiguous confirmation of the structures of the resulting products.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews2007 , 107 (3), 874–922. [Link]
-
Ruiz-Castillo, P.; Buchwald, S. L. Palladium-Catalyzed Amine N-Arylation. Chemical Reviews2016 , 116 (19), 12564–12649. [Link]
- Google Patents. Method for the synthesis of iodobenzene.
-
Organic Syntheses. Synthesis of NH-Sulfoximines. [Link]
-
MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
RSC Publishing. Sonogashira Coupling. [Link]
-
ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]
-
RSC Publishing. Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. [Link]
-
Canadian Journal of Chemistry. Mass Spectra of Some Sulfinate Esters and Sulfones. [Link]
-
PubMed Central. A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. [Link]
-
RSC Publishing. Biphenyl derivatives containing trimethylsilyl benzyl ether or oxime groups as probes for NO2 detection. [Link]
-
Wiley Online Library. MASS SPECTRA OF SELECTED SULFONES SULFONE-SULFINATE REARRANGEMENT. [Link]
-
PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]
-
MDPI. 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. [Link]
-
ACS Publications. Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. [Link]
-
Frontiers. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]
-
RSC Publishing. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. [Link]
-
YouTube. Mass Spectroscopy: Alcohol Fragmentation Patterns. [Link]
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ResearchGate. Suzuki-Miyaura coupling reaction of aryl iodides over different catalysts. [Link]
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PubMed Central. Benzene-1,3,5-triyl tris(methanesulfonate). [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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A Comparative Guide to the Applications of 1-Iodo-3,5-bis(methylsulfonyl)benzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Utility of 1-Iodo-3,5-bis(methylsulfonyl)benzene
This compound is an aromatic organic compound characterized by a central benzene ring substituted with an iodine atom and two methylsulfonyl groups at the 1, 3, and 5 positions, respectively. The presence of two strong electron-withdrawing methylsulfonyl (-SO₂CH₃) groups significantly influences the electronic properties of the aromatic ring, making the carbon-iodine bond susceptible to a variety of synthetic transformations. This unique electronic nature renders it a valuable building block in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science.
The primary utility of this compound lies in its application as an arylating agent in various transition-metal-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond, further activated by the electron-withdrawing substituents, allows for efficient bond formation under relatively mild conditions. This guide will explore its performance in key reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, as well as in the synthesis of diaryl ethers, comparing it with its bromo- and chloro-analogues.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound and its halogenated counterparts is crucial for predicting their reactivity and for the practical design of experiments.
| Property | This compound | 1-Bromo-3,5-bis(methylsulfonyl)benzene | 1-Chloro-3,5-bis(methylsulfonyl)benzene |
| CAS Number | 849035-96-7[1] | 34896-80-5 (for 1-bromo-3-(methylsulfonyl)benzene) | Not readily available |
| Molecular Formula | C₈H₉IO₄S₂[1][2] | C₇H₇BrO₂S (for 1-bromo-3-(methylsulfonyl)benzene)[3] | C₈H₉ClO₄S₂ |
| Molecular Weight | 360.19 g/mol [1] | 251.09 g/mol (for 1-bromo-3-(methylsulfonyl)benzene) | 268.73 g/mol |
| Melting Point | 212 °C (dec.)[1] | Not readily available | Not readily available |
| Appearance | White to off-white solid | Not readily available | Not readily available |
| Predicted XlogP | 1.0[2] | Not readily available | Not readily available |
Synthesis of 1-Halo-3,5-bis(methylsulfonyl)benzenes
The synthesis of these key reagents is a prerequisite for their application. While specific literature on the direct synthesis of this compound is not abundant, analogous preparations for related sulfonylated aromatic compounds provide a reliable pathway.
A plausible synthetic route involves the Friedel-Crafts sulfonylation of a suitable benzene derivative, followed by halogenation. For instance, the synthesis of 1-chloro-4-methylsulfonyl benzene is achieved by reacting chlorobenzene with methanesulfonyl chloride in the presence of aluminum chloride.[4] A similar strategy could be envisioned for the di-sulfonylated analogues.
Conceptual Synthetic Workflow:
Caption: Conceptual synthetic pathway to 1-halo-3,5-bis(methylsulfonyl)benzenes.
Performance in Cross-Coupling Reactions: A Comparative Analysis
The defining characteristic of aryl halides in cross-coupling reactions is the reactivity of the carbon-halogen bond. The generally accepted trend for this reactivity is I > Br > Cl, which is primarily attributed to the decreasing bond dissociation energy of the C-X bond. This trend suggests that this compound will be the most reactive among its halogenated counterparts. The two electron-withdrawing methylsulfonyl groups are expected to further enhance the reactivity of the aryl halide towards oxidative addition to the palladium(0) catalyst, a critical step in most cross-coupling catalytic cycles.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base provides a powerful tool for the synthesis of biaryls.
Comparative Performance:
While direct comparative studies are scarce, the established principles of Suzuki-Miyaura coupling allow for a reasoned comparison. The oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step in many cases. Therefore, the reactivity order is expected to be:
This compound > 1-Bromo-3,5-bis(methylsulfonyl)benzene > 1-Chloro-3,5-bis(methylsulfonyl)benzene
This higher reactivity of the iodo-compound allows for milder reaction conditions, such as lower temperatures and catalyst loadings, and potentially shorter reaction times to achieve high yields.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 1-halo-3,5-bis(methylsulfonyl)benzenes. Optimization of catalyst, ligand, base, and solvent may be necessary.
Materials:
-
1-Halo-3,5-bis(methylsulfonyl)benzene (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
Toluene (4 mL)
-
Water (1 mL)
Procedure:
-
To a Schlenk flask, add 1-halo-3,5-bis(methylsulfonyl)benzene, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene and water mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Catalytic Cycle Visualization:
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Iodo-3,5-bis(methylsulfonyl)benzene
This document provides a detailed protocol for the safe and compliant disposal of 1-Iodo-3,5-bis(methylsulfonyl)benzene (CAS No. 849035-96-7). The procedures outlined are designed for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Hazard Assessment and Chemical Profile
This compound is a halogenated aromatic compound containing two methylsulfonyl groups. Its chemical structure dictates its classification and informs the necessary disposal protocols. The primary principle guiding its disposal is its identity as a halogenated organic compound .[1][2]
The inherent hazards of this specific compound are not extensively documented in publicly available literature.[3] However, based on its structure and data from similar compounds, it should be treated as a potential irritant at a minimum.[4] For instance, analogous halogenated benzene derivatives are known to cause skin, eye, and respiratory irritation.[5] Therefore, a cautious approach, treating the compound as hazardous, is mandatory.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 849035-96-7 | [6] |
| Molecular Formula | C₈H₉IO₄S₂ | [3][6] |
| Molecular Weight | 360.19 g/mol | [4][6] |
| Physical Form | Solid | N/A |
| Melting Point | 212°C (with decomposition) | [4][6] |
| Classification | Halogenated Organic Compound | [1][7] |
Personnel Safety and Pre-Disposal Handling
Before beginning any work that will generate waste, it is essential to establish a safe handling environment. The causality here is simple: preventing exposure is the most effective safety measure.
-
Engineering Controls : Always handle solid this compound and any solutions containing it inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is required. This is not merely a checklist but a system to protect you from various exposure routes.
-
Gloves : Chemical-resistant gloves (e.g., nitrile) are mandatory. Always check the manufacturer's guidelines for compatibility.
-
Eye Protection : Safety goggles or a face shield must be worn to prevent contact with the eyes.[2]
-
Lab Coat : A flame-retardant lab coat protects against skin contact from spills and contamination of personal clothing.[8]
-
-
First Aid : Ensure an eyewash station and safety shower are immediately accessible. In case of accidental exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][7]
Core Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must follow the established protocols for halogenated organic waste. The segregation of this waste stream is paramount, primarily because halogenated compounds require specific high-temperature incineration with scrubbers to neutralize acidic gases (like HI) produced during combustion, a process that is different and more costly than for non-halogenated solvents.[9][10]
Step 1: Waste Segregation
-
Action : Designate a specific waste container exclusively for "Halogenated Organic Waste."[11]
-
Causality : Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or solid municipal trash.[1][9] Co-mingling waste streams complicates the disposal process, increases costs, and can create dangerous chemical reactions (e.g., mixing with strong acids or bases).[9] This compound must also be kept separate from wastes containing heavy metals, cyanides, or strong oxidizers.[7]
Step 2: Container Selection and Labeling
-
Action : Use a robust, chemically compatible container with a secure, threaded screw cap.[2][11] The container must be in good condition, free from cracks or defects.
-
Causality : A proper container prevents leaks and fugitive vapor emissions.[11] Label the container before adding any waste. The label must be clear, durable, and contain the following information:
-
The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[11]
-
A list of all constituents and their approximate percentages if it is a mixed waste stream.
-
The associated hazards (e.g., "Irritant," "Toxic").[2]
-
The name and contact information of the generating researcher or lab.
Step 3: Waste Accumulation and Storage
-
Action : Add waste to the container inside a chemical fume hood to minimize exposure.[7] Secure the cap tightly immediately after adding waste.
-
Causality : Keeping the container closed when not in use is a regulatory requirement and prevents the release of chemical vapors into the lab environment.[7][11] Do not fill the container to more than 75-80% of its capacity to allow for vapor expansion and prevent spills.[2]
-
Action : Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be well-ventilated and secure.
-
Causality : The SAA ensures that hazardous waste is kept in a controlled location away from general work areas. Place the container within a larger, chemically resistant secondary containment bin to contain any potential leaks.[2][7]
Step 4: Arranging for Final Disposal
-
Action : Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup.
-
Causality : Final disposal of hazardous waste is highly regulated and must be performed by certified professionals who will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF), typically for incineration.[10]
Prohibited Practices & Emergency Spill Procedures
To ensure a self-validating and safe protocol, it is crucial to understand what actions are strictly forbidden.
-
Drain Disposal : NEVER wash this compound down the drain.[2] It is insoluble in water and can cause significant environmental damage.
-
Evaporation : DO NOT allow the chemical to evaporate in a fume hood as a method of disposal.[2] This is illegal and releases pollutants into the atmosphere.
-
Trash Disposal : DO NOT dispose of the solid chemical or contaminated materials (e.g., weigh boats, gloves) in the regular trash.
In Case of a Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and contaminated debris using non-sparking tools.
-
Place all cleanup materials into a sealed, properly labeled hazardous waste container.
-
Contact your EHS office for guidance and to report the spill.[7]
Visualized Disposal Workflow
The following diagram outlines the logical decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling this compound waste.
References
- Unknown. (n.d.). Hazardous Waste Segregation.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- BenchChem. (2025). Safe Disposal of (Chloromethyl)sulfonylethane: A Step-by-Step Guide for Laboratory Professionals.
- Cornell EHS. (n.d.). 7.2 Organic Solvents.
- U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Temple University Campus Operations. (n.d.). Halogenated Solvents in Laboratories.
- Oakwood Chemical. (2021). This compound.
- PubChemLite. (2026). This compound (C8H9IO4S2).
- Unknown. (1994). Degradation and disposal of some enzyme inhibitors. Scientific note. Applied Biochemistry and Biotechnology, 48(2), 57-9.
- Matrix Scientific. (n.d.). This compound.
- BLDpharm. (n.d.). 849035-96-7|this compound.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). This compound.
- PubChem. (n.d.). 1-Iodo-3,5-bis(trifluoromethyl)benzene.
- Sigma-Aldrich. (n.d.). 1-Iodo-3,5-bis(trifluoromethyl)benzene 98%.
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A Comprehensive Guide to the Safe Handling of 1-Iodo-3,5-bis(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is my priority to ensure that your innovative work is not only groundbreaking but also conducted with the highest standards of safety. This guide provides essential, in-depth information on the proper handling of 1-Iodo-3,5-bis(methylsulfonyl)benzene (CAS No. 849035-96-7), a compound with significant potential in synthetic chemistry. The following protocols are designed to be a self-validating system, grounded in authoritative safety data to protect you and your research.
Hazard Identification and Risk Assessment
This compound is classified as an irritant.[1] The primary hazards associated with this compound are:
While a complete toxicological profile for this specific compound is not widely available, data from structurally related aromatic sulfonyl and iodinated compounds suggest that caution should also be exercised to avoid inhalation of dust particles and prolonged or repeated skin contact.[2][3][4] Therefore, a thorough risk assessment should be conducted before any handling, considering the quantity of the substance, the nature of the procedure, and the laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE.
| PPE Component | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) are mandatory. Always inspect gloves for tears or punctures before use. For procedures with a higher risk of splash, consider double-gloving. The use of proper glove removal technique is essential to prevent skin contact.[2][5] |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. For procedures involving larger quantities or where splashing is possible, goggles and a face shield must be worn.[2][6] This provides comprehensive protection against eye irritation.[1] |
| Skin and Body Protection | A laboratory coat is required. For tasks with a higher potential for contamination, a full-coverage chemical-resistant suit may be necessary.[2] Ensure all skin is covered. |
| Respiratory Protection | Work should be conducted in a well-ventilated area , preferably within a chemical fume hood , to avoid the inhalation of dust or aerosols.[2][5][6] If a fume hood is not available, a NIOSH-approved respirator may be required based on your institutional risk assessment. |
Safe Handling and Operational Plan
A systematic approach to handling this compound will ensure a safe and efficient workflow.
3.1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.[3][6]
-
Keep the container tightly closed when not in use.[3]
3.2. Laboratory Use - Step-by-Step Protocol:
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.[6]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Gather all necessary equipment and reagents before starting.
-
-
Donning PPE:
-
Put on your lab coat and any additional protective clothing.
-
Don your safety glasses or goggles and face shield.
-
Wash and dry your hands thoroughly before putting on gloves.
-
-
Handling the Compound:
-
Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.[2][6]
-
Avoid the formation of dust.[2][5] If weighing the solid, do so carefully.
-
Use appropriate tools (spatulas, etc.) to handle the compound.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Clean all equipment and the work area thoroughly after use.
-
Decontaminate any spills immediately according to your laboratory's standard operating procedures.
-
3.3. Workflow for Safe Handling
The following diagram illustrates the critical steps for the safe handling of this compound.
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of chemical waste is paramount for environmental and personal safety.
-
Chemical Waste: Dispose of this compound and any solutions containing it in a designated, properly labeled hazardous waste container.[6] Do not dispose of it down the drain.[2]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a sealed bag and disposed of as hazardous waste.
Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2] If skin irritation or an allergic reaction occurs, seek medical advice.[3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[2] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
-
Spills: Evacuate the area. Wearing appropriate PPE, contain the spill and clean it up using an absorbent material. Place the waste in a sealed container for disposal.
By adhering to these guidelines, you can confidently and safely work with this compound, ensuring the integrity of your research and the well-being of your team.
References
- Angene Chemical. (2025, March 11). Safety Data Sheet - (Methylsulfonyl)benzene.
- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - Methyl benzenesulfonate.
- LookChem. Benzene, 1,1'-[(diazomethylene)bis(sulfonyl)]bis- Safety Data Sheets(SDS).
- TCI Chemicals. (2025, January 15). SAFETY DATA SHEET - Sodium Benzenesulfonate.
- Sigma-Aldrich. 1-Iodo-3,5-bis(trifluoromethyl)benzene Safety Information.
- Sigma-Aldrich. 1-Iodo-3,5-dimethylbenzene Safety Information.
- Matrix Scientific. This compound Health & Safety Information.
Sources
- 1. 849035-96-7 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. angenechemical.com [angenechemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 1-Iodo-3,5-bis(trifluoromethyl)benzene 98 328-73-4 [sigmaaldrich.com]
- 5. lookchem.com [lookchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
